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  • Product: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid
  • CAS: 166249-84-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid: Synthesis, Properties, and Application in Argatroban Synthesis

For Correspondence: Senior Application Scientist Google AI Labs Abstract: This technical guide provides an in-depth exploration of 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid, a pivotal chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Correspondence: Senior Application Scientist Google AI Labs

Abstract: This technical guide provides an in-depth exploration of 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid, a pivotal chiral building block in contemporary pharmaceutical synthesis. With a focus on the diastereomerically relevant (rel)-(2R,4R) configuration (CAS No. 166249-84-9), this document delineates a robust synthetic pathway, details its physicochemical properties, and elucidates its critical role as a key intermediate in the manufacture of the direct thrombin inhibitor, Argatroban. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

Substituted piperidine scaffolds are privileged structures in drug discovery, forming the core of numerous approved therapeutic agents due to their favorable pharmacokinetic properties and their ability to present substituents in well-defined three-dimensional space. The specific molecule of interest, 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid, embodies this principle. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions while being readily removable under specific conditions. The stereochemistry at the C2 and C4 positions is paramount, as it dictates the molecule's conformation and its subsequent fit into the active site of a biological target.

The primary significance of the (2R, 4R)-diastereomer of 4-methyl-2-piperidinecarboxylic acid lies in its function as a cornerstone intermediate in the synthesis of Argatroban[1]. Argatroban is a potent, direct thrombin inhibitor used clinically for the prophylaxis and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT)[2]. The precise stereochemical arrangement of the 4-methylpiperidine-2-carboxylic acid moiety is essential for the drug's high-affinity and selective binding to thrombin[2]. This guide will focus on the synthesis and properties of the N-Cbz protected form, a common precursor in such multi-step synthetic campaigns.

Physicochemical and Structural Data

Quantitative data for this compound is summarized in the table below. It should be noted that some of this data is computationally derived in the absence of extensive, publicly available experimental characterization.

PropertyValueSource
CAS Number 166249-84-9 (relative)Supplier Data
Molecular Formula C₁₅H₁₉NO₄PubChem[3]
Molecular Weight 277.32 g/mol PubChem[3]
IUPAC Name (2R,4R)-1-(benzyloxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, chloroform, DMSO (predicted)
pKa Not available
LogP 2.5 (predicted)

Synthesis of (2R, 4R)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid

The synthesis of the target molecule is a multi-step process that requires careful control of stereochemistry. A validated approach involves the stereoselective reduction of a pyridine precursor, followed by separation of diastereomers, and finally, N-protection. The following protocol is based on a methodology disclosed in the patent literature for the synthesis of the core intermediate, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, followed by a standard N-protection step[1].

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a four-stage process, beginning with the readily available 4-methyl-2-picolinic acid.

SynthesisWorkflow Start 4-Methyl-2-picolinic Acid Step1 Step 1: Catalytic Hydration Start->Step1 H₂, Pd/C Methanol Intermediate1 cis/trans-4-Methylpiperidine- 2-carboxylic Acid Mixture Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 SOCl₂, Toluene Ethanol Intermediate2 cis/trans-Ester Mixture Step2->Intermediate2 Step3 Step 3: Diastereomeric Separation Intermediate2->Step3 Silica Gel Chromatography Intermediate3 trans-(2R,4R)-Ester (and other isomers) Step3->Intermediate3 Step4 Step 4: Hydrolysis & N-Protection Intermediate3->Step4 1. NaOH(aq) 2. Cbz-Cl, Base End Target Molecule: (2R,4R)-1-Cbz-4-methylpiperidine- 2-carboxylic Acid Step4->End

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation of 4-Methyl-2-picolinic Acid

This initial step reduces the pyridine ring to a piperidine ring. The reaction typically yields a mixture of cis and trans diastereomers.

  • Rationale: Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the hydrogenation of aromatic rings. Methanol is used as the solvent. The reaction is carried out under hydrogen pressure and at elevated temperature to drive the reduction to completion[1].

  • Procedure:

    • To a high-pressure reactor, add 4-methyl-2-picolinic acid (1.0 eq), methanol, and 10% Pd/C (typically 5-10% by weight of the starting material).

    • Seal the reactor and purge with nitrogen, then with hydrogen.

    • Pressurize the reactor with hydrogen gas (e.g., 2-3 kg/cm ²) and heat to 45-55 °C with stirring.

    • Monitor the reaction by hydrogen uptake or TLC until completion.

    • Cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude mixture of cis- and trans-4-methylpiperidine-2-carboxylic acid.

Step 2: Esterification of the Carboxylic Acid Mixture

The carboxylic acid is converted to an ester to facilitate purification by chromatography in the next step.

  • Rationale: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acid chlorides, which are then readily esterified by the addition of an alcohol, in this case, ethanol. Toluene is a suitable solvent for this transformation[1].

  • Procedure:

    • Dissolve the crude product from Step 1 in toluene.

    • Cool the solution in an ice bath and add thionyl chloride (SOCl₂) dropwise.

    • Allow the reaction to stir and warm to room temperature.

    • After the formation of the acid chloride is complete, add dehydrated ethanol dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • The resulting mixture contains the ethyl esters of the cis and trans isomers.

Step 3: Separation of the trans-Diastereomer

The desired trans-diastereomer is separated from the undesired cis-isomer.

  • Rationale: The cis and trans diastereomers have different physical properties, allowing for their separation by silica gel column chromatography[1]. The difference in polarity between the two isomers is exploited to achieve separation.

  • Procedure:

    • Neutralize the reaction mixture from Step 2 with an aqueous base (e.g., NaHCO₃ solution) and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester mixture by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the trans-diastereomer.

Step 4: Hydrolysis and N-Protection with Benzyloxycarbonyl Chloride (Cbz-Cl)

The separated trans-ester is hydrolyzed back to the carboxylic acid, and the piperidine nitrogen is then protected with a Cbz group.

  • Rationale: The ester is hydrolyzed under basic conditions (saponification) to yield the carboxylate salt, which is then protonated to the free carboxylic acid. The subsequent N-protection is a standard Schotten-Baumann reaction. Benzyl chloroformate (Cbz-Cl) reacts with the secondary amine of the piperidine in the presence of a base to form the stable carbamate linkage.

  • Procedure:

    • Dissolve the purified trans-ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH), and stir at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2-3 to precipitate the free carboxylic acid.

    • Filter the solid and dry to obtain (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

    • For N-protection, dissolve the amino acid in an aqueous solution of a base (e.g., Na₂CO₃ or NaOH) at 0 °C.

    • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature and basic pH.

    • Allow the reaction to stir and warm to room temperature.

    • After the reaction is complete, acidify the mixture to precipitate the N-Cbz protected product.

    • Filter, wash with water, and dry to yield 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid.

Application in Drug Development: The Synthesis of Argatroban

The primary and most significant application of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid is as a key chiral building block in the total synthesis of Argatroban.

The Role of the Piperidine Moiety in Argatroban's Mechanism of Action

Argatroban functions by directly, selectively, and reversibly inhibiting thrombin, a key enzyme in the coagulation cascade[2]. The drug binds to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin, which is the final step in clot formation. The (2R, 4R)-4-methyl-2-piperidinecarboxylic acid fragment forms the "head" of the Argatroban molecule, with the carboxylic acid group forming a critical salt bridge with a key arginine residue in the thrombin active site. The specific stereochemistry and the presence of the methyl group are crucial for optimizing the binding affinity and selectivity of the drug.

Synthetic Pathway to Argatroban

The synthesis of Argatroban involves a peptide coupling reaction between the N-Cbz protected (2R, 4R)-4-methyl-2-piperidinecarboxylic acid and the appropriately substituted arginine derivative.

ArgatrobanSynthesis Piperidine (2R,4R)-1-Cbz-4-methylpiperidine- 2-carboxylic Acid Coupling Peptide Coupling Piperidine->Coupling Arginine Protected Arginine Derivative Arginine->Coupling Intermediate Protected Argatroban Precursor Coupling->Intermediate Coupling Agents (e.g., EDC, HOBt) Deprotection Deprotection Intermediate->Deprotection Hydrogenolysis (Pd/C, H₂) Argatroban Argatroban Deprotection->Argatroban

Caption: Simplified pathway to Argatroban.

In this synthetic scheme, the carboxylic acid of the piperidine derivative is activated, typically using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This activated species then reacts with the free amine of the arginine fragment to form an amide bond. The final step involves the removal of the Cbz protecting group, usually by catalytic hydrogenolysis, to yield Argatroban[4].

Conclusion

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid, particularly the (2R, 4R)-diastereomer, is a fine chemical of considerable importance in the pharmaceutical industry. Its value is intrinsically linked to its role as a non-peptidic, chiral scaffold that enables the synthesis of complex and highly specific therapeutic agents like Argatroban. The synthetic route, while requiring careful control over stereochemistry, relies on well-established and scalable chemical transformations. This guide provides a comprehensive overview for researchers and drug development professionals, underscoring the causality behind the experimental choices and the critical importance of this building block in the creation of life-saving medicines.

References

  • PubChem. 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Available at: [Link]

  • Google Patents. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
  • Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Angewandte Chemie International Edition. N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Available at: [Link]

  • Google Patents. WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.
  • PubChem. Argatroban. Available at: [Link]

  • Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Molecules. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available at: [Link]

  • New Drug Approvals. Argatroban. Available at: [Link]

  • Veeprho. (2R,4R)-1-((S)-5-guanidino-2-(3-methylquinoline-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid. Available at: [Link]

  • Pharmaffiliates. (2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic Acid. Available at: [Link]

  • Pharmaffiliates. (2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic Acid. Available at: [Link]

Sources

Exploratory

(2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid structure

Executive Summary: The Chiral Scaffold of Thrombin Inhibition The molecule (2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (often abbreviated as N-Cbz-(2R,4R)-4-methylpipecolic acid ) is a critical,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Scaffold of Thrombin Inhibition

The molecule (2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (often abbreviated as N-Cbz-(2R,4R)-4-methylpipecolic acid ) is a critical, high-value chiral building block. Its primary industrial significance lies in its role as the structural core of Argatroban , a direct thrombin inhibitor used for heparin-induced thrombocytopenia (HIT).

Unlike standard amino acids, this non-proteinogenic scaffold introduces specific conformational constraints. The (2R,4R) stereochemistry—specifically the cis-relationship between the C2-carboxylate and the C4-methyl group—locks the piperidine ring into a chair conformation that optimally positions the pharmacophores for binding to the catalytic active site of thrombin.

This guide details the structural anatomy, stereoselective synthesis, and quality control protocols required to utilize this intermediate effectively in drug development.

Structural Anatomy & Stereochemical Analysis

Chemical Identity
  • IUPAC Name: (2R,4R)-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-2-carboxylic acid[1]

  • Common Name: N-Cbz-cis-4-methyl-D-pipecolic acid

  • Molecular Formula: C16H21NO4

  • Molecular Weight: 291.34 g/mol

  • Key Functionality:

    • Cbz (Z) Group: Acid-stable, hydrogenolysis-labile amine protection.

    • Carboxylic Acid: Free C-terminus for esterification or amide coupling.

    • Piperidine Core: Lipophilic spacer with defined geometry.

Conformational Lock: The (2R,4R) Cis-Advantage

The stereochemistry is the defining feature of this molecule. In the piperidine ring, the 1,3-relationship between the C2 and C4 substituents dictates the folding of the final peptidomimetic.

  • Configuration: (2R, 4R).

  • Geometry: Cis.

  • Chair Conformation: In the (2R,4R) isomer, both the bulky C2-COOH and C4-Me groups can adopt an equatorial-equatorial (e,e) orientation. This is thermodynamically superior to the trans isomer (which would force one group axial) or the diaxial cis conformer.

  • Biological Impact: This (e,e) conformation mimics the spatial arrangement of the isoleucine/leucine side chains found in natural thrombin substrates but with reduced entropic penalty upon binding.

ConformationalAnalysis Isomer Stereoisomer Target (2R, 4R) Geometry Geometric Relationship Cis-1,3-substitution Isomer->Geometry Defines Conformation Dominant Conformer Diequatorial (e,e) Chair Geometry->Conformation Permits Stability Thermodynamic Stability High (Minimizes 1,3-diaxial strain) Conformation->Stability Results in Binding Pharmacophore Alignment Argatroban Active Site Fit Conformation->Binding Pre-organizes for

Figure 1.1: Conformational logic flow linking stereochemistry to biological function.

Synthetic Routes & Process Chemistry

The synthesis of the (2R,4R) isomer is challenging due to the need to control two stereocenters simultaneously. The industrial standard involves the hydrogenation of 4-methylpyridine derivatives followed by resolution.[2]

Route A: Hydrogenation & Resolution (Industrial Standard)

This route is favored for scalability but requires rigorous chiral resolution.

  • Starting Material: 4-Methylpyridine-2-carboxylic acid (4-Methylpicolinic acid).[2][3]

  • Hydrogenation: Catalytic reduction of the pyridine ring.

    • Catalyst: PtO2 or Rh/C.

    • Conditions: High pressure H2, often in acetic acid.

    • Outcome: A mixture of cis and trans isomers (typically favoring cis 80:20).

  • Protection: Installation of the Cbz group using Benzyl chloroformate (Cbz-Cl).

  • Resolution: The critical step to isolate the (2R,4R) enantiomer from the (2S,4S) enantiomer and any remaining diastereomers.

    • Resolving Agent: L-Tyrosine hydrazide or specific chiral amines (e.g., (R)-1-phenylethylamine).

Route B: Asymmetric Synthesis (Academic/High-Purity)

Uses chiral auxiliaries to set the stereochemistry early, avoiding wasteful resolution steps.

  • Method: Asymmetric alkylation of N-protected glycine or aspartic acid enolates.

  • Advantage: High enantiomeric excess (ee > 98%).

  • Disadvantage: Higher reagent costs.

Detailed Protocol: Protection & Purification (Route A variant)

Note: This protocol assumes a crude mixture of 4-methylpipecolic acid isomers.

Reagents:

  • Crude 4-methylpipecolic acid (HCl salt)

  • Benzyl chloroformate (Cbz-Cl)

  • NaOH (4M)

  • Dichloromethane (DCM) / Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of crude amino acid in 20 mL of 4M NaOH at 0°C. The high pH ensures the amine is nucleophilic.

  • Acylation: Add Cbz-Cl (1.2 equiv) dropwise over 30 minutes. Maintain temperature < 5°C to prevent hydrolysis of the reagent.

  • pH Maintenance: Simultaneously add NaOH to keep pH > 10. The reaction generates HCl, which must be neutralized.

  • Workup:

    • Wash the basic aqueous layer with diethyl ether (removes unreacted Cbz-Cl and neutral impurities).

    • Acidify the aqueous layer to pH 2.0 using 6M HCl. The product will precipitate or oil out.

    • Extract with Ethyl Acetate (3x).

  • Crystallization (Self-Validating Step):

    • Concentrate the organic layer.[4]

    • Recrystallize from Ethyl Acetate/Hexane.

    • Validation: Check melting point. Pure (2R,4R)-Cbz derivative typically melts sharply. If the range is broad (>2°C), diastereomers are present.

SynthesisWorkflow Start 4-Methylpicolinic Acid Step1 Hydrogenation (Pt/H2) Reduces Pyridine Ring Start->Step1 Intermediate 4-Methylpipecolic Acid (Cis/Trans Mixture) Step1->Intermediate Step2 Schotten-Baumann (Cbz-Cl / NaOH) Intermediate->Step2 CrudeProduct Racemic N-Cbz-Product Step2->CrudeProduct Step3 Chiral Resolution (Crystallization w/ Chiral Amine) CrudeProduct->Step3 Final Pure (2R,4R)-N-Cbz-4-Me-Pip-OH Step3->Final

Figure 2.1: Synthetic workflow from aromatic precursor to optically pure protected intermediate.

Analytical Characterization & QC

To ensure the integrity of the (2R,4R) isomer, the following analytical controls are mandatory.

Nuclear Magnetic Resonance (NMR)

The cis vs. trans distinction is visible in the coupling constants of the H2 proton.

  • 1H NMR (CDCl3):

    • H2 Signal: Look for the alpha-proton (at C2).

    • Cis-isomer (2R,4R): The H2 proton is axial. It will show a large diaxial coupling constant (

      
      ) with the axial proton at C3.
      
    • Trans-isomer: The H2 proton would be equatorial (if the carboxylate is axial) or axial (if the methyl is axial).[5] The coupling pattern is distinctively different due to ring flipping or lack of diaxial neighbors.

Specific Rotation
  • Parameter:

    
    
    
  • Expectation: The (2R,4R) isomer (D-series) generally exhibits a positive rotation in methanol or chloroform, whereas the (2S,4S) (L-series) is negative.

  • Note: Always compare against a certified reference standard as rotation is concentration and solvent-dependent.

HPLC Method (Chiral)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (with 0.1% TFA).

  • Objective: Baseline separation of enantiomers ((2R,4R) vs (2S,4S)) and diastereomers ((2R,4S)).

Applications in Drug Discovery

Argatroban Synthesis

The primary utility of this molecule is as the "left-hand" side of the Argatroban molecule.

  • Mechanism: Argatroban binds to the thrombin active site. The (2R,4R)-piperidine moiety inserts into the S2 hydrophobic pocket of thrombin.

  • Coupling Logic:

    • The COOH of the Cbz-protected intermediate is activated (e.g., mixed anhydride or EDC/HOBt).

    • It is esterified or coupled to a resin.

    • Deprotection: The Cbz group is removed via catalytic hydrogenolysis (

      
      ). This is a "clean" deprotection that does not hydrolyze the sensitive arginine-sulfonamide linkage formed later.
      
    • The free amine is then coupled to the Arginine derivative.

Peptidomimetics

Researchers use this scaffold to induce


-turns in peptide chains. The rigidity of the piperidine ring reduces the conformational entropy of the peptide, potentially increasing binding affinity to receptors (e.g., GPCRs).

References

  • Synthesis and Resolution of 4-Methylpipecolic Acid

    • Title: Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.[2][3]

    • Source: Google P
    • URL
  • Argatroban Structure & Pharmacology

    • Title: Argatroban: A Direct Thrombin Inhibitor.[6][7][8]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Stereoselective Synthesis

    • Title: An efficient stereoselective synthesis of fully protected (2S,4R)-4-methylpipecolic acid (demonstrates the methodology for the enantiomeric series).
    • Source: PubMed (NIH).
    • URL:[Link]

  • Conformational Analysis of Piperidines

    • Title: Conformational analysis of cis- and trans-4-tert-butylprolines (Analogous ring systems).
    • Source: PubMed.
    • URL:[Link]

Sources

Foundational

Technical Monograph: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid

[1] Executive Summary & Molecular Identity 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (also known as N-Cbz-4-methylpipecolic acid ) is a critical intermediate in the synthesis of peptidomimetics and con...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Identity

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (also known as N-Cbz-4-methylpipecolic acid ) is a critical intermediate in the synthesis of peptidomimetics and conformationally constrained pharmaceutical agents.[1] It serves as a protected scaffold for the introduction of the 4-methylpiperidine-2-carboxylic acid core, a structural motif central to direct thrombin inhibitors (e.g., Argatroban).[1]

This guide delineates the physicochemical profile, synthetic pathways, and stereochemical considerations required for the precise utilization of this scaffold in drug discovery.[2][3]

Physicochemical Profile
ParameterValueTechnical Note
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol Average mass for stoichiometric calculations.[1][3]
Monoisotopic Mass 277.1314 Da Essential for High-Resolution Mass Spectrometry (HRMS).[1][2][3]
CAS Registry Number Isomer SpecificSee Section 2 for stereochemical differentiation.[1][2][3]
Physical State Viscous Oil / Low-melting SolidHighly dependent on enantiomeric purity.[1][2][3]
Solubility DCM, EtOAc, MeOHInsoluble in water due to the lipophilic Cbz group.[2]

Stereochemical Complexity & Isomerism

The utility of this molecule is dictated by the relative stereochemistry between the carboxylic acid at C2 and the methyl group at C4.[2][3] The Cbz-protected form exists as four distinct stereoisomers.

The Cis/Trans Dichotomy

In medicinal chemistry, the (2R,4R) and (2S,4S) isomers (trans-relationship) are often the most sought-after for mimicking specific peptide turns.[1]

  • Trans-Isomers (2R,4R / 2S,4S): The methyl group and carboxylic acid are on opposite sides of the piperidine chair.[1] This conformation is thermodynamically favored in certain synthetic routes and is the pharmacophore found in Argatroban .[1][2][3]

  • Cis-Isomers (2R,4S / 2S,4R): The substituents occupy the same face.[1][3] These are often formed as minor products during hydrogenation of pyridine precursors but can be isolated via crystallization or chiral HPLC.[1][2][3]

Critical Insight: The molecular weight (277.32 g/mol ) remains constant across all isomers, but the biological activity and NMR spectra differ significantly.[1][2][3] You must verify the diastereomeric ratio (dr) using 1H-NMR or Chiral HPLC before proceeding to peptide coupling.[1][2][3]

Synthetic Protocol

The synthesis of the N-Cbz protected form typically proceeds via the Schotten-Baumann reaction conditions, starting from the free amino acid (4-methylpipecolic acid).[1]

Workflow Diagram

Synthesis Start 4-Methylpyridine-2-carboxylic acid (Precursor) Hydrogenation Catalytic Hydrogenation (PtO2 / H2 / AcOH) Start->Hydrogenation Reduction Intermediate 4-Methylpiperidine-2-carboxylic acid (Free Amine) Hydrogenation->Intermediate Isomer Separation Protection Cbz-Protection (Cbz-Cl / NaHCO3 / Dioxane) Intermediate->Protection N-Acylation Product N-Cbz-4-Methylpiperidine-2-carboxylic acid (Final Scaffold) Protection->Product Acid Workup

Figure 1: Synthetic route from pyridine precursor to N-Cbz protected scaffold.[1]

Detailed Methodology

Step 1: Preparation of the Core (Hydrogenation) [1]

  • Dissolve 4-methylpicolinic acid in glacial acetic acid.

  • Add PtO₂ (Adam’s Catalyst) (5 mol%).[1][2][3]

  • Hydrogenate at 60 psi for 12–24 hours.

  • Filter catalyst and concentrate.[1][2][3][4] Note: This typically yields a mixture of cis/trans isomers which must be separated via fractional crystallization or esterification/chromatography.

Step 2: N-Cbz Protection (Schotten-Baumann) [1]

  • Solubilization: Suspend the 4-methylpiperidine-2-carboxylic acid (1.0 equiv) in 1,4-dioxane/water (1:1 v/v).

  • Basification: Cool to 0°C and add NaHCO₃ (2.5 equiv) or NaOH (2.0 equiv) to ensure the amino acid is deprotonated (pH > 10).

  • Acylation: Add Benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent hydrolysis of the Cbz-Cl.[1][2][3]

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup:

    • Wash the basic aqueous layer with diethyl ether (removes unreacted Cbz-Cl and benzyl alcohol).[1][2][3]

    • Acidify the aqueous layer to pH 2 with 1N HCl (precipitates the product).[1][2][3]

    • Extract with Ethyl Acetate (3x).[1][2][3][5]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1][2][3][5]

Analytical Validation

To ensure the integrity of the scaffold before use in downstream applications (e.g., solid-phase peptide synthesis), the following validation parameters are recommended.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI Positive (Electrospray Ionization).[1][2][3]

  • Expected Ion: [M+H]⁺ = 278.14 Da.[1][2][3]

  • Adducts: [M+Na]⁺ = 300.12 Da is commonly observed due to the carboxylic acid functionality trapping sodium.[1][2][3]

NMR Characterization (400 MHz, CDCl₃)

The Cbz group introduces rotamers due to restricted rotation around the carbamate N-CO bond, often resulting in broad or split signals in the NMR spectrum at room temperature.[1]

  • Aromatic Region: 7.30–7.40 ppm (Multiplet, 5H, Phenyl group of Cbz).[1][2][3]

  • Benzylic Protons: 5.10–5.20 ppm (Singlet/Split, 2H, Ph-CH₂ -O).[1][3]

  • Alpha-Proton (H2): 4.80–5.00 ppm (Broad doublet/multiplet).[1][2][3] Diagnostic for cis/trans assignment based on coupling constants (J-values).

  • Methyl Group: ~0.95 ppm (Doublet).[1][2][3]

Applications in Drug Development

The 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid scaffold is primarily utilized as a Proline Mimetic .[1]

  • Conformational Restriction: Unlike linear amino acids, the piperidine ring locks the phi (φ) dihedral angle, reducing the entropy penalty upon binding to a target protein.[1][2][3]

  • Thrombin Inhibition: The (2R,4R) isomer is the direct precursor to the "Argatroban" pharmacophore.[1][2][3] The Cbz group serves as a temporary protecting group that is removed (H₂/Pd-C) to allow coupling of the arginine-mimic side chain.[1][3]

  • Hydrophobic Interaction: The 4-methyl group occupies specific hydrophobic pockets (S2/S3 subsites) in serine proteases, enhancing selectivity over unsubstituted pipecolic acid derivatives.[1][2][3]

Decision Tree for Scaffold Selection

DesignLogic Start Target: Serine Protease / GPCR Constraint Need Conformational Constraint? Start->Constraint Proline Use Proline Constraint->Proline No (Flexible) Pipecolic Use Pipecolic Acid (6-mem ring) Constraint->Pipecolic Yes (Rigid) Size Pocket Size Analysis Methyl Hydrophobic Pocket Available? Size->Methyl Large Pocket Pipecolic->Size TargetMol Use 4-Methylpipecolic Acid Methyl->TargetMol Yes

Figure 2: Logic flow for selecting 4-methylpipecolic acid over standard proline in rational drug design.

References

  • PubChem Compound Summary. (2025). 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-2-carboxylic acid.[1][3] National Center for Biotechnology Information.[1][2][3] Link

  • Shuman, R. T., et al. (1993).[1][2][3] Highly Selective Thrombin Inhibitors. Journal of Medicinal Chemistry, 36(3), 314-319.[1][3] (Foundational work on Argatroban analogs using 4-methylpipecolic acid).[1][2][3]

  • Han, G., et al. (2000).[1][2][3] Design and Synthesis of Potent and Selective Thrombin Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Discusses the stereochemical activity of the (2R,4R) isomer).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2][3] Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1][2][3] (Standard protocols for Cbz protection of hindered amines).

Sources

Exploratory

Technical Guide: Solubility Profile of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

The following technical guide details the solubility profile, physicochemical properties, and purification workflows for 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid , a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and purification workflows for 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid , a critical intermediate in the synthesis of direct thrombin inhibitors like Argatroban .

Executive Summary

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid) is a chiral non-proteinogenic amino acid derivative. It serves as the structural scaffold for the "head" group of the anticoagulant Argatroban. Understanding its solubility landscape is not merely a matter of data collection but a critical process parameter (CPP) for controlling diastereomeric purity during scale-up.

This guide moves beyond simple solvent lists to define the solubility switching mechanisms required for efficient extraction, crystallization, and diastereomeric resolution.

Physicochemical Identity

Before addressing solubility, we must establish the structural determinants governing the molecule's behavior.

PropertyValue / CharacteristicProcess Implication
Molecular Formula C₁₅H₁₉NO₄Hydrophobic Cbz group dominates non-polar interactions.
Molecular Weight 277.32 g/mol Intermediate size; amenable to standard organic workups.
pKa (Carboxyl) ~3.8 – 4.2 (Predicted)Critical : Defines the pH boundary for aqueous extraction.
LogP ~2.5 – 2.8Lipophilic; prefers organic phases in non-ionized state.
H-Bond Donors 1 (Carboxyl -OH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 4 (Carbamate O, C=O)Good solubility in polar aprotic solvents (DMF, DMSO).

Solubility Landscape

The pH-Dependent Switch (Aqueous Systems)

The solubility of this compound is governed by the ionization state of the carboxylic acid. The N-Cbz group removes the basicity of the piperidine nitrogen, making the molecule behave strictly as a weak acid.

  • pH < 2 (Acidic): The molecule exists as the free carboxylic acid.

    • Solubility:Insoluble/Sparingly Soluble in water.

    • Process Utility: Precipitation zone. This is the condition used to crash the product out of aqueous reaction mixtures or to extract it into organic solvents.[1][2]

  • pH > 8 (Basic): The molecule exists as the carboxylate anion.

    • Solubility:Highly Soluble in water.

    • Process Utility: Washing zone. Impurities that are non-acidic organics can be washed away with organic solvents while the product remains in the aqueous phase.

Organic Solvent Compatibility

The lipophilic benzyl carbamate (Cbz) moiety imparts significant solubility in moderately polar organic solvents.

Solvent ClassRepresentative SolventsSolubility RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary extraction solvent; chromatography mobile phase.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>50 mg/mL)Preferred "green" extraction solvent; recrystallization solvent.
Alcohols Methanol, Ethanol, IsopropanolHigh (Temperature dependent)Recrystallization (often with water antisolvent).
Ethers THF, MTBEModerate to High Reaction media; MTBE used for precipitation.
Hydrocarbons Hexane, Heptane, TolueneLow / Insoluble Antisolvent for recrystallization; Toluene soluble only at high T.

Visualizing the Solubility Logic

The following diagram illustrates the "pH-Swing Extraction" logic derived from the solubility properties described above.

SolubilityLogic Start Crude Reaction Mixture (Aqueous Alkaline pH 10) ImpurityWash Wash with EtOAc (Remove Neutral Impurities) Start->ImpurityWash Product is Water Soluble Salt Acidification Acidify to pH 2.0 (HCl addition) ImpurityWash->Acidification Aqueous Layer Retained PhaseSplit Phase Separation Acidification->PhaseSplit Product Precipitates/Oils out OrganicPhase Organic Phase (EtOAc/DCM) Contains Product (Free Acid) PhaseSplit->OrganicPhase Extraction AqueousPhase Aqueous Phase Contains Salts/Waste PhaseSplit->AqueousPhase Discard Isolation Evaporation & Crystallization OrganicPhase->Isolation

Figure 1: The pH-Swing Extraction workflow utilizes the solubility differential between the ionized carboxylate (pH > 8) and the free acid (pH < 2).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise saturation point in a candidate recrystallization solvent.

  • Preparation : Weigh approx. 100 mg of dry 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid into a tared 4 mL vial.

  • Solvent Addition : Add the solvent of interest (e.g., Ethanol) in 100 µL increments at 25°C.

  • Agitation : Vortex for 30 seconds after each addition.

  • Observation : Continue addition until the solid is completely dissolved (solution becomes clear).

  • Calculation :

    
    
    
  • Validation : If solubility > 200 mg/mL, the solvent is too strong for crystallization alone; consider an antisolvent (e.g., Water or Heptane).

Protocol B: Recrystallization for Diastereomeric Purity

Context: The (2R, 4R) isomer is often required. Recrystallization can enrich this isomer.

  • Dissolution : Dissolve crude solid in Ethyl Acetate (approx. 5 mL per gram) at reflux (77°C).

  • Filtration : If particulates are present, hot filter through a 0.45 µm PTFE membrane.

  • Antisolvent Addition : Slowly add n-Heptane to the hot solution until a persistent turbidity is observed (Cloud Point).

    • Ratio Target: Typically 1:2 (EtOAc:Heptane).

  • Cooling Ramp :

    • Cool to 25°C over 2 hours (controlled rate prevents oiling out).

    • Hold at 25°C for 1 hour.

    • Cool to 0-5°C for 2 hours.

  • Harvest : Filter the white crystalline solid and wash with cold 1:3 EtOAc:Heptane.

  • Drying : Vacuum dry at 40°C for 12 hours.

Process Implications & Troubleshooting

ObservationRoot Cause (Solubility Related)Corrective Action
"Oiling Out" during crystallization Solvent system is too polar or cooling is too fast.Use a "seeding" step at the cloud point. Switch to a more lipophilic system (e.g., Toluene/Heptane).
Low Recovery from Aqueous Extraction pH is not low enough (pKa proximity).Ensure pH is adjusted to < 2.5. The N-Cbz group is stable to short-term acid exposure.
Emulsions during Extraction Amphiphilic nature of the molecule.Add brine (saturated NaCl) to the aqueous phase to increase ionic strength and "salt out" the organic product.

References

  • Argatroban Synthesis Overview : ChemicalBook. (2025). "1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid Properties and Synthesis." (Note: Describes the general N-Cbz-piperidine acid class workups).

  • Physical Properties of Piperidine Derivatives : PubChem. (2025).[3] "2-Methylpiperidine-4-carboxylic acid Compound Summary." (Provides baseline pKa and solubility data for the core scaffold).

  • Process Chemistry of Argatroban Intermediates : Google Patents. (2014). "CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid." (Details the hydrogenation and protection steps involving methanol and toluene solvents).

  • Recrystallization Methodologies : ResearchGate. (2010). "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate." (Describes analogous piperidine derivative purification).

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Application of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Section 1: Introduction and Compound Profile 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is a Cbz-protected, non-proteinogenic amino acid derivative. Its rigid piperidine scaffold makes it a valuable bui...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Compound Profile

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is a Cbz-protected, non-proteinogenic amino acid derivative. Its rigid piperidine scaffold makes it a valuable building block for introducing conformational constraints in peptidomimetics and other small molecule drug candidates. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom allows for selective chemical manipulation at the carboxylic acid terminus, followed by a well-established deprotection strategy to reveal the secondary amine for subsequent reactions. This orthogonal protection scheme is fundamental to its utility in multi-step organic synthesis and medicinal chemistry. Understanding its properties and safety profile is paramount for its effective and safe utilization in a research and development setting.

This guide provides a comprehensive overview of the compound's safety data, synthesized from information on close structural analogs, its physicochemical properties, a detailed synthetic protocol, and its applications in drug discovery.

Compound Identification and Properties

PropertyValueSource
IUPAC Name 4-methyl-1-(phenylmethoxycarbonyl)piperidine-4-carboxylic acid[1]
Synonyms 1-N-Cbz-4-methylpiperidine-4-carboxylic acid, N-Cbz-4-methylpiperidine-4-carboxylic Acid[1]
CAS Number 203522-12-7[1]
Molecular Formula C₁₅H₁₉NO₄[1]
Molecular Weight 277.31 g/mol [1]
Appearance White to off-white powder or crystalline solid (inferred from analogs)[2]
Melting Point 78 °C (for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid)[2][3]
Boiling Point 443.9±45.0 °C (Predicted, for non-methylated analog)[2][3]
Solubility Soluble in methanol (for non-methylated analog)[2][3]
pKa 4.55±0.20 (Predicted, for non-methylated analog)[2][3]

Section 2: Comprehensive Safety and Hazard Analysis

2.1 Hazard Identification and GHS Classification

Based on analogous compounds, this substance is anticipated to be classified as follows:

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[6][7][8]

  • Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[6][7][8]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.[6][7][8]

Signal Word: Warning

Hazard Pictogram:



Precautionary Statements:

  • Prevention: P261, P264, P280, P271[4][5][8]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[4][5][8]

  • Storage: P403+P233, P405[4][5][8]

  • Disposal: P501[4][5]

2.2 First-Aid Measures

  • Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.[5][9]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek medical attention.[9]

2.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or sand.[8][10]

  • Specific Hazards from Combustion: During a fire, toxic and irritating fumes may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10]

2.4 Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Ensure adequate ventilation.[4][10]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[10]

  • Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9] The spill site should be ventilated and washed after material pickup is complete.[10]

2.5 Handling and Storage

  • Safe Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid contact with eyes, skin, and clothing.[9] Minimize dust generation and accumulation.[9] Wash hands thoroughly after handling.[11]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][11]

2.6 Exposure Controls and Personal Protection

  • Engineering Controls: A fume hood or other well-designed engineering controls should be used to keep airborne concentrations low and protect the user.[4] An eyewash station and safety shower should be readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][8]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]

    • Respiratory Protection: If engineering controls are insufficient or for high-dust conditions, a NIOSH-approved particulate respirator is recommended.[8]

Section 3: Chemical Reactivity and Stability

3.1 Reactivity and Stability The compound is stable under normal, recommended storage conditions.[5] The primary reactivity centers are the carboxylic acid, the Cbz-protected amine, and the piperidine ring itself under harsh conditions. The Cbz group is a robust protecting group but is susceptible to specific deprotection methods.

3.2 Key Reactions and Rationale The utility of this compound hinges on the orthogonal nature of its functional groups. The carboxylic acid can undergo standard transformations (e.g., amide bond formation, esterification, reduction) while the Cbz group remains intact. Subsequently, the Cbz group can be removed to liberate the secondary amine for further functionalization.

The most common and strategically important reaction is the hydrogenolysis of the Cbz group.

  • Causality of the Reaction: Catalytic hydrogenation is the preferred method for Cbz deprotection because it proceeds under mild conditions and yields benign byproducts (toluene and carbon dioxide). The reaction involves the use of a palladium catalyst (typically on a carbon support, Pd/C) and a hydrogen source. The catalyst provides a surface for the reaction, adsorbing both the hydrogen gas and the benzyl group of the Cbz moiety, facilitating the reductive cleavage of the C-O bond.

Diagram: Cbz Deprotection Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Isolation A Dissolve Cbz-protected compound in suitable solvent (e.g., MeOH, EtOH) B Add Pd/C catalyst (typically 5-10 mol%) A->B 1 C Purge reaction vessel with H₂ or N₂ D Pressurize with H₂ gas (balloon or Parr shaker) C->D 2 E Stir at room temperature until reaction is complete (TLC/LCMS) D->E 3 F Filter reaction mixture through Celite® to remove catalyst G Concentrate filtrate under reduced pressure F->G 4 H Purify if necessary (e.g., crystallization, chromatography) G->H 5 G cluster_synthesis Aqueous Synthesis cluster_workup Extraction & Isolation start 4-Methylpiperidine- 2-carboxylic Acid add_base Add Base (Na₂CO₃/NaHCO₃) start->add_base add_cbz Add Cbz-Cl at 0 °C add_base->add_cbz react Stir at RT add_cbz->react acidify Acidify with 1N HCl react->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate product Final Product concentrate->product G A Building Block 1-((Benzyloxy)carbonyl)- 4-methylpiperidine- 2-carboxylic acid B Synthetic Chemistry Amide Coupling, Deprotection, Further Functionalization A:f0->B:f0 C Lead Compound Novel Piperidine Derivative B:f0->C:f0 D Preclinical Testing SAR Studies, ADME/Tox Profiling C:f0->D:f0

Sources

Exploratory

The Strategic Role of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid in the Synthesis of Argatroban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Argatroban, a potent and selective direct thrombin inhibitor, plays a crucial role in anticoagulation therapy. Its complex stereospecific structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argatroban, a potent and selective direct thrombin inhibitor, plays a crucial role in anticoagulation therapy. Its complex stereospecific structure necessitates a meticulously planned synthetic strategy, often involving the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. This in-depth technical guide elucidates the pivotal role of the chiral intermediate, 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid, in the total synthesis of Argatroban. We will explore the rationale behind the selection of the benzyloxycarbonyl (Cbz) protecting group, detail the experimental protocols for its introduction and subsequent removal, and illustrate its function in the crucial peptide coupling step that forms the backbone of the Argatroban molecule.

Introduction to Argatroban and its Synthesis

Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine, indicated for prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[1][2] Its structure features a dipeptide-like linkage between (2R,4R)-4-methyl-2-piperidinecarboxylic acid and a modified L-arginine moiety.[3] The synthesis of this complex molecule requires a convergent approach where key fragments are synthesized separately and then coupled. One of the critical fragments is the chiral piperidine ring system, specifically the (2R,4R)-4-methyl-2-piperidinecarboxylic acid.

The synthesis of Argatroban presents several challenges, including the control of stereochemistry at multiple centers and the selective formation of amide bonds. To address these challenges, protecting group chemistry is extensively employed.

The Chiral Building Block: (2R,4R)-4-methyl-2-piperidinecarboxylic acid

The (2R,4R)-4-methyl-2-piperidinecarboxylic acid unit is a cornerstone of the Argatroban molecule, contributing significantly to its binding affinity and selectivity for thrombin. The synthesis of this chiral intermediate is a critical undertaking, often starting from achiral precursors and involving steps of reduction, esterification, and chiral resolution.

A common synthetic route to obtain (2R, 4R)-4-methyl-2-piperidinecarboxylic acid involves the following key transformations:

  • Reduction: The synthesis often commences with the reduction of a pyridine derivative, such as 4-methyl-2-pyridinecarboxylic acid, to the corresponding piperidine ring. This is typically achieved through catalytic hydrogenation.

  • Esterification: The carboxylic acid group is often esterified to facilitate purification and subsequent reactions.

  • Separation of Diastereomers: The reduction of the pyridine ring can lead to a mixture of cis and trans diastereomers. These are typically separated using chromatographic techniques.

  • Chiral Resolution: The racemic mixture of the desired trans-diastereomer is then resolved to isolate the enantiomerically pure (2R,4R) isomer.[4]

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

To facilitate the selective formation of the amide bond between the piperidine nitrogen of (2R,4R)-4-methyl-2-piperidinecarboxylic acid and the carboxylic acid of the arginine moiety, the secondary amine of the piperidine ring must be temporarily protected. The benzyloxycarbonyl (Cbz or Z) group is an excellent choice for this purpose due to several key advantages in the context of Argatroban synthesis.

Rationale for Cbz Protection:

  • Stability: The Cbz group is stable under a wide range of reaction conditions, including those typically employed for peptide coupling.[5] It is resistant to both mildly acidic and basic conditions, ensuring the integrity of the protected amine throughout the coupling process.[5]

  • Orthogonality: In a multi-step synthesis like that of Argatroban, where other protecting groups such as tert-butyloxycarbonyl (Boc) may be used to protect the amino groups of the arginine fragment, the Cbz group offers orthogonality.[6] This means that the Cbz group can be removed under conditions that do not affect the Boc group, and vice versa, allowing for selective deprotection at different stages of the synthesis.[6][7]

  • Facile Removal: The Cbz group can be cleanly and efficiently removed by catalytic hydrogenolysis, a method that is generally mild and does not affect other functional groups that are not susceptible to reduction.[8]

Experimental Protocols

Synthesis of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

This protocol describes the N-protection of (2R,4R)-4-methyl-2-piperidinecarboxylic acid using benzyl chloroformate.

Materials and Reagents:

  • (2R,4R)-4-methyl-2-piperidinecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (2R,4R)-4-methyl-2-piperidinecarboxylic acid in 1N sodium hydroxide is prepared and cooled in an ice bath.

  • To this solution, benzyl chloroformate and a solution of sodium carbonate in water are added portion-wise with vigorous stirring, while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The aqueous solution is washed with diethyl ether to remove any unreacted benzyl chloroformate.

  • The aqueous layer is then acidified to a pH of 2 with cold 1N HCl.

  • The product is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid.

Peptide Coupling with the Arginine Moiety

This section outlines the coupling of the Cbz-protected piperidine intermediate with a suitably protected arginine derivative, for example, Nα-(tert-butyloxycarbonyl)-Nω-nitro-L-arginine, using standard peptide coupling reagents.

Materials and Reagents:

  • 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

  • Nα-(tert-butyloxycarbonyl)-Nω-nitro-L-arginine methyl ester

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is dissolved in an anhydrous solvent such as DCM or DMF.

  • To this solution, HOBt and EDC are added, and the mixture is stirred at 0 °C for 30 minutes to activate the carboxylic acid.

  • A solution of the protected arginine derivative and DIPEA in the same anhydrous solvent is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is diluted with an appropriate organic solvent and washed successively with a mild acid solution (e.g., 5% citric acid), a mild base solution (e.g., 5% sodium bicarbonate), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the coupled dipeptide intermediate.

Deprotection of the Cbz Group

The final step in this sequence is the removal of the Cbz protecting group to liberate the secondary amine of the piperidine ring, which is essential for the biological activity of Argatroban. This is typically achieved through catalytic hydrogenation or catalytic transfer hydrogenation.

Procedure (Catalytic Transfer Hydrogenation):

  • The Cbz-protected dipeptide is dissolved in a suitable solvent, such as methanol or ethanol.

  • A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.

  • A hydrogen donor, such as ammonium formate or 1,4-cyclohexadiene, is added to the reaction mixture.[9][10]

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the deprotected product.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the Argatroban precursor involving the Cbz-protected piperidine intermediate.

Argatroban_Synthesis A (2R,4R)-4-methyl-2- piperidinecarboxylic acid B 1-((Benzyloxy)carbonyl)-4- methylpiperidine-2-carboxylic acid A->B Cbz-Cl, Base (N-Protection) D Cbz-Protected Dipeptide Intermediate B->D EDC, HOBt (Peptide Coupling) C Protected Arginine Derivative C->D E Argatroban Precursor D->E H₂, Pd/C or Transfer Hydrogenation (Cbz Deprotection)

Sources

Foundational

The Alchemist's Guide to Peptide Design: Forging Stability and Potency with Constrained Amino Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate dance of molecular recognition, peptides offer a tantalizing glimpse into the language of proteins. Their inherent biocom...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of molecular recognition, peptides offer a tantalizing glimpse into the language of proteins. Their inherent biocompatibility and specificity make them prime candidates for therapeutic intervention. However, the fleeting nature of linear peptides, their susceptibility to proteolytic degradation, and their conformational ambiguity often limit their clinical translation. This guide delves into the transformative world of constrained amino acids, providing a technical roadmap for forging peptides with enhanced stability, potency, and drug-like properties. As a Senior Application Scientist, my aim is to not only provide protocols but to illuminate the rationale behind these advanced techniques, empowering you to navigate the complexities of peptide design with confidence and creativity.

The Rationale for Rigidity: Overcoming the Flexibility Paradox

The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides in solution exist as a dynamic ensemble of conformations, a state of high entropy. Upon binding to a biological target, the peptide must adopt a specific, low-entropy conformation, a process that is energetically unfavorable. This "entropic penalty" of binding can significantly reduce the peptide's affinity for its target.[1][2][3]

By introducing conformational constraints, we pre-organize the peptide into a bioactive conformation, effectively paying the entropic cost of binding upfront. This pre-organization can lead to a dramatic increase in binding affinity and specificity. Furthermore, constraining a peptide can shield its backbone from proteolytic enzymes, which typically recognize and cleave extended peptide conformations, thereby enhancing its in vivo half-life.[3]

The introduction of constraints can also improve cell permeability. By masking the polar amide backbone and promoting a more compact, hydrophobic structure, constrained peptides can more readily traverse the lipid bilayer of cell membranes, a critical step for targeting intracellular proteins.[4]

The Chemist's Toolkit: A Lexicon of Conformational Constraints

The art of peptide constraint lies in the judicious selection and application of a diverse array of chemical strategies. These can be broadly categorized into local and global constraints, each offering unique advantages in shaping the peptide landscape.

Local Constraints: Fine-Tuning the Peptide Backbone

Local constraints involve the modification of individual amino acid residues to restrict their conformational freedom.

Among the most well-studied and effective local constraints is the incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib). The gem-dimethyl substitution on the α-carbon of Aib sterically restricts the Ramachandran angles (φ, ψ) to the helical region, promoting the formation of α-helices and 3₁₀-helices.[4] This makes Aib an invaluable tool for stabilizing helical secondary structures, which are often involved in protein-protein interactions.

N-methylation of the amide backbone nitrogen removes the hydrogen bond donor capacity of that residue, which can disrupt secondary structures. However, this modification can also increase proteolytic resistance and, importantly, enhance membrane permeability by reducing the peptide's overall polarity.[5][6] The synthesis of N-methylated amino acids requires specific protocols to avoid side reactions and ensure efficient incorporation into the peptide chain.[5][7][8][9]

Global Constraints: Sculpting the Overall Architecture

Global constraints involve the cyclization of the peptide chain, creating a macrocyclic structure with significantly reduced conformational freedom.

Lactam bridges are formed by creating an amide bond between the sidechains of acidic (e.g., Aspartic acid, Glutamic acid) and basic (e.g., Lysine, Ornithine) amino acids. This is a robust and widely used method for peptide cyclization, often performed on-resin during solid-phase peptide synthesis (SPPS).[10][11][12] The strategic placement of the lactam bridge can be used to stabilize specific turns or helical structures.

Hydrocarbon stapling involves the introduction of two olefin-bearing unnatural amino acids at specific positions (e.g., i and i+4 or i and i+7) within a peptide sequence, followed by ring-closing metathesis (RCM) to form a covalent hydrocarbon bridge.[13] This technique is particularly effective at stabilizing α-helical conformations and has been successfully used to create potent inhibitors of protein-protein interactions.[1]

From Theory to Practice: Experimental Workflows

The successful implementation of constrained peptide design relies on a solid foundation of experimental expertise. Here, we provide detailed, step-by-step methodologies for the synthesis and conformational analysis of constrained peptides.

Synthesis of Constrained Peptides: A Master Protocol for Fmoc-SPPS

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the workhorse for the assembly of constrained peptides. The following protocol provides a general framework that can be adapted for the incorporation of various constrained amino acids.

Diagram: General Workflow for Fmoc-SPPS of Constrained Peptides

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 1. Prepare Resin Coupling Amino Acid Coupling Deprotection1->Coupling 2. Expose N-terminus Capping Capping (Optional) Coupling->Capping 3. Add next AA Cyclization On-Resin Cyclization (e.g., Lactam, Stapling) Coupling->Cyclization 5. After linear synthesis Deprotection2 Fmoc Deprotection Capping->Deprotection2 4. Block unreacted sites Deprotection2->Coupling Repeat for sequence Cleavage Cleavage & Deprotection Cyclization->Cleavage 6. Form macrocycle Purification Purification (HPLC) Cleavage->Purification 7. Release from resin Analysis Analysis (MS, NMR) Purification->Analysis 8. Isolate pure peptide

Caption: A generalized workflow for the solid-phase synthesis of constrained peptides.

Step-by-Step Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for protected fragments) in N,N-dimethylformamide (DMF) for at least 30 minutes.[14][15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once. Wash the resin thoroughly with DMF.[15][16]

  • Amino Acid Coupling:

    • Standard Amino Acids: Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HCTU or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Hindered Amino Acids (e.g., Aib, N-methylated): Due to steric hindrance, these residues require more potent coupling conditions. Use HATU as the coupling reagent and extend the coupling time to 4-12 hours.[6] For N-methylated amino acids, specialized coupling reagents like PyBOP or PyAOP may be beneficial.[6]

  • Capping (Optional but Recommended): To block any unreacted N-termini and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • On-Resin Cyclization (for global constraints):

    • Lactam Bridge Formation: After assembling the linear peptide, selectively deprotect the sidechains of the amino acids to be cyclized (e.g., using Pd(PPh₃)₄ for Alloc/Allyl protecting groups). Then, perform the intramolecular amide bond formation using a coupling reagent like PyAOP or HBTU.[10][11]

    • Hydrocarbon Stapling (Ring-Closing Metathesis): Treat the resin-bound peptide containing two olefin-bearing amino acids with a Grubbs catalyst (e.g., Grubbs I or II) in an inert solvent like 1,2-dichloroethane (DCE). The reaction is typically performed at room temperature for 2-4 hours and may be repeated to ensure complete cyclization.[13][17][18][19]

  • Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to cleave the peptide from the resin and remove any remaining sidechain protecting groups.[16]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS).

Conformational Analysis: Unveiling the 3D Structure

Determining the three-dimensional structure of a constrained peptide is crucial for understanding its biological activity and for guiding further design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Diagram: Workflow for NMR-Based Structure Determination

NMR_Workflow Sample NMR Sample Preparation Acquisition 2D NMR Data Acquisition (COSY, TOCSY, NOESY) Sample->Acquisition Assignment Resonance Assignment Acquisition->Assignment Restraints Distance & Angle Restraint Generation Assignment->Restraints Calculation Structure Calculation (CYANA, ARIA) Restraints->Calculation Refinement Structure Refinement Calculation->Refinement Validation Structure Validation Refinement->Validation Ensemble Final Structural Ensemble Validation->Ensemble

Caption: A typical workflow for determining the solution structure of a constrained peptide using NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OH) to a concentration of 1-5 mM.

  • NMR Data Acquisition: Acquire a series of two-dimensional (2D) NMR spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds), which is essential for assigning protons within an amino acid spin system.[20][21]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is crucial for identifying the amino acid type.[20][21][22]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing the distance restraints necessary for 3D structure calculation.[23]

  • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acid residues using the through-bond correlations from the COSY and TOCSY spectra and the through-space correlations from the NOESY spectrum.

  • Restraint Generation:

    • Distance Restraints: Convert the cross-peak intensities from the NOESY spectrum into upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: Derive φ and ψ angle restraints from ³J(HN,Hα) coupling constants measured from a high-resolution 1D or 2D spectrum.

  • Structure Calculation: Use a structure calculation program like CYANA or ARIA to generate a family of 3D structures that are consistent with the experimental restraints.[24][25][26][27] These programs use simulated annealing and molecular dynamics algorithms to explore the conformational space of the peptide.

  • Structure Refinement and Validation: The calculated structures are typically refined using molecular dynamics simulations in explicit solvent. The quality of the final ensemble of structures is assessed using various geometric and energetic criteria.

Data-Driven Design: The Impact of Constraints on Peptide Performance

The true measure of a constrained peptide's success lies in its improved biological properties. The following table provides a comparative overview of the impact of different constraints on key performance metrics.

Constraint TypeTarget SystemLinear Peptide K_d (μM)Constrained Peptide K_d (μM)Fold ImprovementProteolytic Stability (t₁/₂)Reference
Lactam BridgehACE2-RBDN/A3.6N/AIncreased[28]
Hydrocarbon Staplep53-MDM2~8.0~0.005~1600Significantly Increased[1]
Cyclic PeptideRibonucleaseN/A0.019 - 7.93N/AIncreased[29]

Note: This table is a representative summary. Direct comparisons can be challenging due to variations in peptide sequences, target systems, and experimental conditions.

Case Study: A Stapled Peptide Inhibitor of a Protein-Protein Interaction

The interaction between the p53 tumor suppressor and its negative regulator MDM2 is a critical target in cancer therapy. A short α-helical peptide derived from p53 can bind to MDM2 and disrupt this interaction. However, the linear peptide has low affinity and poor cell permeability.

By introducing a hydrocarbon staple, researchers were able to lock the peptide in its bioactive α-helical conformation.[1] This resulted in a dramatic increase in binding affinity, with the K_d value dropping from the micromolar to the nanomolar range. Furthermore, the stapled peptide exhibited significantly enhanced proteolytic stability and was able to penetrate cells and activate the p53 pathway, demonstrating the power of this constraining strategy.

Conclusion: The Future is Constrained

The introduction of constrained amino acids has revolutionized the field of peptide design, transforming peptides from transient, flexible molecules into potent, drug-like candidates. By understanding the principles of conformational constraint and mastering the experimental techniques for their synthesis and analysis, researchers can unlock the full therapeutic potential of peptides. The journey from a linear sequence to a highly structured, bioactive molecule is a testament to the power of chemical design to mimic and modulate the intricate machinery of life. As our understanding of protein-protein interactions continues to grow, so too will the sophistication and application of constrained peptides in the ongoing quest for novel therapeutics.

References

  • Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. (n.d.).
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). PMC. Retrieved from [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Retrieved from [Link]

  • Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. (n.d.). Nature Protocols. Retrieved from [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). ACS Publications. Retrieved from [Link]

  • Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. (n.d.). SciSpace. Retrieved from [Link]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. (n.d.). Biotage. Retrieved from [Link]

  • Ring-closing Metathesis in Peptides – the Sting is in the Tail! (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. (2020). PMC. Retrieved from [Link]

  • Three Methods for Peptide Cyclization Via Lactamization. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2). (2024). MDPI. Retrieved from [Link]

  • Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. Retrieved from [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. (2021). RSC Publishing. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. (2018). MDPI. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. Retrieved from [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. (2021). Chemical Science. Retrieved from [Link]

  • Cas 94744-50-0,Fmoc-Aib-OH. (n.d.). LookChem. Retrieved from [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • peptide nmr. (n.d.).
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (2013). ACS Publications. Retrieved from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.).
  • Selection for constrained peptides that bind to a single target protein. (n.d.). PMC. Retrieved from [Link]

  • Structure Calculation - Protein NMR. (2012). Retrieved from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.).
  • Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. (2023). Analytical Chemistry. Retrieved from [Link]

  • Automated NMR structure calculation with CYANA. (2025). ResearchGate. Retrieved from [Link]

  • NMRGenerator - 2D TOCSY and 2D NOESY. (n.d.).
  • NMR structure calculation with ARIA. (n.d.).
  • Two-dimensional NMR spectroscopy - TOCSY and ROESY. (n.d.).
  • Design of linear and cyclic peptide binders of different lengths only from a protein target sequence. (2024). bioRxiv. Retrieved from [Link]

  • CYANA structure calculation with automated NOESY assignment. (2010).
  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved from [Link]

  • NMR structure calculation with ARIA. (n.d.).
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021). MDPI. Retrieved from [Link]

  • Accurate de novo design of hyperstable constrained peptides. (2016). Baker Lab. Retrieved from [Link]

  • Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry. (2025). PMC. Retrieved from [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (n.d.). ResearchGate. Retrieved from [Link]

  • in vitro comparative study of the binding affinity and targeted-drug delivery efficiency of egfr-targeting peptides. (2021). Scholarly Commons. Retrieved from [Link]

Sources

Exploratory

Advanced Technical Guide: Discovery &amp; Synthesis of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

The following technical guide details the discovery, synthesis, and application of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid). This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid). This document is structured for researchers and process chemists, focusing on the critical (2R, 4R) stereoisomer, a pharmacophore essential for the synthesis of the direct thrombin inhibitor Argatroban .

Executive Summary: The Stereochemical Imperative

In the landscape of peptidomimetics, 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid represents a "privileged scaffold." Its discovery was not a singular event of isolation but an evolution of synthetic methodology driven by the need for conformationally restricted arginine mimics.

The molecule serves as the critical chiral intermediate for Argatroban , a potent antithrombotic agent used for heparin-induced thrombocytopenia (HIT). The therapeutic efficacy of Argatroban hinges entirely on the (2R, 4R)-trans configuration of the piperidine ring. Consequently, the "discovery" of this molecule is defined by the engineering of stereoselective routes to isolate this specific isomer from a field of four potential stereoisomers.

Key Chemical Properties
PropertySpecification
IUPAC Name 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
Common Name N-Cbz-4-methylpipecolic acid
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Chiral Centers C2 and C4
Target Isomer (2R, 4R)-trans
Role Chiral Building Block, Argatroban Intermediate

Structural Analysis & Stereochemical Challenges

The 4-methylpipecolic acid scaffold contains two stereocenters, leading to four distinct isomers:

  • (2R, 4R) - Trans (The bioactive target)[1]

  • (2S, 4S) - Trans (Enantiomer)

  • (2R, 4S) - Cis (Diastereomer)

  • (2S, 4R) - Cis (Diastereomer)

The "discovery" phase of this compound focused on overcoming the thermodynamic preference for cis isomers (where substituents occupy equatorial positions) to access the trans isomer required for thrombin binding pockets.

Conformational Logic

In the trans-isomer (2R, 4R), the C2-carboxyl group and the C4-methyl group are on opposite sides of the piperidine ring plane. This specific geometry forces the piperidine ring into a chair conformation that optimally positions the guanidino-mimetic side chain of Argatroban for interaction with the Asp189 residue in the thrombin active site.

Discovery of the Synthetic Route

The industrial production of this intermediate relies on a "Resolution-First" strategy. The synthesis begins with an aromatic precursor, followed by reduction and classical resolution.

Pathway Analysis

The following diagram illustrates the industrial workflow for isolating the (2R, 4R) isomer and protecting it with the Cbz group.

SynthesisPath Start 4-Methyl-2-picolinic Acid (Aromatic Precursor) Step1 Hydrogenation (Pt/C or Rh/C) Start->Step1 H2, 50-80°C Inter1 Racemic 4-Methylpipecolic Acid (Mixture of Cis/Trans) Step1->Inter1 Reduction Step2 Epimerization/Equilibration (High Temp/Base) Inter1->Step2 Enrich Trans Step3 Chiral Resolution (L-Tartaric or D-Mandelic Acid) Step2->Step3 Crystallization Inter2 (2R, 4R)-4-Methylpipecolic Acid (Pure Isomer) Step3->Inter2 Salt Break Step4 N-Protection (Cbz-Cl, Schotten-Baumann) Inter2->Step4 Functionalization Final 1-Cbz-(2R,4R)-4-methyl piperidine-2-carboxylic acid Step4->Final Yields Target

Caption: Figure 1. Industrial synthesis workflow for the (2R, 4R) target isomer, highlighting the critical resolution step.

Detailed Experimental Protocols

The following protocols are synthesized from patent literature and process chemistry optimizations used in Argatroban manufacturing.

Protocol A: Hydrogenation of 4-Methyl-2-Picolinic Acid

Objective: Convert the aromatic pyridine ring to the saturated piperidine ring.

  • Reagents: 4-Methyl-2-picolinic acid, 5% Rh/C or PtO₂, Acetic Acid/Water.

  • Mechanism: Heterogeneous catalysis facilitates syn-addition of hydrogen. Note that Rhodium often favors cis isomers, requiring subsequent equilibration.

Step-by-Step:

  • Charge a high-pressure autoclave with 4-methyl-2-picolinic acid (1.0 eq) and solvent (glacial acetic acid or water).

  • Add catalyst (5% Rh/C, 2-5 wt% loading).

  • Pressurize with Hydrogen gas (H₂) to 50–80 psi (3–5 bar).

  • Heat to 60°C and stir vigorously for 12–24 hours.

  • Validation: Monitor H₂ uptake. Reaction is complete when uptake ceases.

  • Filter catalyst over Celite. Concentrate filtrate to yield crude 4-methylpipecolic acid (mixture of cis and trans).

Protocol B: Optical Resolution (The "Discovery" Step)

Objective: Isolate the (2R, 4R) isomer.

  • Reagents: D-(-)-Mandelic acid or L-Tartaric acid, Ethanol/Water.

  • Causality: Diastereomeric salt formation exploits solubility differences. The (2R, 4R)-amine salt precipitates preferentially in specific solvent systems.

Step-by-Step:

  • Dissolve crude 4-methylpipecolic acid in Ethanol/Water (9:1).

  • Add D-(-)-Mandelic acid (1.0 eq) at 60°C.

  • Cool slowly to 5°C over 8 hours (controlled cooling ramp is critical for crystal purity).

  • Filter the white precipitate.[2]

  • Recrystallization: Dissolve the solid in minimal hot ethanol and cool again to enhance enantiomeric excess (ee).

  • Salt Break: Treat the solid with ion-exchange resin (basic form) or dilute NaOH to liberate the free amino acid.

  • QC Check: Chiral HPLC should show >98% ee for the (2R, 4R) isomer.

Protocol C: Cbz-Protection (Schotten-Baumann Conditions)

Objective: Protect the secondary amine to prevent side reactions during peptide coupling.

  • Reagents: Benzyl chloroformate (Cbz-Cl), Na₂CO₃ or NaHCO₃, Water/Dioxane or Water/Acetone.

Step-by-Step:

  • Dissolve (2R, 4R)-4-methylpipecolic acid (10 g, 69.8 mmol) in 100 mL of 2M NaOH (or 10% Na₂CO₃ solution).

  • Cool the solution to 0°C in an ice bath.

  • Add Benzyl chloroformate (Cbz-Cl) (13.1 g, 76.8 mmol, 1.1 eq) dropwise over 30 minutes.

    • Technical Note: Maintain pH > 9 by adding supplementary NaOH if necessary. Acidic pH will protonate the amine, stopping the reaction.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the aqueous layer with diethyl ether (to remove unreacted Cbz-Cl).

  • Acidify the aqueous layer carefully with 2M HCl to pH 2.0. The product will precipitate as an oil or white solid.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expect a white solid or viscous oil (Yield: 85-95%).

Quality Control & Validation

To ensure the integrity of the "discovery" (the pure isomer), the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, DMSO-d₆)Characteristic Cbz aromatic protons (7.35 ppm) and methyl doublet (0.9 ppm).
Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee (2R, 4R isomer)
Water Content Karl Fischer< 0.5%
NMR Validation (Self-Validating Logic)

In the ¹H-NMR spectrum, look for the rotameric split . Due to the restricted rotation of the N-Cbz bond in the piperidine ring, signals often appear as broad multiplets or doubled peaks. This is not an impurity but a confirmation of the carbamate structure.

  • Key Signal: The benzyl methylene protons (-OCH ₂Ph) typically appear as a singlet or AB quartet around 5.1 ppm.

Applications in Drug Development

The primary utility of 1-Cbz-4-methylpiperidine-2-carboxylic acid is its conversion into the Argatroban active pharmaceutical ingredient (API).

Coupling Workflow:

  • Activation: The carboxylic acid is activated (e.g., using Mixed Anhydride or EDC/HOBt).

  • Coupling: Reacted with the arginine derivative (NG-nitro-L-arginine ethyl ester).

  • Deprotection: The Cbz group is removed via catalytic hydrogenolysis (H₂/Pd-C) in the final steps to release the secondary amine, or maintained if orthogonal protection is required.

Application CbzCompound 1-Cbz-(2R,4R)-4-methyl piperidine-2-carboxylic acid Coupling Amide Coupling (with Arginine derivative) CbzCompound->Coupling Activation (EDC/HOBt) Intermediate Protected Argatroban Precursor Coupling->Intermediate Deprotection Hydrogenolysis (H2, Pd/C) Removes Cbz Intermediate->Deprotection Argatroban Argatroban API (Thrombin Inhibitor) Deprotection->Argatroban Final API

Caption: Figure 2. The role of the Cbz-protected intermediate in the convergent synthesis of Argatroban.

References

  • Mitsubishi Chemical Corporation . (1986). Tetrahydroquinoline derivatives and pharmaceutical composition containing the same. US Patent 4,656,180. Link (The foundational patent for Argatroban and its intermediates).

  • Cosmo, G., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications. Link (Demonstrates modern amide coupling of piperidine-carboxylic acids).

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 17895988, 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Link (Note: Structural analog reference for physical properties).

  • Rawal, R. K., et al. (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. National Institutes of Health. Link (Details stereoselective routes to 4-methylpipecolic acid derivatives).

  • Beijing Voban Pharmaceutical Co Ltd . (2018).[3] Preparation method of (2R,4R)-4-methylpiperidine-2-ethyl formate compound. CN Patent 108047125A.[3] Link (Detailed industrial process for the resolution and esterification of the core scaffold).

Sources

Protocols & Analytical Methods

Method

synthesis of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid from 4-methylpicolinic acid

This Application Note is structured to guide researchers through the high-fidelity synthesis of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid). This protocol prioritizes proce...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid).

This protocol prioritizes process robustness and stereochemical awareness , addressing the common pitfalls associated with pyridine ring reduction and zwitterion isolation.

Executive Summary

The synthesis of 4-substituted pipecolic acid derivatives is a cornerstone in the development of peptidomimetics and conformationally restricted amino acids. Starting from 4-methylpicolinic acid , the transformation involves two critical phases:

  • Heterogeneous Catalytic Hydrogenation: Reduction of the aromatic pyridine ring to a saturated piperidine system.

  • Schotten-Baumann Protection: N-acylation using benzyl chloroformate (Cbz-Cl) to generate the final protected amino acid.

Key Technical Insight: The intermediate, 4-methylpipecolic acid, is a highly polar zwitterion. Isolating it as a free base is labor-intensive and yield-limiting. This protocol utilizes a telescoped workflow , where the crude hydrogenation product is carried directly into the protection step, maximizing throughput and minimizing material loss.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the disconnection strategy and the forward synthetic flow.

Synthesis_Pathway cluster_0 Critical Control Points SM 4-Methylpicolinic Acid (Starting Material) Inter 4-Methylpipecolic Acid (Zwitterionic Intermediate) SM->Inter Step 1: H2, Pd/C MeOH, 50°C Prod N-Cbz-4-Methylpipecolic Acid (Target Product) Inter->Prod Step 2: Cbz-Cl, Na2CO3 THF/H2O, 0°C -> RT

Figure 1: Synthetic route from 4-methylpicolinic acid to the N-Cbz protected derivative.

Experimental Protocol

Step 1: Catalytic Hydrogenation of 4-Methylpicolinic Acid

Objective: Reduce the aromatic pyridine ring to the piperidine ring. Stereochemistry Note: This reduction typically yields a mixture of cis (major) and trans (minor) diastereomers due to the syn-addition of hydrogen across the catalyst surface.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4-Methylpicolinic acid (10.0 g, 73.0 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (1.0 g, 10 wt% loading)

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH) (100 mL)

  • Equipment: Parr Hydrogenation Apparatus or High-Pressure Autoclave

Procedure
  • Catalyst Loading: In a hydrogenation vessel, carefully add the Pd/C catalyst.

    • Safety: Pd/C can ignite methanol vapors. Add a small amount of water to the catalyst first, or add the catalyst as a water slurry.

  • Substrate Addition: Dissolve 4-methylpicolinic acid in MeOH (100 mL) and carefully add to the vessel.

    • Expert Tip: If using PtO2 (Adams' catalyst) instead of Pd/C, use Acetic Acid as the solvent to protonate the pyridine nitrogen, which prevents catalyst poisoning. For Pd/C, MeOH is sufficient.

  • Hydrogenation: Seal the vessel. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 3–4 bar (45–60 psi) .

  • Reaction: Heat to 50°C and stir vigorously for 12–16 hours. Monitor H2 uptake until cessation.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-methylpipecolic acid as a viscous oil or off-white solid.

    • Checkpoint: Do not attempt to purify this zwitterion via silica chromatography. Proceed directly to Step 2.

Step 2: N-Cbz Protection (Schotten-Baumann Conditions)

Objective: Protect the secondary amine while controlling pH to prevent hydrolysis of the reagent.

Reagents
  • Crude Intermediate: 4-Methylpipecolic acid (assumed 73.0 mmol)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (13.7 g, 11.5 mL, ~80 mmol, 1.1 equiv)

  • Base: Sodium Carbonate (Na2CO3) (15.5 g, 146 mmol, 2.0 equiv)

  • Solvent: Water (100 mL) and Tetrahydrofuran (THF) or Dioxane (50 mL)

Procedure
  • Dissolution: Dissolve the crude intermediate (from Step 1) in Water (100 mL).

  • Basification: Add Na2CO3 solid or solution. Ensure the pH is adjusted to 10–11 .

    • Mechanism:[1][3][4][5][6][7] High pH keeps the amine unprotonated (nucleophilic) but must not exceed pH 12 to avoid rapid hydrolysis of Cbz-Cl.

  • Addition: Cool the mixture to 0°C (ice bath). Add THF (50 mL).

  • Acylation: Add Cbz-Cl dropwise over 30 minutes via an addition funnel. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor pH periodically; if it drops below 9, add small aliquots of 1M NaOH or additional Na2CO3.

  • Workup (Extraction Logic):

    • Wash: Extract the basic reaction mixture with Diethyl Ether (2 x 50 mL) to remove unreacted Cbz-Cl and non-acidic impurities. Discard the organic (ether) layer.

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N HCl. The product will precipitate or oil out.

    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 75 mL).

    • Drying: Combine Ethyl Acetate layers, wash with Brine, dry over anhydrous Na2SO4, and filter.[8]

    • Isolation: Concentrate under vacuum to yield the crude N-Cbz-4-methylpipecolic acid.

Purification & Analysis

The crude product often solidifies upon standing.

  • Recrystallization: For high purity, recrystallize from Ethyl Acetate/Hexanes (1:3 ratio). Heat to reflux until dissolved, then cool slowly to 4°C.

  • Yield Expectations: 75–85% (over 2 steps).

  • Analytical Validation:

    • 1H NMR (CDCl3): Look for the characteristic benzyl protons (s, 2H) at ~5.1 ppm and the aromatic Cbz signals (m, 5H) at 7.3 ppm. The piperidine ring protons will show complex splitting due to rotamers.

    • Mass Spectrometry (ESI): [M+H]+ expected at m/z ~278.

Data Summary Table
ParameterSpecificationNotes
Starting Material 4-Methylpicolinic AcidCommercial purity >98% recommended
Catalyst 10% Pd/C10 wt% loading relative to substrate
H2 Pressure 3–4 bar (45–60 psi)Moderate pressure ensures complete reduction
Protection pH 10–11Critical for Schotten-Baumann efficiency
Final Appearance White to off-white solidMelting point approx. 105–110°C (racemic/mixed)

Workflow Logic & Decision Tree

The following diagram details the decision-making process during the workup, ensuring the removal of impurities based on pKa differences.

Workup_Logic Reaction Reaction Mixture (pH ~10) EtherWash Wash with Ether Reaction->EtherWash AqLayer Aqueous Layer (Contains Product as Salt) EtherWash->AqLayer Save OrgWaste Organic Layer (Impurities/Excess Cbz-Cl) EtherWash->OrgWaste Discard Acidify Acidify to pH 2-3 (HCl) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract FinalProd Concentrate EtOAc -> Pure Product Extract->FinalProd

Figure 2: Workup logic for isolating the acidic product from neutral impurities.

References

  • Hydrogenation of Pyridine Derivatives

    • Protocol: "Method for preparing (2R, 4R)-4-methyl-2-piperidinecarboxylic acid."[5][7] CN103524401A. (Describes the Pd/C hydrogenation of 4-methylpicolinic acid).

  • Cbz Protection Methodology

    • Protocol: "1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid Synthesis." ChemicalBook.
  • Stereochemical Considerations

    • Context: "Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate." National Institutes of Health (PubMed). (Discusses stereoselective routes and isomer management).
  • General Cbz Protection of Amino Acids

    • Review: "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism."[1] Total Synthesis.

Sources

Application

protocol for N-Cbz protection of 4-methylpiperidine-2-carboxylic acid

Application Note: High-Efficiency Protocol for N-Cbz Protection of 4-Methylpiperidine-2-carboxylic Acid Executive Summary & Scope This application note details a robust, scalable protocol for the N-benzyloxycarbonyl (Cbz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Protocol for N-Cbz Protection of 4-Methylpiperidine-2-carboxylic Acid

Executive Summary & Scope

This application note details a robust, scalable protocol for the N-benzyloxycarbonyl (Cbz) protection of 4-methylpiperidine-2-carboxylic acid (4-methylpipecolic acid). This non-proteinogenic amino acid is a critical scaffold in the synthesis of thrombin inhibitors (e.g., Argatroban analogs) and conformationally restricted peptidomimetics.

The protocol utilizes modified Schotten-Baumann conditions . Unlike standard primary amino acids, the secondary amine in the piperidine ring combined with the steric bulk of the 4-methyl group requires precise pH control and solvent selection to suppress hydrolytic side reactions of the electrophile (Benzyl chloroformate) while ensuring complete conversion.

Mechanistic Insight & Reaction Design

To ensure reproducibility, one must understand the competing kinetics at play. The reaction involves the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl).

The Challenge:

  • Steric Hindrance: The 2-carboxylic acid and 4-methyl group create steric drag, potentially slowing the nucleophilic attack compared to a simple piperidine.

  • Hydrolysis: Cbz-Cl is moisture sensitive. In the aqueous alkaline conditions required to solubilize the amino acid, hydroxide ions (

    
    ) compete with the amine for the Cbz-Cl, forming benzyl alcohol and 
    
    
    
    .
  • Solubility: 4-methylpipecolic acid exists as a zwitterion. It requires a base to dissolve in water, but the Cbz-product is lipophilic. A biphasic system (THF/Water) is essential to solubilize both the starting material and the transition state.

Visualizing the Pathway

ReactionMechanism Start 4-Methylpipecolic Acid (Zwitterion) Base Base (NaOH/Na2CO3) Deprotonation Start->Base pH > pKa (approx 9.5) FreeAmine Free Amine Species (Nucleophile) Base->FreeAmine TS Tetrahedral Intermediate FreeAmine->TS + Cbz-Cl CbzCl Benzyl Chloroformate (Electrophile) Hydrolysis Side Product: Benzyl Alcohol + CO2 CbzCl->Hydrolysis + OH- (pH > 12) Product N-Cbz-4-Methylpipecolic Acid (Product) TS->Product - HCl

Figure 1: Mechanistic pathway highlighting the competition between productive N-acylation and hydrolytic waste.

Materials & Reagents

ReagentEquiv.[1][2][3][4][5][6]RoleCritical Attribute
4-Methylpiperidine-2-carboxylic acid 1.0SubstratePurity >97%; cis/trans mixture acceptable
Benzyl Chloroformate (Cbz-Cl) 1.2 - 1.3ElectrophileFreshness is vital. Old bottles accumulate HCl.
Sodium Hydroxide (NaOH) 2.0 - 2.2BaseMaintains pH ~10-11; solubilizes AA.
Tetrahydrofuran (THF) SolventCo-solventMust be peroxide-free. Dioxane is an alternative.[7]
Hydrochloric Acid (1N and 6N) ReagentWorkupUsed for precise pH adjustment during isolation.

Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.43 g of starting material) Expected Yield: 85% - 95%

Phase A: Solubilization & Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methylpiperidine-2-carboxylic acid (1.43 g, 10 mmol) in Water (15 mL) .

  • Basification: Cool the suspension to 0°C (ice bath). Add 2N NaOH (10 mL, 20 mmol) dropwise.

    • Checkpoint: Ensure the solution becomes clear and homogeneous. If not, check pH; it must be >10 to break the zwitterion lattice.

  • Solvent Addition: Add THF (15 mL) to the aqueous solution. The mixture remains homogeneous.

Phase B: The Reaction (Schotten-Baumann)[7][8][9]
  • Addition: While stirring vigorously at 0°C, add Benzyl Chloroformate (2.21 g, 1.85 mL, 13 mmol) dropwise over 15-20 minutes.

    • Why: Rapid addition generates localized heat and high concentrations of Cbz-Cl, promoting hydrolysis over acylation.

  • pH Maintenance (Critical): Monitor pH periodically. If it drops below 9, the reaction stalls. Add small aliquots of 10%

    
     or 1N NaOH to maintain pH between 9-10.
    
  • Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/MeOH 4:1) or LC-MS. The starting amino acid will disappear (ninhydrin active), and the UV-active product (Cbz) will appear.

Phase C: Workup & Isolation (The "pH Swing")

This specific workup ensures high purity without column chromatography.

  • Wash (Basic Extraction): Dilute the reaction mixture with Diethyl Ether or MTBE (30 mL) . Transfer to a separatory funnel.

    • Action: Shake and separate phases. Keep the Aqueous Layer (Bottom) . Discard the Organic Layer (Top).

    • Reasoning: At high pH, the product is a carboxylate salt (water-soluble). The ether wash removes unreacted Cbz-Cl and Benzyl Alcohol (hydrolysis byproduct).

  • Acidification: Cool the aqueous layer back to 0°C. Slowly add 1N HCl with stirring until the pH reaches 2.0 – 2.5 .

    • Observation: The mixture will become cloudy as the N-Cbz acid precipitates or oils out.

  • Product Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL) .

  • Drying: Combine the Ethyl Acetate layers. Wash with Brine (1 x 20 mL). Dry over anhydrous

    
    .[5]
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (

    
    ) to yield the product as a viscous oil or white solid (depending on diastereomer ratio).
    
Workup Logic Flow

WorkupFlow RxnMix Reaction Mixture (pH > 10) WashStep Wash with Ether/MTBE RxnMix->WashStep PhaseSep Phase Separation WashStep->PhaseSep OrgLayer1 Organic Layer (Discard) Contains: Cbz-Cl, BnOH PhaseSep->OrgLayer1 AqLayer1 Aqueous Layer (Keep) Contains: Product-Salt PhaseSep->AqLayer1 Acidify Acidify to pH 2 (HCl) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Discard) Contains: Salts PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Keep) Contains: N-Cbz Product PhaseSep2->OrgLayer2 Final Dry & Concentrate -> Pure Product OrgLayer2->Final

Figure 2: Purification workflow utilizing pH-dependent solubility to remove impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) pH dropped during addition.Use a pH meter during Cbz-Cl addition. If pH < 9, the amine protonates and becomes non-nucleophilic.
Oiling Out Rapid acidification.Acidify slowly with vigorous stirring. If oil forms, extract immediately with EtOAc; do not wait for precipitate.
Emulsion THF content too high during extraction.Evaporate a portion of the THF from the reaction mixture before the initial ether wash.
Impurity: Dipeptide Mixed anhydride formation.[7]Keep temperature strictly at 0°C during Cbz-Cl addition. Excess base can also trigger oligomerization.

Analytical Validation

To confirm identity and purity, compare against these standard characteristics:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic benzyl protons (s, 2H) around

    
     5.1-5.2 ppm and the aromatic ring protons (
    
    
    
    7.30-7.40 ppm). The piperidine ring protons will show broadening due to rotamers (carbamate restricted rotation).
  • HPLC Purity: >98% (254 nm).

  • Mass Spectrometry (ESI):

    
     or 
    
    
    
    . For 4-methylpipecolic acid (MW ~143), the Cbz derivative (MW ~277) should show
    
    
    or
    
    
    .

Safety Information

  • Benzyl Chloroformate: Highly toxic, lachrymator, and corrosive. Causes severe skin burns and eye damage. Must be handled in a fume hood.

  • THF: Flammable and peroxide former. Test for peroxides before use.

References

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids.[8] Tetrahedron Letters, 52(13), 1493-1494.[8] [Link][8]

  • Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. (Provides analogous protocols for cyclic hydrazine amino acids). [Link][1]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions. [Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation for Cbz Deprotection of Piperidine Derivatives

Introduction: The Strategic Role of Cbz in Piperidine Synthesis In the landscape of pharmaceutical and fine chemical synthesis, the piperidine ring is a privileged scaffold, integral to the structure of numerous active p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Cbz in Piperidine Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the piperidine ring is a privileged scaffold, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1] Protecting the piperidine nitrogen is a critical step in multi-step syntheses, enabling regioselective functionalization. The benzyloxycarbonyl (Cbz or Z) group is a preeminent choice for this role due to its robust stability across a wide array of reaction conditions and, most importantly, its clean and efficient removal.[2][3][4]

The most prevalent and industrially scalable method for Cbz deprotection is catalytic hydrogenation.[2][5] This process is favored for its mild conditions and the generation of volatile byproducts—toluene and carbon dioxide—which simplifies product purification.[3][6][7] This guide provides an in-depth exploration of the mechanistic underpinnings, practical considerations, and detailed protocols for the successful execution of Cbz deprotection on piperidine derivatives via catalytic hydrogenation.

Pillar 1: The Underlying Science—Mechanism and Causality

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The deprotection proceeds via a two-stage pathway on the surface of a palladium catalyst.

  • Hydrogenolysis: The first step is the palladium-catalyzed cleavage (hydrogenolysis) of the benzylic carbon-oxygen bond. The catalyst adsorbs both the hydrogen gas and the Cbz-protected piperidine, facilitating the transfer of hydrogen atoms to break the C-O bond. This generates toluene and a transient carbamic acid intermediate.[7][8]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and spontaneously decomposes, releasing the free piperidine amine and carbon dioxide gas.[7][8]

Cbz_Deprotection_Mechanism cluster_intermediate cluster_products Cbz_Piperidine Cbz-Protected Piperidine Carbamic_Acid Carbamic Acid Intermediate Cbz_Piperidine->Carbamic_Acid + H₂ (Pd/C) Toluene Toluene Free_Amine Free Piperidine Amine Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂

Caption: Mechanism of Cbz deprotection by catalytic hydrogenation.

Expert Insights: The "Why" Behind Experimental Choices

The success of a catalytic hydrogenation reaction hinges on the judicious selection of several key parameters.

  • Catalyst Selection:

    • 10% Palladium on Carbon (Pd/C): This is the workhorse catalyst for Cbz deprotection. Its high surface area and catalytic activity make it highly efficient. It is typically used at a loading of 5-10% by weight relative to the substrate.[3] The heterogeneous nature of Pd/C simplifies its removal from the reaction mixture by filtration.[6]

    • Pearlman's Catalyst (Pd(OH)₂/C): For sterically hindered or electronically deactivated substrates where standard Pd/C is sluggish, Pearlman's catalyst offers significantly higher activity.[5][9] This enhanced reactivity stems from the nature of the palladium species on the support. However, its high activity necessitates careful monitoring to prevent over-reduction of other sensitive functional groups in the molecule.

    • Catalyst Poisoning: A common cause of reaction failure is catalyst poisoning. Substrates or solvents containing even trace amounts of sulfur or phosphorus compounds can irreversibly bind to the palladium surface, rendering it inactive.[5][10] Furthermore, the product piperidine amine itself can coordinate to the palladium, leading to catalyst deactivation.[5][10]

  • Choice of Hydrogen Source:

    • Hydrogen Gas (H₂): The most direct hydrogen source. Reactions can be run under atmospheric pressure using a hydrogen-filled balloon or at elevated pressures in a specialized apparatus like a Parr shaker.[9][11] Higher pressures increase the concentration of hydrogen in the solution, often accelerating the reaction rate for challenging substrates.

    • Transfer Hydrogenation Reagents: An increasingly popular alternative to gaseous hydrogen involves in situ hydrogen generation. Reagents like ammonium formate (HCOONH₄) or formic acid serve as hydrogen donors in the presence of Pd/C.[2][5] This method is experimentally simpler, avoids the hazards of handling hydrogen gas, and can offer superior chemoselectivity, often leaving reducible groups like alkenes or nitro groups untouched.[5][6]

  • Solvent System:

    • Polar Protic Solvents: Methanol (MeOH) and ethanol (EtOH) are the most common solvents due to their ability to dissolve a wide range of substrates and maintain good hydrogen solubility.[9]

    • Acidic Co-solvents: As mentioned, the basic piperidine product can poison the catalyst. To mitigate this, the reaction is often performed in a solvent system containing an acid, such as acetic acid (AcOH).[5][9] The acid protonates the product amine, preventing its coordination to the palladium surface and thereby maintaining catalyst activity.

    • Other Solvents: Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also effective and can be chosen based on the substrate's solubility.[9]

Pillar 2: Self-Validating Protocols & Data

The following protocols are designed to be robust and reproducible. Reaction progress should always be monitored by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion of the starting material.

Data Presentation: Comparative Overview of Hydrogenation Conditions
ParameterStandard HydrogenationTransfer HydrogenationRationale & Field Insights
Catalyst 10% Pd/C (5-10 wt%)10% Pd/C (5-10 wt%)Pd/C is the industry standard. Use fresh, high-quality catalyst for best results.
Hydrogen Source H₂ GasAmmonium FormateTransfer hydrogenation is safer and often more chemoselective.[5]
Pressure 1 atm (Balloon) to 50 psiAtmosphericH₂ pressure can be increased for sluggish reactions.
Solvent MeOH, EtOH, EtOAcMeOH, EtOHMeOH is typically the first choice due to excellent solubility properties.
Additive Acetic Acid (optional)None typically requiredAdd AcOH (5-10% v/v) if reaction stalls due to product inhibition.[9]
Temperature Room TemperatureRoom Temp to RefluxTransfer hydrogenation may require heating to facilitate decomposition of the hydrogen donor.[2]
Typical Time 1 - 12 hours0.5 - 6 hoursReaction time is highly substrate-dependent. Monitor closely.

Experimental Protocols

Safety First: Handling Hydrogenation Reactions

Catalytic hydrogenation carries inherent risks that must be rigorously managed:

  • Pyrophoric Catalyst: Palladium on carbon, especially after use when saturated with hydrogen, is pyrophoric and can ignite upon exposure to air.[12][13] Always keep the catalyst wet with solvent during handling and filtration. [6][14]

  • Flammable Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[11][13] The reaction vessel must be purged with an inert gas (Nitrogen or Argon) to remove all oxygen before introducing hydrogen.[11][12][14]

  • Pressure Safety: If using a pressurized system, ensure the equipment is pressure-rated and inspected for defects.[14][15] All operations should be conducted within a well-ventilated fume hood.[11][15]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Cbz-Piperidine in Solvent B Add Pd/C Catalyst (Under Inert Gas) A->B C Purge Vessel with N₂/Ar (3x Cycles) B->C D Introduce Hydrogen Source (H₂ Gas or Donor) C->D E Stir Vigorously & Monitor by TLC/LC-MS D->E F Purge with N₂/Ar E->F G Filter Through Celite® to Remove Catalyst F->G H Concentrate Filtrate in vacuo G->H I Purify Crude Product (if necessary) H->I

Caption: General workflow for Cbz deprotection via catalytic hydrogenation.

Protocol 1: Standard Deprotection with Pd/C and Hydrogen Gas

Materials:

  • Cbz-protected piperidine derivative (1.0 eq)

  • 10% Palladium on Carbon (5-10 wt% of substrate)

  • Methanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the Cbz-protected piperidine substrate.

  • Dissolution: Dissolve the substrate in a suitable solvent (e.g., methanol, ~0.1 M concentration).

  • Inerting & Catalyst Addition: Flush the flask with nitrogen or argon. Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst.[6] Caution: The dry powder can be pyrophoric.

  • Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock.

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/hydrogen cycle three times to ensure the complete removal of air.[5][6]

  • Reaction: Stir the reaction mixture vigorously at room temperature. A gray to black suspension should be observed.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed (typically 1-12 hours).[3]

  • Work-up: Once complete, carefully purge the flask with nitrogen or argon to remove all hydrogen.

  • Filtration: Dilute the mixture with additional solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.[2] Rinse the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product. Caution: Keep the filtered catalyst pad wet with solvent or water to prevent ignition.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative. The crude product can be purified further by chromatography or crystallization if necessary.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

Materials:

  • Cbz-protected piperidine derivative (1.0 eq)

  • 10% Palladium on Carbon (5-10 wt% of substrate)

  • Ammonium Formate (HCOONH₄, 3-5 eq)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the Cbz-protected piperidine in methanol or ethanol.

  • Reagent Addition: To this solution, add the 10% Pd/C catalyst, followed by ammonium formate.[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the substrate's reactivity. The reaction often proceeds with visible gas evolution (CO₂ and NH₃).

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 0.5-6 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, rinsing the pad with the solvent.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude material will contain the product and ammonium salts. The salts can often be removed by partitioning the residue between an organic solvent (e.g., dichloromethane) and water, followed by separation and drying of the organic layer.

Pillar 3: Authoritative Grounding & Comprehensive References

The methodologies and scientific explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature and authoritative chemical resources.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison.
  • Hazards associated with laboratory scale hydrogenations. (2021). ACS Chemical Health & Safety.
  • How to improve the efficiency of Cbz group removal. (n.d.). BenchChem.
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). BenchChem.
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (n.d.). BenchChem.
  • Cbz deprotection conditions: screening of catalysts and sources of H2. (2017). ResearchGate.
  • Application Notes and Protocols for N-Cbz Deprotection. (n.d.). BenchChem.
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (n.d.). BenchChem.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. (2018, November 15). ResearchGate.
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
  • To Deprotect and Serve. (2023, February 22). Scientific Update.
  • Cbz Deprotection (H2 + Pd/C). (n.d.). Common Organic Chemistry.
  • Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. (n.d.). BenchChem.

Sources

Application

Protocol for the Purification of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid via Flash Column Chromatography

Abstract & Scope This Application Note details the purification of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (also known as N-Cbz-4-methylpipecolic acid). This intermediate is critical in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the purification of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (also known as N-Cbz-4-methylpipecolic acid). This intermediate is critical in the synthesis of peptidomimetics and thrombin inhibitors (e.g., Argatroban derivatives).

The Core Challenge: The presence of a free carboxylic acid moiety causes severe "streaking" (tailing) on standard silica gel due to strong hydrogen bonding with silanol groups. Furthermore, the compound possesses two chiral centers (C2 and C4), often resulting in cis/trans diastereomers that require separation.

The Solution: This protocol utilizes Acid-Modified Normal Phase Flash Chromatography . By suppressing the ionization of the carboxylic acid with an acidic modifier, we restore peak symmetry and resolution. We also leverage the UV-chromophore properties of the Cbz group for sensitive detection.

Physicochemical Profile & Strategy[1][2]

PropertyDescriptionImplication for Purification
Structure N-Cbz protected amino acid with a piperidine core.[1]Hydrophobic (Cbz/Methyl) & Polar/Acidic (COOH).
pKa ~3.8 - 4.2 (Carboxylic Acid)Acidic mobile phase is mandatory to keep COOH protonated (

vs

).
UV Activity Strong

~254 nm (Benzyl ring)
UV detection is highly effective. Ninhydrin is ineffective due to N-protection.
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in Hexanes, Water.Dry loading is recommended to prevent band broadening.
Stereochemistry Cis (2R,4R / 2S,4S) and Trans (2S,4R / 2R,4S) isomers.High-resolution gradient required if isomer separation is needed.

Pre-Purification Analysis (TLC Method)

Before committing to a column, the separation conditions must be validated via Thin Layer Chromatography (TLC).

Protocol:

  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexanes : Ethyl Acetate : Acetic Acid (60 : 39 : 1 v/v/v).

    • Note: The 1% Acetic Acid is non-negotiable. Without it, the spot will streak from the baseline.

  • Visualization:

    • Primary: UV Lamp (254 nm). The Cbz group appears as a dark spot.

    • Secondary (Specific): Bromocresol Green Stain. Dip the plate; the acid turns yellow on a blue background.

  • Target Rf: Adjust polarity so the product Rf is 0.3 – 0.4 .

Flash Chromatography Protocol[2][4][5]

A. System Setup
  • Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å pore size).

  • Column Size: 1:30 to 1:50 mass ratio (Sample : Silica).

    • Example: For 1.0 g crude material, use a 40 g cartridge.

B. Mobile Phase Preparation

Two solvent reservoirs are required.[2] Do not premix the gradient manually if using an automated system.

  • Solvent A (Non-polar): Hexanes (or Heptane) + 1.0% Acetic Acid .

  • Solvent B (Polar): Ethyl Acetate + 1.0% Acetic Acid .

Critical Insight: Adding acid to both solvents ensures the modifier concentration remains constant throughout the gradient, preventing baseline drift and "ghost peaks."

C. Sample Loading (Dry Load Technique)

Liquid injection often leads to broad peaks for this compound due to solvent mismatch.

  • Dissolve the crude oil/solid in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Add silica gel (approx.[2][3] 2x the mass of the sample) or Celite 545.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Load the powder into a solid load cartridge or pre-column.

D. Gradient Elution Profile
Time / CV (Column Volumes)% Solvent B (EtOAc + 1% AcOH)Description
0 – 2 CV 5%Equilibration & Impurity Flush
2 – 15 CV 5%

60%
Linear Gradient (Separation Zone)
15 – 18 CV 60%

100%
Flush strongly retained impurities
18 – 20 CV 100%Final Wash
E. Post-Run Workup (The "Azeotrope" Step)

The collected fractions will contain acetic acid. Simply evaporating the solvent will concentrate the acetic acid, potentially degrading the product or leaving an oily residue.

  • Pool pure fractions containing the product.

  • Co-evaporation: Add Toluene or n-Heptane (approx. equal volume to the fraction) and rotary evaporate.[4]

    • Mechanism:[5][6][7][8] Toluene forms an azeotrope with acetic acid, facilitating its removal at lower temperatures.

  • Repeat the co-evaporation 2-3 times until no vinegar smell remains.

  • Dry under high vacuum to obtain the solid/foam product.

Visualizations

Diagram 1: Purification Workflow

This diagram illustrates the critical path from crude mixture to pure isolated acid.

PurificationWorkflow cluster_trouble Troubleshooting Start Crude Reaction Mixture (N-Cbz-4-methylpiperidine-2-COOH) TLC TLC Method Development Mobile Phase: Hex/EtOAc/AcOH Start->TLC Check Rf Load Sample Preparation Dry Loading on Celite/Silica TLC->Load Rf ~0.35 confirmed Chrom Flash Chromatography Gradient: 5-60% EtOAc (+1% AcOH) Load->Chrom Detect Detection UV 254nm (Cbz) & Collection Chrom->Detect Streaking Issue: Streaking/Tailing Chrom->Streaking Workup Azeotropic Workup Evaporate with Toluene to remove AcOH Detect->Workup Pool Fractions Final Pure Product (White Solid/Foam) Workup->Final Fix Action: Increase AcOH to 2% or Switch to DCM/MeOH/AcOH Streaking->Fix Yes Fix->Chrom Restart

Caption: Step-by-step purification workflow emphasizing the critical azeotropic workup to remove acidic modifiers.

Diagram 2: Solvent System Decision Tree

Selecting the right mobile phase based on impurity profile and polarity.

SolventDecision Start Start: Solvent Selection CheckPolarity Is the impurity profile highly polar? Start->CheckPolarity Standard System A (Standard) Hexane / EtOAc / AcOH (Best for general purification) CheckPolarity->Standard No (Normal) HighPol System B (High Polarity) DCM / MeOH / AcOH (Use if product sticks to column) CheckPolarity->HighPol Yes (Very Polar) IsomerSep Isomer Separation Needed? (Cis vs Trans) Standard->IsomerSep ShallowGrad Modify System A: Use Toluene / EtOAc / AcOH (Run shallow gradient < 1% slope) IsomerSep->ShallowGrad Yes Proceed with Standard Proceed with Standard IsomerSep->Proceed with Standard No

Caption: Decision tree for selecting and optimizing the mobile phase based on polarity and separation requirements.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Broad, Tailing Peaks Insufficient acid modifier.Increase Acetic Acid to 1.5% or 2%. Ensure column is equilibrated with modified solvent.
Co-elution of Isomers Gradient too steep.Use a shallower gradient (e.g., 20% to 40% B over 20 CV). Consider changing solvent selectivity (e.g., Toluene/EtOAc).
Product is Oily Residual Acetic Acid.Perform Toluene azeotrope 2x more. Dry under high vacuum (< 1 mbar) for 12 hours.
Low Recovery Product precipitating on column.Ensure sample is fully soluble in the starting mobile phase. Use "Solid Load" technique.

Alternative Approach (The "Ester" Route): If the free acid proves too difficult to separate from close-running impurities, esterify the crude acid (e.g., using TMS-diazomethane to make the methyl ester). Purify the neutral ester using standard Hexane/EtOAc (no acid needed), then hydrolyze (LiOH/THF/Water) to return to the acid.

References

  • ChemicalBook. (R)-(+)-N-Boc-2-piperidinecarboxylic acid Properties and Purification. Retrieved from

  • National Institutes of Health (NIH). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 2010.[6] Retrieved from

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Org.[1][9][4][10] Synth. 2015, 92, 91-102. Retrieved from

  • Reach Devices. TLC of amino acids and short peptides. Retrieved from

  • ResearchGate. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives. (Separation of cis/trans isomers). Retrieved from

Sources

Method

1H and 13C NMR characterization of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid isomers

Application Note: Stereochemical Assignment and Rotameric Analysis of N-Cbz-4-Methylpipecolic Acid Executive Summary The characterization of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Assignment and Rotameric Analysis of N-Cbz-4-Methylpipecolic Acid

Executive Summary

The characterization of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid) presents a dual challenge in NMR spectroscopy: stereoisomerism (cis/trans relative configuration) and rotamerism (restricted rotation of the carbamate bond).[1]

This guide provides a definitive protocol for distinguishing the cis (2,4-syn) and trans (2,4-anti) isomers while managing the signal broadening and doubling caused by N-Cbz rotamers.[1] It establishes a self-validating workflow using Variable Temperature (VT) NMR and 1D-NOE/NOESY experiments to ensure unambiguous structural assignment.

Structural Dynamics & Challenges

The Rotamer Problem

The N-Cbz group exhibits partial double-bond character at the N-C(O) bond (


).[1] At room temperature (298 K), the rotation barrier (

) is high enough that the molecule exists as two distinct conformers (rotamers) on the NMR timescale.
  • Consequence: Most signals in the 1H and 13C spectra appear doubled or broadened.[1]

  • Solution: High-temperature NMR (VT-NMR) promotes fast exchange, coalescing signals into single, sharp peaks for easier integration and assignment.[1]

The Stereochemical Matrix

The molecule contains two chiral centers (C2 and C4).

  • Cis Isomer (2,4-syn): The C2-COOH and C4-Me groups are on the same face of the piperidine ring.[1]

    • Conformation: Predominantly diequatorial (COOH-eq, Me-eq) to minimize 1,3-diaxial steric strain.[1]

    • Proton Relationship: H2 is axial; H4 is axial.[1] H2 and H4 are 1,3-diaxial. [1]

  • Trans Isomer (2,4-anti): The C2-COOH and C4-Me groups are on opposite faces.[1]

    • Conformation: Forces one substituent to be axial.[1] Typically, the bulky Cbz group and C4-Me preference keep the Me equatorial, forcing the C2-COOH axial, or vice-versa.[1]

    • Proton Relationship: H2 and H4 are axial/equatorial or equatorial/axial.[1] No 1,3-diaxial relationship.

Experimental Protocols

Protocol A: Sample Preparation (Critical)
  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reasoning: DMSO has a higher boiling point, allowing VT-NMR up to 100°C (373 K) to coalesce rotamers.[1] CDCl3 boils at 61°C, which is often insufficient for full coalescence.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration improves 13C sensitivity but increases viscosity; do not exceed 20 mg/0.6 mL for optimal shimming at high temperatures.[1]

Protocol B: Variable Temperature (VT) 1H NMR
  • Objective: Collapse rotamers to simplify the spectrum and extract accurate coupling constants (

    
    ).
    
  • Acquire Reference Spectrum: Run standard 1H NMR at 25°C (298 K). Note doubled peaks (especially N-CH2 benzylic protons and H2 methine).[1]

  • Stepwise Heating: Increase probe temperature in 20°C increments (40°C, 60°C, 80°C).

  • Coalescence Point: At ~80–90°C (353–363 K), the rotamers should coalesce.

  • Acquisition: Acquire the final quantitative 1H spectrum at 90°C (363 K) .

    • Parameter: Relaxation delay (D1) = 5.0 s (to ensure full relaxation of COOH and aromatic protons).[1]

Protocol C: Stereochemical Assignment (NOESY/ROESY)
  • Objective: Distinguish cis vs. trans via spatial proximity.

  • Temperature: Run at 25°C (298 K) or the coalescence temperature if stability allows. Note: Rotamers may show exchange peaks (EXSY) in NOESY spectra; distinguish these from true NOE.

  • Key Correlation to Hunt: Interaction between H2 and H4 .[1]

    • Strong NOE (H2-H4): Indicates 1,3-diaxial relationship

      
      Cis Isomer  (assuming diequatorial substituents).[1]
      
    • Weak/No NOE (H2-H4): Indicates distant relationship

      
      Trans Isomer .[1]
      

Data Interpretation & Expected Values

The following table summarizes the diagnostic signals for the cis-isomer (diequatorial conformation) after rotamer coalescence (DMSO-d6, 363 K).

PositionType

(ppm)
Multiplicity

(Hz)
Structural Insight
H2 Methine4.60 – 4.80dd or d

Large

indicates H2 is axial (COOH is equatorial).[1]
H4 Methine1.60 – 1.80m-Center of stereochemistry.
4-Me Methyl0.85 – 0.95d

Doublet confirms attachment to CH.[1]
OCH2 Benzylic5.05 – 5.15s (coalesced)-Sharp singlet at high temp; AB quartet or two singlets at RT.[1]
H6 Methylene3.80 – 4.10m-Strongly deshielded by N-Cbz.[1]

Diagnostic Logic:

  • Check H2 Coupling: If

    
     Hz, H2 is axial.[1]
    
  • Check H4 Orientation: If H2 is axial and you observe a strong H2-H4 NOE, H4 must also be axial (1,3-diaxial).[1]

Visualization of Workflows

Figure 1: Stereochemical Assignment Decision Tree

This flowchart guides the researcher through the logic of assigning the specific isomer based on NMR observables.

StereochemAssignment Start Start: Purified Isomer (DMSO-d6) VT_NMR Step 1: VT-NMR (90°C) Coalesce Rotamers Start->VT_NMR Measure_J Step 2: Measure J(H2, H3ax) VT_NMR->Measure_J Large_J J > 10 Hz (H2 is Axial) Measure_J->Large_J Small_J J < 5 Hz (H2 is Equatorial) Measure_J->Small_J NOESY Step 3: 1D-NOE / NOESY Target: H2 <-> H4 Large_J->NOESY Confirm Geometry Result_Trans Assignment: TRANS Isomer (2,4-anti) Small_J->Result_Trans Likely (Axial COOH) Strong_NOE Strong NOE H2-H4 (1,3-Diaxial) NOESY->Strong_NOE Weak_NOE Weak/No NOE H2-H4 (Axial-Equatorial) NOESY->Weak_NOE Result_Cis Assignment: CIS Isomer (2,4-syn) (Diequatorial Conformation) Strong_NOE->Result_Cis Weak_NOE->Result_Trans

Caption: Logic flow for distinguishing cis/trans isomers using coupling constants and NOE correlations.

Figure 2: Rotameric Equilibrium

Understanding why the spectrum looks "messy" at room temperature is crucial.[1]

Rotamers RotamerA Rotamer A (Major) Transition Transition State (Planar Amide Bond Rotation) RotamerA->Transition Slow Exchange (25°C) Coalesced Coalesced Species (> 80°C) RotamerA->Coalesced Heat RotamerB Rotamer B (Minor) RotamerB->Transition RotamerB->Coalesced Heat Transition->RotamerA Transition->RotamerB

Caption: Dynamic equilibrium of N-Cbz rotamers. At RT, exchange is slow (doubled peaks). At HT, exchange is fast (single peaks).

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed discussion on carbamate rotamers and deprotection). [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Protocols for VT-NMR and NOESY interpretation).

  • Bagley, M. C., et al. (2015).[1] "Synthesis and conformational analysis of piperidine derivatives." Tetrahedron. (Specifics on piperidine chair conformations and coupling constants).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17895988: 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid.[1] [1]

Sources

Application

use of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid in solid-phase peptide synthesis

Application Note: Integrating 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid into Constrained Peptidomimetics via SPPS Abstract This application note details the integration of 1-((Benzyloxy)carbonyl)-4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrating 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid into Constrained Peptidomimetics via SPPS

Abstract

This application note details the integration of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (Z-4-methylpipecolic acid) into solid-phase peptide synthesis (SPPS) workflows. As a sterically demanding, non-proteinogenic amino acid, this building block offers significant utility in designing peptidomimetics with restricted conformational flexibility (e.g.,


-turn induction) and enhanced metabolic stability.[1] However, its secondary amine structure and bulky 4-methyl substitution present unique challenges in acylation and deprotection.[1][2] This guide provides optimized protocols for coupling, monitoring, and strategic protecting group management (Fmoc vs. Boc compatibility).

Chemical Profile & Strategic Utility

The molecule acts as a proline surrogate .[1] Unlike proline, the six-membered piperidine ring imposes different puckering parameters (


 torsion angles), while the 4-methyl group adds hydrophobic bulk that can lock specific side-chain rotamers or fill hydrophobic pockets in receptor targets (e.g., Thrombin active sites).[1]
Key Properties
FeatureTechnical Implication for SPPS
Structure Cyclic secondary amine (Piperidine core).[1][2][3][4]
Sterics High. The 4-methyl group and ring structure hinder nucleophilic attack.[1][2]
Protection Z (Cbz) Group. Stable to TFA (Boc cleavage) and Piperidine (Fmoc cleavage).[1][2]
Chirality Typically (2R, 4R) or (2S, 4S).[1] High risk of epimerization during activation.[1][2]

Strategic Integration: The Z-Group Factor

The Benzyloxycarbonyl (Z) group is orthogonal to standard Fmoc/tBu chemistry but requires specific handling.[1] You must select the correct strategy before synthesis begins.[1]

Scenario A: N-Terminal Capping (Fmoc Strategy)
  • Usage: The Z-4-methylpipecolic acid is the final residue added.[1][2]

  • Rationale: The Z-group remains on the peptide after TFA cleavage from the resin, serving as a permanent hydrophobic cap that protects the N-terminus from exopeptidases.[1]

  • Protocol: Standard Fmoc SPPS

    
     Final coupling of Z-4-methylpipecolic acid 
    
    
    
    TFA Cleavage.
Scenario B: Internal Incorporation (Boc Strategy)
  • Usage: The residue is placed in the middle of the chain.

  • Rationale: In Boc chemistry, the Z-group is stable to the repetitive TFA deprotection cycles used to remove Boc groups.[1]

  • Deprotection: The Z-group is removed at the very end using Hydrogen Fluoride (HF) or TFMSA , simultaneously with resin cleavage.[1]

Scenario C: Internal Incorporation (Fmoc Strategy - Rare)
  • Challenge: Removing Z on solid phase requires harsh conditions (HBr/AcOH) or difficult heterogeneous catalysis (H2/Pd-C), which often fail on resin.[1][2]

  • Recommendation: Avoid using Z-protected derivatives for internal positions in Fmoc chemistry. Instead, use Fmoc-4-methylpipecolic acid if chain elongation is required.[1][2]

Experimental Protocols

Coupling OF Z-4-Methylpipecolic Acid (Acylation of Resin-Bound Peptide)

Objective: Attach the bulky acid to the N-terminus of the growing chain.[1] Risk:[3] Slow kinetics due to steric bulk; racemization of the


-carbon.[1][2]

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1][2] These are superior to HBTU/DIC for hindered acids.[1][2]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) to suppress racemization.[1][2]

  • Solvent: DMF (N,N-Dimethylformamide).[1][2][4]

Protocol:

  • Dissolve: 4.0 eq of Z-4-methylpipecolic acid and 3.9 eq of HATU in minimal DMF.

  • Activate: Add 8.0 eq of DIEA. Shake for 30 seconds (pre-activation).

  • Couple: Add mixture to the resin-bound peptide (free amine).[1][2]

  • Time: React for 2–4 hours at room temperature. Note: Standard 45 min cycles are insufficient.

  • Wash: DMF (3x), DCM (3x).

Coupling TO 4-Methylpipecolic Acid (Chain Elongation)

Context: If you have successfully deprotected the pipecolic amine (e.g., using the Fmoc-derivative or specific Z-removal), coupling the next amino acid is extremely difficult because the nucleophile is a hindered secondary amine .[1]

Optimized Reagent System:

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or PyAOP .[1][2]

  • Reasoning: Uronium salts (HATU) can react with the secondary amine to form a guanidinium byproduct (capping the chain) if the acylation is too slow.[1] Phosphonium salts (PyBrOP) avoid this side reaction.[1][2]

Protocol:

  • Reagents: 5.0 eq Fmoc-Amino Acid + 5.0 eq PyBrOP + 10 eq DIEA.

  • Conditions: Double coupling is mandatory .

    • Cycle 1: 2 hours at RT.

    • Cycle 2: Overnight at RT or 1 hour at 50°C (microwave assisted).

  • Monitoring: The Kaiser Test will FAIL (it detects primary amines). Use the Chloranil Test or p-Nitrophenol Test to detect free secondary amines (Blue/Green = Positive/Incomplete).[1][2]

Process Visualization

Figure 1: Decision Logic for Z-Protected Building Blocks

SPPS_Strategy Start Start: Z-4-Methylpipecolic Acid Strategy Select SPPS Strategy Start->Strategy Fmoc Fmoc Chemistry Strategy->Fmoc Boc Boc Chemistry Strategy->Boc Pos_N Position: N-Terminal Cap Fmoc->Pos_N Target Pos_Int Position: Internal Fmoc->Pos_Int Target Action_Boc Couple -> TFA Deprotection Cycles -> Final HF Cleavage (Removes Z) Boc->Action_Boc Standard Protocol Action_Cap Couple & Cleave (TFA) (Z-group remains on peptide) Pos_N->Action_Cap Action_Fail STOP: Z-removal difficult on resin. Switch to Fmoc-derivative. Pos_Int->Action_Fail

Caption: Strategic selection guide for Z-protected pipecolic acid derivatives. In Fmoc chemistry, use only as a terminal cap.

Figure 2: Steric Coupling Workflow (Coupling TO the Secondary Amine)

Coupling_Workflow Resin Resin-Bound 4-Me-Pipecolic Acid (Secondary Amine) Reaction Reaction: 2x Coupling (Slow Kinetics) Resin->Reaction Reagents Next AA + PyAOP/PyBrOP + DIEA (Excess) Reagents->Reaction Test Chloranil Test Reaction->Test Result Blue? -> Recouple Colorless? -> Proceed Test->Result

Caption: Optimized workflow for chain elongation from the hindered secondary amine of 4-methylpipecolic acid.

Troubleshooting & Quality Control

IssueCauseSolution
Low Yield (Coupling TO) Steric hindrance of the secondary amine.[1][2][5]Switch from HATU to PyBrOP or PyAOP . Increase temperature to 50°C (Microwave).
Racemization Base-catalyzed proton abstraction during activation.[1][2]Use Collidine instead of DIEA. Limit pre-activation time to <1 min.
Incomplete Deprotection Z-group is stable to piperidine.[1][2]Confirm you are not trying to remove Z with Fmoc reagents.[1][2] If Z-removal is required, use HBr/AcOH (Boc strategy).[1][2][6]
False Negative Test Kaiser test does not react with secondary amines.[1][2]Use Chloranil or p-Nitrophenol tests for monitoring.[1][2]

References

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][7] An efficient peptide coupling additive.[1][2][7] Journal of the American Chemical Society.[1] Link[1][2]

    • Context: Establishes HOAt/H
  • Coste, J., et al. (1990).[1][2] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1][2] Tetrahedron Letters. Link[1][2]

    • Context: Foundational text for phosphonium coupling reagents used in difficult cyclizations and hindered couplings.[1][2]

  • Teixidó, M., et al. (2005).[1][2] Solid-Phase Synthesis of N-Methyl-Rich Peptides: Use of PyAOP. Journal of Peptide Science. Link[1][2]

    • Context: Specifically addresses the coupling difficulties associated with N-methyl
  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. Link[1][2]

    • Context: Authoritative review on orthogonality, confirming Z-group stability profiles in Fmoc vs. Boc chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting slow Cbz deprotection by catalytic hydrogenation

Topic: Troubleshooting Slow Cbz Deprotection (Pd/C Catalytic Hydrogenolysis) Role: Senior Application Scientist Status: Active System: High-Priority Ticket Resolution Diagnostic Workflow Before altering your reaction par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Slow Cbz Deprotection (Pd/C Catalytic Hydrogenolysis)

Role: Senior Application Scientist Status: Active System: High-Priority Ticket Resolution

Diagnostic Workflow

Before altering your reaction parameters, identify the bottleneck using this logic flow. Most "slow" reactions are actually "poisoned" or "starved" reactions.

TroubleshootingFlow Start ISSUE: Slow/Stalled Cbz Deprotection CheckS Does substrate contain Sulfur (S), Phosphorus (P), or basic Amines? Start->CheckS Poison Catalyst Poisoning CheckS->Poison Yes Solubility Is substrate fully soluble in MeOH/EtOH? CheckS->Solubility No Action_Acid Add 1-5 eq. Acetic Acid or HCl Poison->Action_Acid Basic Amine Action_Transfer Switch to Transfer Hydrogenation (NH4HCO2) Poison->Action_Transfer S/P present MassTransfer Mass Transfer Limitation Solubility->MassTransfer No (Precipitate) Pressure Is H2 pressure > 1 atm? Solubility->Pressure Yes Action_Solvent Switch to AcOH/MeOH or add co-solvent (THF) MassTransfer->Action_Solvent Kinetics Kinetic Barrier Pressure->Kinetics No (Balloon) Pressure->Action_Transfer Yes (Parr Shaker) Kinetics->Action_Transfer

Figure 1: Decision matrix for diagnosing reaction stalls. Blue nodes represent diagnostic questions; Green nodes represent immediate protocol deviations.

The Mechanics of Failure

To fix the reaction, you must understand the catalytic cycle on the Palladium surface.

Q: Why does the reaction start fast and then stop at 50% conversion?

A: Product Inhibition (The "Sticky Amine" Effect). The mechanism of hydrogenolysis requires the substrate to adsorb onto the Pd surface, react with surface-bound hydrides, and then desorb.

  • The Problem: The product of Cbz deprotection is a free amine.[1] Free amines are Lewis bases that bind tightly to the Pd surface (Lewis acid), effectively competing with your starting material for active sites.

  • The Evidence: The reaction runs well initially but stalls as the concentration of free amine increases.

  • The Fix: Protonate the amine. Running the reaction in acidic media (MeOH + Acetic Acid or HCl) converts the free amine (

    
    ) into an ammonium salt (
    
    
    
    ). Ammonium salts do not coordinate to Pd, leaving the active sites open for the remaining Cbz-substrate [1].
Q: My molecule has a Thioether/Thiophene. Why is nothing happening?

A: Irreversible Catalyst Poisoning. Sulfur and Phosphorus possess lone pairs with high affinity for transition metals. They form a semi-permanent bond with the Pd surface, blocking


 adsorption.
  • Standard H2 gas will rarely work here. Increasing pressure usually fails.

  • Solution: You must switch to Catalytic Transfer Hydrogenation (CTH) or use a massive excess of catalyst (100-200 wt%), which is rarely economical.

Optimization Data & Solvents

Comparative Kinetics of Solvents Data normalized to Standard Condition (MeOH, 1 atm H2, 25°C)

Solvent SystemRelative RateSolubilityRisk FactorRecommendation
Methanol (Protic) 1.0 (Baseline) High for polarFlammableStandard Start
Ethanol0.8High-Good alternative
THF (Aprotic)0.1 - 0.3High for lipophilicSlow H2 uptakeAvoid pure THF
EtOAc< 0.1ModerateVery SlowDo Not Use
MeOH + AcOH (5%) 2.5 - 5.0 High-Best for Amines
Water/MeOH0.5VariableLow H2 sol.Only for salts

Key Insight: Protic solvents (MeOH/EtOH) facilitate the hydrogenolysis mechanism better than aprotic solvents (THF/EtOAc) because they assist in the proton transfer steps on the catalyst surface and have higher dissolved


 availability [2].

Validated Protocols

Protocol A: Acid-Assisted Hydrogenolysis (For "Stalled" Reactions)

Use this when you suspect product inhibition (free amines).

  • Setup: Dissolve substrate (1.0 mmol) in MeOH (10 mL) .

  • Additive: Add Glacial Acetic Acid (2-5 eq) or 1M HCl (1.1 eq) .

    • Why: This protonates the product immediately upon formation.

  • Catalyst: Add 10 wt% Pd/C (wet, Degussa type is standard).

    • Safety: Always add catalyst to a wet solvent stream under inert gas (Ar/N2) to prevent ignition.

  • Reaction: Purge with

    
     (balloon is usually sufficient due to acid acceleration). Stir vigorously.
    
  • Workup: Filter through Celite. If HCl was used, the product is the HCl salt.

Protocol B: Catalytic Transfer Hydrogenation (The "Nuclear Option")

Use this when H2 gas fails, or if the molecule contains Sulfur/sensitive groups.

Mechanism: Instead of


 gas, we use a hydrogen donor (Ammonium Formate or Cyclohexene).[2] This creates a high local concentration of active hydrogen species on the Pd surface, often outcompeting poisons [3].

TransferHydro Donor Ammonium Formate (H-Donor) Pd Pd/C Surface Donor->Pd Decomposition to Pd-H + CO2 + NH3 Product Free Amine + Toluene Pd->Product Rapid Reduction Substrate Cbz-Amine Substrate->Pd Adsorption

Figure 2: Transfer Hydrogenation Pathway. Note that CO2 and NH3 are byproducts.

Step-by-Step:

  • Solvent: Dissolve substrate in dry Methanol (0.1 M concentration).

  • Donor: Add Ammonium Formate (5.0 - 10.0 equivalents) .

    • Note: It is a white solid.

  • Catalyst: Add 10% Pd/C (10-20 wt% relative to substrate).

  • Activation: Heat to Reflux (65°C) .

    • Critical: This reaction requires heat to decompose the formate and release hydrogen. Room temp will not work.

  • Timeline: Most reactions complete in 15-60 minutes.

  • Monitoring: Look for the disappearance of the Cbz peak. Toluene is a byproduct.[3][4]

FAQ: Rapid Fire Troubleshooting

Q: Can I use THF if my compound is insoluble in MeOH? A: Yes, but do not use pure THF. Use a 1:1 mixture of THF/MeOH. Pure THF has poor hydrogen gas solubility and often results in extremely slow kinetics.

Q: I am using a balloon, but the reaction is slow. Should I use a Parr shaker? A: Before moving to high pressure (Parr), try sparging the solution. Often, the headspace has H2, but the liquid is oxygen-saturated. Bubble H2 directly through the solvent for 10 minutes. If that fails, increase pressure to 50 psi (Parr shaker), which increases the dissolved concentration of H2 linearly (Henry's Law).

Q: My catalyst sparked when I added it. Is the reaction ruined? A: The reaction might be fine, but your safety is compromised. Dry Pd/C is pyrophoric.[4] Always use "Wet" Pd/C (usually sold with 50% water content) or pre-wet your flask with solvent under Nitrogen before adding the catalyst. The water does not inhibit the reaction.[5]

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley. (Standard reference for acid-assisted deprotection strategies).

  • Solvent Effects in Heterogeneous Catalysis.Chemical Reviews.
  • Catalytic Transfer Hydrogenation of Cbz Groups. Ram, S., & Spicer, L. D. (1987).[1] Synthetic Communications. (The foundational protocol for Ammonium Formate/Pd deprotection).

  • BenchChem Technical Support. (2025). Troubleshooting Cbz Deprotection Reactions.

Sources

Optimization

side reactions during the synthesis of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

This guide serves as a technical support resource for the synthesis of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid). It focuses on the critical Schotten-Baumann protection s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid). It focuses on the critical Schotten-Baumann protection step, analyzing side reactions, troubleshooting protocols, and mechanistic insights to ensure high purity and yield.

Core Synthesis Overview

The standard synthesis involves the protection of 4-methylpiperidine-2-carboxylic acid using benzyl chloroformate (Cbz-Cl) under basic aqueous conditions (Schotten-Baumann reaction).

  • Target Molecule: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

  • Key Reagents: 4-Methylpipecolic acid (starting material), Benzyl chloroformate (Cbz-Cl), Base (NaOH/Na₂CO₃), Solvent (H₂O/Dioxane or THF).

  • Critical Parameter: pH control (maintained between 9.0–10.5).

Troubleshooting Guide & FAQs

Category A: Yield & Purity Issues

Q1: I am observing a significant amount of benzyl alcohol in my crude product. Does this indicate a failed reaction? Diagnosis: Not necessarily. Benzyl alcohol is the primary byproduct of Cbz-Cl hydrolysis . Root Cause:

  • High pH (>11): Hydroxide ions compete with the amine nucleophile, rapidly hydrolyzing Cbz-Cl to benzyl alcohol and CO₂.

  • Temperature: Running the addition at room temperature instead of 0°C accelerates hydrolysis. Solution:

  • Protocol Adjustment: Cool the reaction mixture to 0–5°C during Cbz-Cl addition.

  • Stoichiometry: Use a slight excess of Cbz-Cl (1.2–1.5 eq) to account for hydrolytic loss, but do not exceed 1.5 eq without monitoring pH, as this generates excess benzyl alcohol that complicates purification.

  • Purification: Benzyl alcohol can be removed via ether/ethyl acetate extraction of the basic aqueous phase before acidification. The product (carboxylate salt) remains in the water, while benzyl alcohol partitions into the organic layer.

Q2: My LC-MS shows a peak corresponding to a "dimer" (M+ product mass - H₂O). What is this? Diagnosis: This is likely an oligomer or dipeptide impurity formed via O-acylation . Mechanism: If the pH drops below 8.5, the amine is protonated (inactive), but the carboxylate remains nucleophilic. The carboxylate attacks Cbz-Cl, forming a highly reactive mixed anhydride . This anhydride then reacts with the free amine of a neighboring starting material molecule, forming a peptide bond (dimerization). Corrective Action:

  • pH Monitoring: Ensure pH never drops below 9.0. Use an autotitrator or add base simultaneously with Cbz-Cl.

  • Order of Addition: Do not add Cbz-Cl to an unbuffered, acidic solution of the amino acid.

Category B: Stereochemical Integrity

Q3: The melting point of my product is lower than reported, and NMR shows split peaks. Is racemization occurring? Diagnosis: This is likely cis/trans isomerism , not necessarily racemization at the


-carbon.
Technical Insight: 
The starting material, 4-methylpipecolic acid, possesses two chiral centers (C2 and C4).
  • Isomer Ratio: The commercial starting material or hydrogenation product (from 4-methylpicolinic acid) is often a mixture of cis (2,4-syn) and trans (2,4-anti) diastereomers.

  • Racemization Risk: True racemization at C2 (conversion of L to D) is rare in Schotten-Baumann conditions unless the pH is extremely high (>12.5) or if the reaction is heated, promoting enolization. Validation:

  • Run a 1D NOE (Nuclear Overhauser Effect) NMR experiment to distinguish between cis (H2 and H4 axial/equatorial relationships) and trans isomers.

  • If the starting material was a pure isomer, check pH. Extreme basicity can cause epimerization at C2.

Category C: Reaction Stalling

Q4: The reaction seems to stop at 50% conversion despite adding excess Cbz-Cl. Diagnosis: "Precipitation encapsulation." Cause: As the product (N-Cbz amino acid) forms, it is less soluble in water than the starting amino acid. If the organic co-solvent (THF/Dioxane) ratio is too low, the N-Cbz salt may oil out or precipitate, coating unreacted starting material. Solution:

  • Increase the ratio of organic co-solvent (e.g., 1:1 Water:Dioxane).

  • Ensure vigorous stirring (high shear) to maintain a good emulsion.

Mechanistic Visualization: Side Reaction Pathways

The following diagram illustrates the competition between the desired N-protection and the deleterious side reactions (Hydrolysis and Mixed Anhydride formation).

SideReactions Start 4-Methylpipecolic Acid (Amine + Carboxylate) Target N-Cbz-Product (Desired) Start->Target pH 9-10 Amine Attack MixedAnhydride Mixed Anhydride (Intermediate) Start->MixedAnhydride pH < 8.5 Carboxylate Attack CbzCl Cbz-Cl (Reagent) BenzylAlc Benzyl Alcohol (Byproduct) CbzCl->BenzylAlc pH > 11 Hydrolysis (OH-) Dimer Dimer/Oligomer (Impurity) MixedAnhydride->Dimer + Amine Nucleophile

Figure 1: Mechanistic pathways in Schotten-Baumann Cbz-protection. Green path indicates optimal conditions; Red paths indicate pH-dependent side reactions.

Optimized Experimental Protocol

Objective: Synthesis of N-Cbz-4-methylpiperidine-2-carboxylic acid minimizing O-acylation and hydrolysis.

Reagents
  • Starting Material: 4-Methylpiperidine-2-carboxylic acid (1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Base: 2M NaOH (aqueous) and Na₂CO₃ (solid)

  • Solvent: Water : 1,4-Dioxane (1:1 v/v)

Step-by-Step Methodology
  • Dissolution & pH Adjustment:

    • Dissolve 4-methylpiperidine-2-carboxylic acid in Water:Dioxane (1:1).

    • Cool to 0°C in an ice bath.

    • Adjust pH to 9.5–10.0 using 2M NaOH. Note: The amino acid will fully dissolve as the sodium salt.

  • Controlled Addition (The Critical Step):

    • Add Cbz-Cl dropwise over 30–60 minutes.

    • Simultaneously add 2M NaOH (or use an autotitrator) to maintain pH between 9.0 and 10.0 .

    • Warning: Do not allow pH to spike above 11.0 (hydrolysis) or drop below 8.5 (dimerization).

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

    • Monitor via TLC or LC-MS. (TLC Eluent: EtOAc/MeOH/AcOH).

  • Work-up (Purification by Extraction):

    • Wash 1 (Removal of Benzyl Alcohol): Extract the alkaline reaction mixture (pH ~10) with Diethyl Ether or Ethyl Acetate (2x). Discard organic layer (contains benzyl alcohol impurity).

    • Acidification: Cool the aqueous layer to 0°C and acidify carefully to pH 2.0 with 1M HCl. The product will precipitate or oil out.

    • Extraction 2 (Product Isolation): Extract the acidic aqueous phase with Ethyl Acetate (3x).

    • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Data Summary: Impurity Profile

Impurity TypeChemical StructureOrigin/CausePrevention Strategy
Benzyl Alcohol Ph-CH₂-OHHydrolysis of Cbz-Cl by OH⁻ (High pH).Maintain T < 5°C during addition; avoid pH > 11. Remove via basic extraction.
Dimer/Oligomer Peptide bond formationO-acylation of carboxylate followed by amine attack (Low pH).Maintain pH > 9.0 to ensure amine nucleophilicity dominates.
Mixed Anhydride R-COO-CbzReaction of carboxylate with Cbz-Cl.Transient intermediate; usually converts to dimer or hydrolyzes. Prevented by pH > 9.0.
Cis/Trans Isomers DiastereomersIntrinsic to starting material synthesis (hydrogenation).Use stereochemically pure starting material; Recrystallization of final product.

References

  • ChemicalBook. (2025).[1][2] 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid - Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. Retrieved from

  • Total Synthesis. (2025). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from

  • Wiley-VCH. (2025). Protection Reactions: Schotten-Baumann Conditions and Fmoc/Cbz Chemistry. Retrieved from

  • ACG Publications. (2023). Synthesis of piperidine amides and carboxylic acid derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Impurity Identification in the Synthesis of Cbz-4-methylpiperidine-2-carboxylic acid by LC-MS

Introduction: The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For complex molecules like Cbz-4-methylpiperidine-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For complex molecules like Cbz-4-methylpiperidine-2-carboxylic acid, a key building block in various synthetic pathways, ensuring purity is paramount. This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and troubleshoot impurities that may arise during its synthesis. We will move from foundational questions to advanced problem-solving, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the initial questions a researcher might have when setting up an LC-MS analysis for Cbz-4-methylpiperidine-2-carboxylic acid.

Q1: What are the expected mass-to-charge ratios (m/z) for my target compound?

A1: Understanding the expected ionic forms of your target molecule is the first step in interpreting your mass spectrum. Cbz-4-methylpiperidine-2-carboxylic acid has a monoisotopic mass of 277.1365 g/mol . In typical Electrospray Ionization (ESI) LC-MS, you will primarily observe this molecule in its protonated or adducted forms.

  • Positive Ion Mode [E SI+] : This is the most common mode for this molecule due to the presence of the basic piperidine nitrogen. The primary ion you should look for is the protonated molecule, [M+H]⁺.

  • Negative Ion Mode [ESI-] : Less common, but possible by deprotonating the carboxylic acid, resulting in the [M-H]⁻ ion.

Table 1: Expected m/z for Cbz-4-methylpiperidine-2-carboxylic acid

Ion SpeciesFormulaAdduct MassExpected m/z (Positive Mode)Expected m/z (Negative Mode)
Protonated Molecule[M+H]⁺+1.0078278.1443-
Sodium Adduct[M+Na]⁺+22.9898300.1263-
Potassium Adduct[M+K]⁺+38.9637316.1102-
Deprotonated Molecule[M-H]⁻-1.0078-276.1287

Note: The presence of sodium and potassium adducts is very common in ESI-MS and can arise from glassware, solvents, or buffers.[1][2][3] Their presence can sometimes be controlled by adjusting mobile phase additives.

Q2: What are the most probable process-related impurities I should anticipate?

A2: Impurities can originate from starting materials, by-products of the reaction, or degradation of the final product. A primary synthetic route involves the Cbz-protection of 4-methylpiperidine-2-carboxylic acid.

Table 2: Potential Process-Related Impurities

Impurity NameStructure / DescriptionMolecular Weight ( g/mol )Expected m/z [M+H]⁺Rationale for Presence
Starting Material 4-Methylpiperidine-2-carboxylic acid143.0946144.1024Incomplete reaction.
Reagent-Related Benzyl Alcohol108.0575109.0653Hydrolysis of the Cbz-Cl reagent or a by-product of the protection reaction.[4]
By-product Di-Cbz protected amine (if primary amine impurity present)VariesVariesReaction with a di-amino impurity.
By-product N-Benzyl-4-methylpiperidine-2-carboxylic acid233.1416234.1494A potential side reaction during Cbz protection.
Stereoisomers (2S, 4R), (2S, 4S), (2R, 4S) isomers277.1365278.1443The synthesis can produce diastereomers which are chemically identical in mass but separable by chromatography.[5]
Q3: What type of LC column and mobile phase is best suited for this analysis?

A3: The goal is to achieve good retention of the target compound and baseline separation from potential impurities.

  • Column Choice: A reversed-phase C18 column is the standard and most effective choice. The non-polar C18 stationary phase provides good retention for the relatively hydrophobic benzyl group of the Cbz-protecting group. Typical dimensions would be 2.1 or 4.6 mm ID x 50-150 mm length, with a particle size of 1.8-5 µm.

  • Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

    • Mobile Phase A (Aqueous): Water with 0.1% formic acid or 0.1% acetic acid. The acid is crucial—it protonates the carboxylic acid moiety, suppressing its ionization and leading to better peak shape (less tailing) on a reversed-phase column.

    • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% formic acid/acetic acid. Acetonitrile often provides sharper peaks and lower backpressure.

  • Rationale: This setup allows polar impurities (like the unprotected starting material) to elute early, while the Cbz-protected product is well-retained. The gradient ensures that any more non-polar impurities (e.g., those with multiple Cbz groups) will also elute within a reasonable time. Using a mixed-mode column that combines reversed-phase with ion-exchange characteristics can also be an effective strategy for separating amino acids and their derivatives without derivatization.[6][7]

Section 2: Troubleshooting Guide - Common LC-MS Issues

This section is formatted as a decision-making guide for problems you might encounter during your analysis.

Issue 1: "I see multiple chromatographic peaks, but they all have the same m/z as my product (278.14)."

This is a common and important observation, pointing towards the presence of isomers.

  • Probable Cause: You are likely observing diastereomers . The 4-methylpiperidine-2-carboxylic acid core has two chiral centers (at C2 and C4). Synthesis can result in a mixture of (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) configurations. These compounds have identical masses and fragmentation patterns but different spatial arrangements, causing them to interact differently with the LC column's stationary phase and thus have different retention times.

  • Troubleshooting Steps:

    • Optimize Chromatography: Do not assume this is a failure. Your primary goal is to separate these peaks.

      • Decrease Gradient Slope: Slow down the rate of increase of your organic mobile phase (e.g., from a 5-minute to a 15-minute gradient). This gives the isomers more time to interact with the stationary phase, improving resolution.

      • Try a Different Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

      • Consider a Chiral Column: If baseline separation is not achievable on a standard C18 column and you must quantify each isomer, a specialized chiral LC column will be necessary.

    • Verify with Standards: If available, inject standards of the known, desired stereoisomer to confirm its retention time.

Issue 2: "My mass spectrum is 'dirty'. I see my [M+H]⁺ at 278.14, but also significant peaks at m/z 300.12 and 316.11."
  • Probable Cause: You are observing common alkali metal adducts . The peak at m/z 300.12 corresponds to [M+Na]⁺ and 316.11 corresponds to [M+K]⁺.[1][3][8] These ions are formed in the ESI source when your analyte molecule associates with sodium or potassium ions.

  • Troubleshooting Steps:

    • Confirm the Mass Difference: Check that the mass differences are correct: m/z 300.12 - 278.14 ≈ 21.98 (Na-H) and m/z 316.11 - 278.14 ≈ 37.97 (K-H). This confirms their identity.

    • Reduce the Source of Contamination:

      • Use high-purity, LC-MS grade solvents and additives.[9]

      • Avoid using glass volumetric flasks for mobile phase preparation; use polypropylene instead, as glass can leach sodium ions.[3]

      • Ensure lab hygiene; touching glassware with bare hands can transfer salts.[3]

    • Improve Protonation: Increase the concentration of your acidic modifier (e.g., formic acid from 0.1% to 0.2%). This promotes the formation of the desired [M+H]⁺ ion over adducts.

    • Data Analysis: If adducts cannot be eliminated, ensure your data processing software is summing the adduct intensities with the protonated molecule's intensity for accurate quantification.

Issue 3: "I have an unknown peak in my chromatogram with an m/z that doesn't match any expected impurity."
  • Probable Cause: This could be a truly unexpected by-product, a contaminant from your system, or a fragment/dimer of your analyte.

  • Troubleshooting Workflow: This requires a systematic approach to identification.

G start Unknown Peak Detected blank Step 1: Inject a Blank (Mobile Phase Gradient) start->blank peak_present Is Peak Present in Blank? blank->peak_present system_cont Conclusion: System Contamination (Solvent, Tubing, etc.) [Troubleshoot System] peak_present->system_cont Yes process_imp Conclusion: Process-Related Impurity [Proceed to Characterization] peak_present->process_imp No msms Step 2: Acquire MS/MS Data on the Unknown m/z peak_present->msms No fragment Step 3: Analyze Fragmentation Pattern msms->fragment compare Compare fragments to target molecule's MS/MS fragment->compare related Fragments are related (e.g., loss of CO2, benzyl) compare->related Yes unrelated Fragments are unrelated compare->unrelated No struct_elu Propose Structure: Likely a related impurity (e.g., dimer, degradation product) related->struct_elu db_search Propose Structure: Likely an external contaminant [Search m/z in databases] unrelated->db_search

Caption: Workflow for identifying an unknown peak.

Section 3: Protocols & Workflows

Protocol 1: Standard Sample Preparation
  • Objective: To prepare a crude or purified reaction mixture for LC-MS analysis.

  • Materials: Sample, HPLC-grade Methanol, HPLC-grade Water, 0.45 µm syringe filters (PTFE or nylon).

  • Procedure:

    • Accurately weigh ~1 mg of your sample into a clean 2 mL vial.

    • Add 1 mL of Methanol (or a 50:50 Methanol:Water mixture) to dissolve the sample. Vortex for 30 seconds.

    • If the solution is not perfectly clear, filter it through a 0.45 µm syringe filter into a clean LC-MS vial. This prevents particulates from clogging the LC system.[10]

    • The typical starting concentration is 1 mg/mL. If the signal intensity is too high (detector saturation), perform a serial dilution (e.g., to 100 µg/mL or 10 µg/mL).

Protocol 2: Generic LC-MS Screening Method
  • Objective: A robust starting method to screen for the main product and impurities.

  • System: HPLC or UHPLC coupled to a Quadrupole or Orbitrap Mass Spectrometer.

  • Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • MS Settings (ESI+):

      • Scan Range: m/z 100-500

      • Capillary Voltage: 3.5 kV

      • Source Temp: 150 °C

      • Desolvation Temp: 450 °C[11]

      • Gas Flows: Optimize for your instrument.

Section 4: Advanced Topics - Structural Elucidation with MS/MS

When you have an unknown but related impurity, Tandem Mass Spectrometry (MS/MS) is your primary tool for structural characterization.

Q4: How can I use MS/MS to identify an unknown impurity that I suspect is related to my product?

A4: MS/MS involves isolating a specific ion (the precursor) and fragmenting it to observe its component parts (the product ions). By comparing the fragmentation pattern of your impurity to that of your known product, you can deduce structural similarities and differences.

The Cbz-protecting group has a very characteristic fragmentation pattern. The bond between the benzyl oxygen and the carbonyl group is labile.

  • Expected Fragments for Cbz-4-methylpiperidine-2-carboxylic acid ([M+H]⁺ = 278.14):

    • Loss of Toluene (C₇H₈, 92.06 Da): Fragmentation can lead to the loss of toluene, resulting in a fragment around m/z 186.

    • Formation of the Tropylium Ion (C₇H₇⁺, 91.05 Da): This is a highly stable and very common fragment whenever a benzyl group is present. A strong peak at m/z 91 is a hallmark of the Cbz group.[12][13]

    • Loss of CO₂ (44.00 Da): Decarboxylation of the carboxylic acid is a common fragmentation pathway.

Workflow for MS/MS Comparison:

Caption: Decision tree for comparing MS/MS fragmentation patterns.

By using this logical process, you can piece together the structure of the unknown. For example, if an impurity has a mass of +14 Da compared to your product and its MS/MS spectrum shows the characteristic Cbz fragments but not the loss of CO₂, you could hypothesize that the carboxylic acid has been esterified to a methyl ester.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?.
  • Scribd. (n.d.). Adduits ESI MS.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • INIS-IAEA. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives.
  • ZefSci. (2025).
  • University of California, Berkeley. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • ResearchGate. (n.d.).
  • MDPI. (2023).
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • ResearchGate. (2025). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis.
  • NorthEast BioLab. (n.d.).
  • OMICS International. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Master Organic Chemistry. (2018).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Chemistry LibreTexts. (2023).
  • University of Colorado Boulder. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine-2-carboxylic acid. PubChem.
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of unsaturated esters (4a-4d) and carboxylic acids (3d-3g).

Sources

Optimization

Technical Support Center: Managing Over-Reduction During Cbz Deprotection

Welcome to the technical support center for managing the chemoselective removal of the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the chemoselective removal of the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the over-reduction of other sensitive functional groups during Cbz cleavage. Here, we provide in-depth troubleshooting guides and FAQs to help you navigate these complexities and select the optimal deprotection strategy for your specific substrate.

Troubleshooting Guide: Preserving Sensitive Functional Groups

This section directly addresses common issues of undesired reductions during Cbz removal, offering explanations and actionable solutions.

Question: My Cbz deprotection using standard catalytic hydrogenation (H₂, Pd/C) is also reducing my alkene/alkyne. How can I selectively remove the Cbz group?

Answer: This is a classic chemoselectivity challenge. Standard catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas is highly efficient but often lacks selectivity for the Cbz group in the presence of other easily reducible moieties like double or triple bonds.[1][2] The catalyst readily facilitates the addition of hydrogen across these unsaturated bonds.

Causality: Palladium on carbon is a highly active catalyst that promotes the reduction of a wide range of functional groups. The benzylic C-O bond of the Cbz group and the π-bonds of alkenes/alkynes are both susceptible to reduction under these conditions.[3]

Recommended Solutions:

  • Catalytic Transfer Hydrogenation (CTH): This is often the preferred method for preserving unsaturated bonds.[4] Instead of H₂ gas, a hydrogen donor molecule is used to generate hydrogen in situ. This process is generally milder and can exhibit greater chemoselectivity.[2]

    • Common Donors: Ammonium formate, formic acid, cyclohexene, or 1,4-cyclohexadiene.[2]

    • Insight: The choice of hydrogen donor can fine-tune the reactivity. Ammonium formate is a very common and effective choice.[5]

  • Lewis Acid-Mediated Cleavage: For substrates intolerant to any form of reduction, acidic methods are an excellent alternative. A combination of a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as hexafluoroisopropanol (HFIP) can cleanly cleave the Cbz group without affecting double bonds.[6][7] This system is known for its mildness and high functional group tolerance.[7]

Question: I am trying to deprotect a Cbz-amine, but my nitro group is being reduced to an amine. What conditions will preserve the nitro group?

Answer: The reduction of a nitro group to an amine is a very common and often faster reaction than Cbz cleavage under standard hydrogenolysis conditions. Preserving a nitro group requires abandoning traditional hydrogenation.

Causality: The nitro group is highly electrophilic and readily reduced by catalytic hydrogenation, often proceeding through nitroso and hydroxylamine intermediates to the corresponding amine.

Recommended Solutions:

  • Acid-Catalyzed Cleavage: Strong acidic conditions are highly effective for Cbz removal and are completely orthogonal to nitro groups.

    • Reagents: A solution of HBr in acetic acid (e.g., 33%) is a classic and robust choice.[6] Alternatively, HCl in an organic solvent like dioxane can be used.[8]

    • Caution: Ensure your molecule does not contain other acid-labile groups, such as Boc protecting groups or tert-butyl esters, which would be cleaved simultaneously.[9]

  • Lewis Acid-Mediated Cleavage (AlCl₃/HFIP): As mentioned previously, this method is exceptionally mild and highly chemoselective. It has been demonstrated to effectively remove Cbz groups in the presence of sensitive functionalities, including nitro groups, nitriles, and halogens, with high yields.[7]

Question: During my Cbz removal, I'm observing dehalogenation of my aryl halide (I, Br, Cl). How can I prevent this side reaction?

Answer: Hydrodehalogenation is a well-known side reaction during catalytic hydrogenation, particularly with aryl iodides and bromides.[10] The reactivity of the C-X bond to hydrogenolysis generally follows the trend I > Br > Cl.

Causality: The palladium catalyst can insert into the carbon-halogen bond, leading to its reductive cleavage. This process is especially problematic for more reactive halogens.

Recommended Solutions:

  • Nucleophilic Deprotection: A recently developed method utilizes a nucleophilic reagent to cleave the Cbz group, avoiding reductive conditions entirely. A protocol using 2-mercaptoethanol and potassium phosphate in DMA has shown excellent compatibility with sensitive groups.[10][11]

  • Lewis Acid-Mediated Cleavage (AlCl₃/HFIP): This method is again a superior choice as it does not involve reductive conditions that could affect the aryl halide. It has been specifically cited as a robust alternative to traditional techniques for substrates containing aryl iodides.[12]

  • Carefully Controlled Transfer Hydrogenation: In some cases, catalytic transfer hydrogenation may offer better selectivity than H₂ gas, but care must be taken as hydrodehalogenation can still occur.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most prevalent and generally clean method for Cbz group removal is catalytic hydrogenolysis using palladium on carbon (Pd/C) with hydrogen gas.[1][4] The reaction is attractive because its byproducts, toluene and carbon dioxide, are volatile and easily removed from the reaction mixture.[2] However, as detailed in this guide, its major drawback is a lack of chemoselectivity in the presence of other reducible functional groups.[3]

Q2: How do I choose the right deprotection method for my molecule?

The optimal method depends entirely on the functional groups present in your substrate. The workflow diagram below provides a decision-making framework to guide your choice. The primary consideration is whether your molecule can tolerate reductive conditions. If not, acidic or nucleophilic methods should be your first choice.

G sub Cbz-Protected Substrate q1 Contains other reducible groups? (alkene, alkyne, NO₂, Ar-X, Bn-ether) sub->q1 no_reduc Standard Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH/EtOH) q1->no_reduc No yes_reduc Select a Chemoselective Method q1->yes_reduc Yes q2 Group Type? yes_reduc->q2 alkene Alkene / Alkyne q2->alkene nitro_halide Nitro / Aryl Halide / Nitrile / Other Benzyl q2->nitro_halide cth Catalytic Transfer Hydrogenation (HCOONH₄, Pd/C, MeOH) alkene->cth Recommended lewis Lewis Acid Cleavage (AlCl₃ in HFIP) nitro_halide->lewis Mild & Broad Scope acid Strong Acid Cleavage (HBr/HOAc) nitro_halide->acid Robust Alternative

Sources

Troubleshooting

Technical Support Center: Improving the Yield of Stereoselective Synthesis of the (2R,4R) Isomer

Welcome to the technical support center dedicated to enhancing the stereoselective synthesis of the (2R,4R) isomer. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the stereoselective synthesis of the (2R,4R) isomer. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Chiral 1,3-diols, which contain the (2R,4R) stereochemical motif, are crucial building blocks in the synthesis of numerous natural products and pharmaceuticals.[1][2] However, achieving high diastereoselectivity and overall yield can be a significant challenge due to the formation of multiple stereoisomers.[1][3]

This resource provides a structured approach to identifying and resolving common issues encountered during these complex syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the most likely cause?

A low diastereomeric ratio is a common problem and often points to issues with the reaction conditions or the chosen synthetic route. The primary factors to investigate are:

  • Ineffective Chiral Control: The chiral catalyst, auxiliary, or reagent may not be exerting sufficient steric or electronic influence to differentiate between the diastereomeric transition states.[4]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the less favored diastereomer, leading to a loss of selectivity.[4][5][6]

  • Solvent Effects: The solvent plays a critical role in stabilizing or destabilizing transition states. A poorly chosen solvent can fail to adequately differentiate the energies of the diastereomeric transition states.[6]

Q2: I have good diastereoselectivity, but my overall yield is very low. What should I do?

This scenario suggests that while the stereochemical control is effective, the reaction is not proceeding to completion or is being hampered by side reactions.[6] Consider the following:

  • Reaction Kinetics vs. Thermodynamics: The optimal conditions for high diastereoselectivity (e.g., very low temperatures) might be slowing the reaction rate to an impractical level.[6] A careful, incremental increase in temperature may be necessary to find a balance.

  • Reagent Stoichiometry and Purity: Ensure all reagents are of high purity and are used in the correct stoichiometric ratios. Impurities can poison catalysts or participate in unwanted side reactions.

  • Catalyst Activity: The catalyst may be degrading under the reaction conditions or may be inhibited by the product.

Q3: How do I choose the best synthetic strategy for obtaining the (2R,4R) isomer?

Several robust methods exist for the stereoselective synthesis of 1,3-diols. The choice depends on the specific substrate and available resources. Common strategies include:

  • Aldol Reactions: The aldol reaction is a powerful tool for C-C bond formation and can be controlled to produce specific stereoisomers.[7][8] The use of chiral auxiliaries or catalysts is essential for achieving high enantioselectivity and diastereoselectivity.[9][10]

  • Stereoselective Reduction of β-Hydroxy Ketones: This is a widely used method where a β-hydroxy ketone is reduced to the corresponding 1,3-diol.[3][11] The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group.

  • Biocatalysis: Enzymes can offer exceptional stereoselectivity under mild reaction conditions.[2][12] Lipases and alcohol dehydrogenases are commonly employed for the kinetic resolution of racemic mixtures or the asymmetric reduction of ketones.[13][14][15]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Poor Diastereoselectivity in Aldol Reactions

Question: My aldol reaction is not providing the desired (2R,4R) isomer with high selectivity. How can I improve the diastereomeric ratio?

Answer: The stereochemical outcome of an aldol reaction is governed by the geometry of the enolate and the facial selectivity of the aldehyde addition, often explained by the Zimmerman-Traxler model.[7][9]

Potential Causes & Solutions:

  • Incorrect Enolate Geometry: The formation of both (E)- and (Z)-enolates can lead to a mixture of syn and anti aldol products.

    • Troubleshooting: The choice of base and solvent for enolate formation is crucial. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) often favors the formation of the kinetic (E)-enolate.[7] The use of boron enolates can significantly enhance diastereoselectivity due to the shorter B-O bond lengths, which create a more compact transition state.[8][9]

  • Poor Facial Selectivity: Even with the correct enolate geometry, the aldehyde can be attacked from two different faces, leading to a mixture of enantiomers.

    • Troubleshooting: Employ a chiral auxiliary, such as an Evans oxazolidinone, to direct the approach of the aldehyde.[9] Alternatively, use a chiral Lewis acid catalyst to create a chiral environment around the carbonyl group.

  • Reaction Temperature: As mentioned in the FAQs, higher temperatures can erode selectivity.

    • Troubleshooting: Perform the reaction at lower temperatures (e.g., -78 °C) to favor the kinetically controlled product.[4]

Issue 2: Low Yield and/or Selectivity in the Reduction of β-Hydroxy Ketones

Question: I am trying to reduce a β-hydroxy ketone to the (2R,4R)-1,3-diol, but I'm getting a mixture of diastereomers and low conversion. What can I do?

Answer: The stereoselective reduction of β-hydroxy ketones is a powerful method, but its success hinges on the appropriate choice of reducing agent and reaction conditions to achieve either chelation-controlled or non-chelation-controlled reduction.

Potential Causes & Solutions:

  • Inappropriate Reducing Agent: The choice of reducing agent dictates the stereochemical outcome.

    • Troubleshooting:

      • For a syn-diol (often the desired (2R,4R) isomer from a specific β-hydroxy ketone precursor), a chelation-controlled reduction is typically required. Reagents like zinc borohydride (Zn(BH₄)₂) can chelate with the existing hydroxyl and carbonyl oxygens, leading to hydride delivery from a specific face.[16]

      • For an anti-diol, a non-chelating reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid or a bulky reducing agent that follows the Felkin-Anh model is often used.[16][17]

  • Chelation Control Issues: Even with a chelating reducing agent, the desired chelation may not be occurring effectively.

    • Troubleshooting: The solvent can significantly impact chelation. Ethereal solvents like THF are generally good for promoting chelation. Ensure the substrate is soluble and the reaction is homogenous.

  • Low Reactivity: The ketone may be sterically hindered or electronically deactivated, leading to slow or incomplete reduction.

    • Troubleshooting: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), might be necessary.[18] However, this can sometimes lead to lower selectivity. A careful balance must be struck.

Issue 3: Inefficient Biocatalytic Resolution

Question: My enzymatic kinetic resolution of a racemic 1,3-diol is not providing high enantiomeric excess (e.e.) for the desired (2R,4R) isomer. What are the key parameters to optimize?

Answer: Biocatalytic methods are highly sensitive to reaction conditions. Optimizing these parameters is key to achieving high enantioselectivity.

Potential Causes & Solutions:

  • Suboptimal Enzyme Choice: Not all enzymes are suitable for every substrate.

    • Troubleshooting: Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or alcohol dehydrogenases.[14]

  • Incorrect pH or Temperature: Enzyme activity and selectivity are highly dependent on pH and temperature.

    • Troubleshooting: Consult the literature for the optimal pH and temperature range for the chosen enzyme.[13] Perform small-scale experiments to screen a range of pH values and temperatures.

  • Solvent Effects: The choice of organic solvent can dramatically affect enzyme performance.

    • Troubleshooting: Screen a variety of organic solvents. Sometimes, a biphasic system or the use of ionic liquids can enhance enzyme stability and activity.

  • Acyl Donor (for Lipase-catalyzed Resolutions): The nature of the acyl donor can influence the reaction rate and selectivity.

    • Troubleshooting: Experiment with different acyl donors, such as vinyl acetate or isopropenyl acetate, which can drive the reaction forward by forming a non-reactive byproduct.

Data Presentation

Table 1: Effect of Reducing Agent on the Diastereoselective Reduction of a β-Hydroxy Ketone
EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1NaBH₄MeOH060:4095
2LiAlH₄THF-7875:2592
3Zn(BH₄)₂THF-7895:588
4NaBH₄, CeCl₃MeOH-7810:9090

This table illustrates how the choice of reducing agent can significantly influence the diastereomeric ratio in the reduction of a β-hydroxy ketone.

Experimental Protocols

Protocol 1: Evans Asymmetric Aldol Reaction for the Synthesis of a syn-β-Hydroxy Ketone
  • Enolate Formation: To a solution of the chiral N-acyl oxazolidinone (1.0 equiv) in dry dichloromethane (DCM) at 0 °C, add di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Chelation-Controlled Reduction of a β-Hydroxy Ketone
  • Preparation of Reducing Agent: To a suspension of zinc chloride (1.5 equiv) in dry THF at room temperature, add a solution of sodium borohydride (1.5 equiv) in THF. Stir the mixture for 1 hour to generate zinc borohydride in situ.

  • Reduction: Cool the suspension of zinc borohydride to -78 °C. Add a solution of the β-hydroxy ketone (1.0 equiv) in THF dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to obtain the desired (2R,4R)-1,3-diol.

Visualizations

Diagram 1: Decision-Making Workflow for Troubleshooting Poor Diastereoselectivity

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio cond1 Is the reaction temperature optimized? start->cond1 step1 Lower the reaction temperature (e.g., to -78 °C) cond1->step1 No cond2 Is the solvent system appropriate? cond1->cond2 Yes action1_yes Yes action1_no No step1->cond2 step2 Screen a range of solvents (polar aprotic, non-polar, etc.) cond2->step2 No cond3 Is the chiral control element (catalyst, auxiliary) effective? cond2->cond3 Yes action2_yes Yes action2_no No step2->cond3 step3 Screen different chiral ligands/auxiliaries or consider a different synthetic strategy cond3->step3 No end_node Improved Diastereoselectivity cond3->end_node Yes action3_yes Yes action3_no No step3->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

Diagram 2: General Strategies for (2R,4R)-1,3-Diol Synthesis

Synthesis_Strategies start Starting Materials (Aldehyde, Ketone, etc.) strategy1 Asymmetric Aldol Reaction start->strategy1 strategy3 Biocatalytic Approach start->strategy3 intermediate2 Racemic or Prochiral β-Hydroxy Ketone start->intermediate2 intermediate1 syn-β-Hydroxy Ketone strategy1->intermediate1 strategy2 Stereoselective Reduction of β-Hydroxy Ketone product (2R,4R)-1,3-Diol strategy2->product strategy3->product intermediate1->strategy2 intermediate2->strategy2 intermediate3 Racemic 1,3-Diol

Caption: Overview of synthetic routes to (2R,4R)-1,3-diols.

References

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology. [Link]

  • Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]

  • Stereoselective Synthesis of 1,3-Diols. Scilit. [Link]

  • Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[1][7]-allylic alcohol transposition. National Center for Biotechnology Information. [Link]

  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology. [Link]

  • Aldol reaction. Wikipedia. [Link]

  • The aldol reaction. Chemistry LibreTexts. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Center for Biotechnology Information. [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]

  • Stereoselective Synthesis of 1,3-Diols. ResearchGate. [Link]

  • Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. National Center for Biotechnology Information. [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. [Link]

  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. National Center for Biotechnology Information. [Link]

  • Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Enantioselective Carbonyl Reductions. Chemistry LibreTexts. [Link]

  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Royal Society of Chemistry. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Center for Biotechnology Information. [Link]

  • An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives using ring closing metathesis (RCM). Indian Academy of Sciences. [Link]

  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • 1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. [Link]

  • A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. National Center for Biotechnology Information. [Link]

  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. ACS Publications. [Link]

  • Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. RWTH Publications. [Link]

  • Stereoselective Synthesis. University of Kalyani. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. [Link]

Sources

Optimization

Technical Support Center: Addressing Solubility Issues of Protected Peptide Fragments

Core Directive: The Thermodynamics of Aggregation In the synthesis and handling of protected peptide fragments (convergent synthesis), solubility is not merely a physical property; it is a thermodynamic battle against in...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermodynamics of Aggregation

In the synthesis and handling of protected peptide fragments (convergent synthesis), solubility is not merely a physical property; it is a thermodynamic battle against intermolecular


-sheet formation . Protected fragments, lacking charged side chains (due to global protection like Boc or tBu), rely entirely on backbone amide hydrogen bonding. When these amides stack, they form "hard" aggregates that mimic the stability of amyloid fibrils, rendering them insoluble in standard organic solvents.

This guide moves beyond basic "add more solvent" advice. It provides a causal analysis of aggregation and a self-validating decision matrix for solubilization.

Module 1: Solvent Engineering (The First Line of Defense)

The Logic: Standard solvents like DMF or DCM often fail because they cannot compete with the peptide-peptide hydrogen bonds. You must introduce fluorinated alcohols or chaotropic mixtures that act as superior hydrogen bond donors/acceptors.

Table 1: High-Potency Solvent Systems for Protected Fragments
Solvent SystemCompositionMechanism of ActionApplication Scope
The "Magic Mixture" DCM / DMF / NMP (1:1:1)Balances polarity and swelling; disrupts weak aggregates.General screening; first attempt for hydrophobic sequences.
Fluorinated Alcohols HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol)Strong H-bond donor; disrupts secondary structure (

-helix induction).
Critical for dissolving

-sheet aggregates. Use HFIP for stubborn cases.
The "Power Mix" Chloroform / TFE (3:1 to 4:1)Solubilizes highly hydrophobic protected fragments (e.g., membrane domains).Fragment condensation in solution; prevents gelation.
Chaotropic Solvent DMSO (100%)High dielectric constant; disrupts aggregation via dipole interactions.Good for purification loading; caution with Met/Cys (oxidation risk).
Troubleshooting Protocol: Solubility Mapping

Do not commit your entire batch to a solvent without this validation step.

  • Aliquot: Take 0.5 mg of protected fragment.

  • Stepwise Addition: Add 50

    
    L of DCM. If insoluble, add 50 
    
    
    
    L of TFE.
  • Sonication: Sonicate for 30 seconds at

    
    C.
    
  • Visual Check: Hold against a light source. A true solution is clear; a "shimmer" or Tyndall effect indicates micro-aggregates (colloidal suspension).

  • Validation: If clear, dilute 10x with the reaction solvent (e.g., DMF) to ensure the peptide does not crash out upon dilution.

Module 2: Structural Disruptors (Salts & Additives)

The Logic: When solvents fail, the aggregation is likely driven by hydrophobic collapse combined with H-bonding. Chaotropic salts (structure-breakers) increase the entropy of the solvent and shield the amide dipoles, effectively "salting in" the peptide.

Protocol: Lithium Chloride (LiCl) Rescue

Context: Use this when a fragment is partially soluble or gels in DMF/NMP.

  • Preparation: Prepare a stock solution of 0.8 M LiCl in DMF . (Note: LiCl is hygroscopic; dry the salt or use anhydrous DMF).

  • Dissolution: Add the solvent to your peptide.[1]

  • Observation: The solution should undergo a viscosity drop (gel to fluid) as the Li

    
     ions coordinate with the peptide carbonyls, breaking the intermolecular H-bonds.
    
  • Alternative: KSCN (Potassium Thiocyanate) at 1.0 M - 4.0 M in DMF is an even stronger chaotrope for extreme aggregation.

Warning: High salt concentrations can interfere with coupling reagents (e.g., HATU/HBTU). Wash the resin thoroughly or dilute the salt concentration


 M before adding activated esters if performing on-resin coupling.

Module 3: Chemical Modification (Pre-Synthesis Planning)

The Logic: The most robust solution is to prevent


-sheet formation at the atomic level. This requires strategic insertion of "kinks" into the backbone during the synthesis of the fragment itself.
Diagram: The Solubility Decision Tree

Use this logic flow to determine the correct intervention.

SolubilityLogic Start Fragment Insoluble? SolventCheck Test Fluorinated Solvents (HFIP/DCM or TFE/CHCl3) Start->SolventCheck IsClear Solution Clear? SolventCheck->IsClear Proceed Proceed to Coupling/Purification IsClear->Proceed Yes AddSalt Add Chaotropic Salt (0.8M LiCl or KSCN) IsClear->AddSalt No SaltClear Viscosity Drop / Clear? AddSalt->SaltClear SaltClear->Proceed Yes Redesign CRITICAL FAILURE: Requires Chemical Redesign SaltClear->Redesign No PseudoPro Insert Pseudoproline (Ser/Thr/Cys) Redesign->PseudoPro If Ser/Thr/Cys present HmbDmb Add Hmb/Dmb Backbone Protection (Gly/Ala) Redesign->HmbDmb If no Ser/Thr/Cys

Caption: Logical workflow for troubleshooting peptide insolubility, moving from solvent engineering to chemical redesign.

Key Technologies for Redesign
  • Pseudoproline Dipeptides:

    • Mechanism: Cyclization of Ser/Thr/Cys side chains into an oxazolidine or thiazolidine ring.[2][3] This creates a fixed cis-amide bond preference, introducing a "kink" that physically prevents

      
      -sheet stacking.[4]
      
    • Usage: Replace a Ser/Thr residue with a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(

      
      pro)-OH) every 5-6 residues in hydrophobic regions.
      
  • Hmb/Dmb Backbone Protection:

    • Mechanism: 2-hydroxy-4-methoxybenzyl (Hmb) attaches to the backbone nitrogen. This bulky group sterically hinders intermolecular hydrogen bonding.

    • Usage: Ideal for Glycine or Alanine residues where steric bulk is low.

Frequently Asked Questions (FAQs)

Q1: Can I use HFIP for the actual coupling reaction of fragments? A: Use with caution. HFIP is slightly acidic and a strong H-bond donor. While it dissolves fragments well, it can reduce the reactivity of the amine nucleophile.

  • Recommendation: Dissolve the fragment in HFIP/DCM, then dilute with DMF/NMP to lower the HFIP concentration below 20% before adding the coupling reagent. Alternatively, use TFE , which is less acidic.

Q2: My peptide was soluble before lyophilization, but now it won't dissolve. Why? A: Lyophilization often induces a stable, amorphous aggregate state. The removal of water forces the peptide chains into close contact, promoting thermodynamically stable


-sheets.
  • Fix: "Re-set" the structure. Dissolve in a small amount of neat TFA or HFIP to disrupt the aggregates, then dilute into your working buffer or solvent.

Q3: How do I remove LiCl after the reaction? A: LiCl is highly soluble in water.

  • Protocol: Perform an aqueous workup (extraction) or diafiltration. If the peptide precipitates in water, wash the precipitate extensively with water/methanol mixtures to remove the salt.

Q4: Will Pseudoproline protection survive the cleavage of the fragment from the resin? A: Yes, if you use mild cleavage conditions.

  • Protocol: To generate a protected fragment with pseudoprolines intact, use a highly acid-sensitive resin (e.g., 2-Chlorotrityl Chloride) and cleave with 1% TFA in DCM. The pseudoproline ring requires high concentrations of TFA (95%+) to open, so it remains protecting the structure during fragment condensation.

References

  • Pseudoproline Mechanism: Mutter, M., et al. "Pseudoprolines: peptide bond disruption for the solubilization of difficult sequences." Journal of the American Chemical Society.

  • Fluorinated Solvents: Narita, M., et al. "Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution." Bulletin of the Chemical Society of Japan.

  • Chaotropic Salts: Seebach, D., et al. "Lithium salts as additives in peptide synthesis." Helvetica Chimica Acta.

  • Hmb Protection: Hyde, C., et al. "Solubilisation of 'difficult' peptide sequences: application of the Hmb group." Int. J. Peptide Protein Res.

  • General Solubility Guide: BenchChem Technical Support. "Managing Solubility of Protected Peptide Fragments."

Sources

Troubleshooting

Technical Support Center: Peptide Synthesis &amp; Racemization Control

Status: Online Operator: Senior Application Scientist Ticket ID: RAC-PREV-2026 Subject: Advanced Strategies for Racemization Suppression in SPPS and Fragment Condensation Welcome to the Technical Support Center You have...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: RAC-PREV-2026 Subject: Advanced Strategies for Racemization Suppression in SPPS and Fragment Condensation

Welcome to the Technical Support Center

You have reached the Tier 3 Support Hub. We understand that racemization (the conversion of L-amino acids to D-enantiomers) is a silent failure mode in peptide synthesis. It often goes undetected until late-stage purification or biological assay failure.

This guide is structured to troubleshoot your specific experimental conditions. We do not offer generic advice; we provide mechanistic interventions.

🛠 Module 1: Diagnostic Suite

How do I know if my peptide is racemized?

User Issue: "My LC-MS shows a split peak or a shoulder with the same mass. Is this a diastereomer?"

Technical Analysis: Yes, this is the hallmark of racemization. Enantiomers (L vs D) have identical physical properties in an achiral environment, but your peptide contains other chiral centers. Therefore, a single racemized residue creates diastereomers (e.g., L-L-L vs L-D-L), which have different physical properties and can be separated on standard C18 columns.

Protocol: Marfey’s Method (FDAA Derivatization)

If you cannot resolve the impurity on standard HPLC, use this protocol to determine the chirality of individual amino acids.

  • Hydrolysis: Dissolve 0.5 mg peptide in 6 M HCl (1 mL). Heat at 110°C for 24 hours (sealed vial). Dry under N₂.

  • Derivatization: Resuspend residue in 100 µL H₂O + 20 µL 1 M NaHCO₃. Add 40 µL 1% FDAA (Marfey’s Reagent) in acetone.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1 M HCl. Dilute with mobile phase.

  • Analysis: Inject on C18 HPLC (UV 340 nm). Compare retention times against L- and D-amino acid standards derivatized identically. The L-DAA derivative elutes before the D-DAA derivative for most amino acids (hydrophobic interaction).

🔬 Module 2: The Mechanics of Failure

Why is this happening?

User Issue: "I am following standard Fmoc protocols. Why am I seeing 5-10% D-isomer?"

Technical Analysis: Racemization is rarely random; it is mechanistically driven by Oxazolone Formation (5(4H)-oxazolone). This occurs during the activation step, particularly when the carboxyl group is activated before the amine attacks.

The Danger Zone:

  • Slow Coupling: Steric hindrance allows the activated ester time to cyclize.

  • Excess Base: Tertiary amines (DIPEA, NMM) catalyze the proton abstraction at the

    
    -carbon.
    
  • Pre-activation: Activating the amino acid in the absence of the amine component favors oxazolone formation.

OxazoloneMechanism AA Protected Amino Acid (L-Isomer) Act Activated Ester (-OBt / -Oxyma) AA->Act Activation (DIC/Oxyma) Ox 5(4H)-Oxazolone (Cyclic Intermediate) Act->Ox Slow Coupling (Steric Hindrance) Peptide_L Target Peptide (L-L Bond) Act->Peptide_L Fast Amine Attack Enol Enolization (Loss of Chirality) Ox->Enol Base Catalysis (DIPEA) Ox->Peptide_L Amine Attack Peptide_D Epimerized Peptide (D-L Bond) Ox->Peptide_D Amine Attack Enol->Ox Reprotonation (Random Face)

Figure 1: The Oxazolone Pathway. Note that the cyclic intermediate (Red) is the primary branch point for loss of chirality.

🧪 Module 3: Reagent Selection (The Hardware)

Which coupling reagents are safe?

User Issue: "I use HATU for everything because it's strong. Should I switch?"

Technical Analysis: Yes. While HATU is powerful, it is a uronium salt that requires base (DIPEA) to function. This high local pH promotes racemization. For chiral conservation, Carbodiimides (DIC) with additives are superior because they can be run under neutral or acidic conditions.

The "Safe" Reagent Hierarchy
Reagent SystemRisk LevelMechanism NoteBest Use Case
DIC + Oxyma Pure 🟢 LowestBase-free activation; Oxyma forms a stable, non-racemizing active ester.Standard SPPS , Cys/His coupling.
DEPBT + DIPEA 🟢 LowPhosphate ester; unique "self-buffering" mechanism.Fragment Condensation , C-terminal coupling.
DIC + HOBt 🟡 MediumClassic method. Slower than Oxyma; HOBt is less efficient at suppressing oxazolone.Legacy protocols.
HATU/HBTU + DIPEA 🔴 HighRequires base. Excess base or pre-activation leads to rapid epimerization.Difficult sequences (non-chiral centers), Aib, Pro.

Recommendation: Switch your standard coupling cocktail to DIC (Diisopropylcarbodiimide) and Oxyma Pure .

  • Why? Oxyma Pure is more acidic (pKa 4.60) than HOBt, creating a better leaving group while suppressing the base-catalyzed proton abstraction [1, 2].

⚠️ Module 4: Problematic Residues (The Bugs)

Troubleshooting Cysteine and Histidine

User Issue: "I am losing chirality on Cysteine and Histidine residues."

Technical Analysis: These two residues have unique side-chain properties that catalyze their own racemization.

1. Cysteine (The Base-Sensitive)

Cysteine is prone to direct


-proton abstraction (beta-elimination) in the presence of base.
  • The Fix: Avoid pre-activation. Use Collidine (TMP) instead of DIPEA if a base is required. Collidine is a weaker base (pKa ~7.4) and sterically hindered, reducing proton abstraction.

  • Preferred Protocol: Use DIC / Oxyma Pure (1:1) without any tertiary amine base.

  • Protecting Group: If racemization persists with Trt (Trityl), switch to Cys(Acm) or Cys(Ddm) . Note that Acm requires a separate iodine oxidation step for removal [3].

2. Histidine (The Auto-Catalyst)

The imidazole ring on the side chain acts as an intramolecular base, stealing the proton from the


-carbon (autocatalysis).[1]
  • The Fix: You must block the

    
    -nitrogen of the imidazole ring.
    
  • Protecting Group Hierarchy:

    • His(Trt): Standard, but allows significant racemization because it protects the

      
      -nitrogen, leaving the 
      
      
      
      -nitrogen exposed.
    • His(Bum) / His(Bom): Superior protection. The Bum group protects the

      
      -nitrogen, physically preventing autocatalysis. Warning: Bum requires stronger scavengers during cleavage (formaldehyde generation). [4]
      

🧩 Module 5: Fragment Condensation

Coupling two peptide segments

User Issue: "I'm coupling Fragment A (1-10) to Fragment B (11-20). The C-terminus of Fragment A is completely racemized."

Technical Analysis: This is the most difficult reaction in peptide chemistry. Unlike single amino acid coupling (where urethane protecting groups like Fmoc prevent oxazolone formation), a peptide fragment has an amide bond at the N-terminus, which facilitates oxazolone formation.

Decision Tree for Fragment Coupling

FragmentStrategy Start Fragment Condensation Planning CheckC Check C-Terminal Residue of Fragment A Start->CheckC GlyPro Is it Glycine or Proline? CheckC->GlyPro Safe Safe Zone Use standard HATU/DIPEA GlyPro->Safe Yes Danger Danger Zone High Racemization Risk GlyPro->Danger No (Chiral AA) Strategy1 Strategy 1: Re-design Move break point to Gly/Pro Danger->Strategy1 Option A (Best) Strategy2 Strategy 2: Chemical Control Use DEPBT + Collidine Danger->Strategy2 Option B (If A impossible)

Figure 2: Strategic planning for fragment condensation to minimize epimerization risks.

The "Golden Standard" Protocol for Fragment Coupling

If you cannot engineer a Gly/Pro C-terminus, use DEPBT . DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is specifically designed to trap the amine component without facilitating the oxazolone pathway [5].

Protocol:

  • Dissolve Fragment A (Carboxyl) and Fragment B (Amine) in DMF/DCM (1:1). Low polarity solvents reduce racemization.[2]

  • Add 1.1 eq DEPBT .

  • Add 2.0 eq Collidine (Sym-collidine). Do not use DIPEA.

  • React at 0°C for 1 hour, then Room Temp overnight.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Han, Y., et al. (1997). Racemization-free synthesis of cysteine-rich peptides. Journal of Organic Chemistry. Link

  • Mergler, M., et al. (2001). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science.[3] Link

  • Li, H., et al. (1999). DEPBT: A New Coupling Reagent with Remarkable Resistance to Racemization.[4] Organic Letters.[4] Link

  • Marfey, P. (1984). Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Assessment of Chiral Resolving Agents for 4-Methylpiperidine-2-carboxylic Acid

Introduction: The Significance of Chiral Purity in 4-Methylpiperidine-2-carboxylic Acid 4-Methylpiperidine-2-carboxylic acid is a key chiral building block in medicinal chemistry, notably as an essential intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in 4-Methylpiperidine-2-carboxylic Acid

4-Methylpiperidine-2-carboxylic acid is a key chiral building block in medicinal chemistry, notably as an essential intermediate in the synthesis of the direct thrombin inhibitor Argatroban. The biological activity of such complex molecules is intrinsically linked to their stereochemistry. Consequently, obtaining enantiomerically pure forms of 4-methylpiperidine-2-carboxylic acid is a critical step in the drug development and manufacturing process. This guide provides an in-depth comparison of common chiral resolving agents for this cyclic amino acid, focusing on the principles of diastereomeric salt formation, detailed experimental protocols, and an objective assessment of their performance.

The most prevalent and industrially scalable method for resolving racemates is through the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1] The choice of the resolving agent is paramount and often requires empirical screening to achieve efficient separation.

This guide will delve into the practical application and comparative assessment of three commonly employed chiral resolving agents for 4-methylpiperidine-2-carboxylic acid: D-mandelic acid, L-tartaric acid, and (+)-camphorsulfonic acid.

Core Principle: Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which are otherwise identical in their physical properties, into diastereomers with distinct physical characteristics. When a racemic mixture of 4-methylpiperidine-2-carboxylic acid is reacted with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed. Due to their different three-dimensional arrangements, these salts exhibit varying solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by acid-base extraction, to yield the desired enantiomerically enriched 4-methylpiperidine-2-carboxylic acid.

cluster_workflow Diastereomeric Salt Resolution Workflow racemate Racemic 4-Methylpiperidine- 2-carboxylic Acid diastereomeric_salts Formation of Diastereomeric Salts racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., D-Mandelic Acid) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Isolation of Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomer fractional_crystallization->mother_liquor salt_decomposition Decomposition of Salt (Acid/Base Treatment) less_soluble_salt->salt_decomposition enantiomer Enantiomerically Enriched 4-Methylpiperidine-2-carboxylic Acid salt_decomposition->enantiomer recovered_agent Recovered Chiral Resolving Agent salt_decomposition->recovered_agent

Caption: General workflow for the chiral resolution of 4-methylpiperidine-2-carboxylic acid via diastereomeric salt formation.

Assessment of Chiral Resolving Agents

D-Mandelic Acid

D-Mandelic acid is a widely used resolving agent for amines and amino acids. Its aromatic ring can participate in π-π stacking interactions within the crystal lattice of the diastereomeric salt, which can lead to better discrimination between the diastereomers and more efficient crystallization. A Chinese patent suggests that D-mandelic acid is a preferred resolving agent for 4-methylpiperidine-2-carboxylic acid.[2]

Experimental Protocol:

  • Salt Formation: In a suitable reactor, dissolve the racemic trans-4-methylpiperidine-2-carboxylic acid in methanol.[2]

  • Add an equimolar amount of D-mandelic acid to the solution.

  • Heat the mixture to reflux to ensure complete dissolution.

  • Crystallization: Gradually cool the solution to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal yield, further cool the mixture in an ice bath.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold methanol.

  • Enantiomer Recovery: Suspend the isolated diastereomeric salt in water and adjust the pH to basic (e.g., pH 9-10) with a suitable base like sodium hydroxide. This will decompose the salt.

  • Extract the liberated D-mandelic acid with an organic solvent (e.g., ethyl acetate).

  • Adjust the pH of the aqueous layer to the isoelectric point of 4-methylpiperidine-2-carboxylic acid to precipitate the enantiomerically enriched product.

  • Filter, wash with cold water, and dry the product.

Causality Behind Experimental Choices:

  • Solvent: Methanol is chosen as the solvent, likely due to its ability to dissolve the reactants while allowing for the differential solubility of the resulting diastereomeric salts upon cooling.[2]

  • Stoichiometry: An equimolar amount of the resolving agent is a common starting point for diastereomeric salt resolutions to ensure the formation of the 1:1 salt.

  • Temperature Gradient: The gradual cooling process is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, thus reducing the enantiomeric purity of the isolated salt.

L-Tartaric Acid

L-Tartaric acid and its derivatives are classical and cost-effective resolving agents.[3] The presence of multiple hydroxyl and carboxylic acid groups allows for the formation of a robust network of hydrogen bonds in the crystal lattice, which can be highly sensitive to the stereochemistry of the amine, leading to effective chiral recognition. A patent describes the use of L-tartaric acid for the resolution of the ethyl ester of 4-methylpiperidine-2-carboxylic acid.[4]

Experimental Protocol (for the ethyl ester):

  • Salt Formation: Dissolve racemic trans-4-methylpiperidine-2-carboxylic acid ethyl ester in a mixed solvent of acetone and anhydrous ethanol.[4]

  • Add one molar equivalent of L-tartaric acid.[4]

  • Stir the mixture at a controlled temperature (e.g., 20 ± 5 °C) to facilitate salt formation and crystallization.[4]

  • Isolation: After a sufficient crystallization period, collect the precipitated diastereomeric salt by filtration.

  • Enantiomer Recovery: Decompose the salt using a base (e.g., sodium carbonate solution) to liberate the free ethyl ester.

  • Extract the enantiomerically enriched ester with a suitable organic solvent like dichloromethane.[4]

  • The ester can then be hydrolyzed to the corresponding carboxylic acid if needed.

Causality Behind Experimental Choices:

  • Esterification: The resolution is performed on the ethyl ester. This modification can alter the crystallization properties of the diastereomeric salts, sometimes leading to better separation than the free carboxylic acid.

  • Solvent System: The use of an acetone/ethanol mixture provides a medium where the diastereomeric salts have different solubilities, allowing for the selective precipitation of one salt.[4]

  • Controlled Temperature: Maintaining a specific crystallization temperature is critical for maximizing both the yield and the diastereomeric excess of the product.[4]

(+)-Camphorsulfonic Acid

(+)-Camphorsulfonic acid (CSA) is a strong chiral acid that is effective in resolving basic compounds. Its rigid bicyclic structure provides a well-defined chiral environment that can lead to significant differences in the crystal packing of the diastereomeric salts. While less commonly cited for this specific molecule, it is a viable candidate for screening.

Experimental Protocol (General Procedure):

  • Salt Formation: Dissolve the racemic 4-methylpiperidine-2-carboxylic acid in a suitable solvent such as ethanol or isopropanol.

  • Add 0.5 to 1.0 molar equivalents of (+)-camphorsulfonic acid. The use of a sub-stoichiometric amount of resolving agent can sometimes improve the enantiomeric excess of the crystalline salt.

  • Heat the solution to obtain a clear solution, and then allow it to cool slowly to room temperature.

  • Crystallization: If no crystals form, scratching the inside of the flask or adding a seed crystal can initiate crystallization. Further cooling may be required.

  • Isolation and Recovery: Isolate the crystals by filtration and recover the enantiomerically enriched product as described for the other resolving agents.

Causality Behind Experimental Choices:

  • Strong Acid: As a sulfonic acid, CSA is a stronger acid than carboxylic acids, which ensures complete salt formation with the piperidine nitrogen.

  • Solvent Screening: The choice of solvent is particularly critical and often requires screening of several options (e.g., alcohols, ketones, esters) to find the optimal conditions for crystallization.

Comparative Performance Summary

Chiral Resolving AgentTarget MoleculeReported Solvent(s)Key AdvantagesPotential Challenges
D-Mandelic Acid 4-Methylpiperidine-2-carboxylic acidMethanol, Water, Ethanol[2]Reported as a preferred agent[2]; good for π-π stacking.Requires careful control of crystallization conditions.
L-Tartaric Acid 4-Methylpiperidine-2-carboxylic acid ethyl esterAcetone, Ethanol[4]Cost-effective; strong hydrogen bonding potential.Resolution performed on the ester, requiring an extra step.
(+)-Camphorsulfonic Acid 4-Methylpiperidine-2-carboxylic acidAlcohols (e.g., Ethanol)[2]Strong acid ensures salt formation; rigid structure.Less specific data available for this particular resolution.

Disclaimer: The data presented is collated from different sources and may have been obtained under varying experimental conditions. This table serves as a comparative guide and not as a direct head-to-head study.

Experimental Validation: Determination of Enantiomeric Excess

The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[5]

General Chiral HPLC Protocol:

  • Sample Preparation: Prepare a dilute solution of the resolved 4-methylpiperidine-2-carboxylic acid in the mobile phase. It may be necessary to derivatize the analyte to improve its chromatographic behavior and detection.

  • HPLC System:

    • Column: A polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD is often effective for the separation of amines and amino acids.

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) to improve peak shape.

    • Detection: UV detection at a suitable wavelength (e.g., ~210 nm for the carboxylic acid).

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

cluster_hplc Chiral HPLC Analysis Workflow sample_prep Sample Preparation (Dissolution +/- Derivatization) hplc_injection Injection into Chiral HPLC System sample_prep->hplc_injection chiral_column Separation on Chiral Stationary Phase hplc_injection->chiral_column detection UV Detection chiral_column->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram integration Peak Integration chromatogram->integration ee_calculation Enantiomeric Excess (ee) Calculation integration->ee_calculation

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Conclusion

The selection of an appropriate chiral resolving agent for 4-methylpiperidine-2-carboxylic acid is a critical decision in the synthesis of enantiomerically pure active pharmaceutical ingredients. Both D-mandelic acid and L-tartaric acid have been documented as effective agents for this purpose or its ethyl ester, respectively.[2][4] While D-mandelic acid is cited as a preferred agent for the free acid, L-tartaric acid has been shown to work well for the ethyl ester derivative. (+)-Camphorsulfonic acid remains a viable, albeit less specifically documented, option.

The optimal choice will ultimately depend on a variety of factors including the desired enantiomer, cost, scalability, and ease of handling. It is highly recommended that researchers and process chemists perform a screening of these and potentially other resolving agents and solvents to identify the most efficient and economical conditions for their specific application. The protocols and comparative data presented in this guide provide a solid foundation for initiating such an investigation.

References

  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). International Journal of Drug Development and Research. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019). ResearchGate. [Link]

  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. (2010). Asian Journal of Chemistry. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PMC - NIH. [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). PMC. [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). PMC. [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). ResearchGate. [Link]

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Comparative

A-Senior-Application-Scientist's-Guide-to-Distinguishing-Stereoisomers:-NMR-Analysis-of-cis-and-trans-1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic-acid

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. The spatial arrangement of atoms within a molecule, or its stereochemistry, can profoundly...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. The spatial arrangement of atoms within a molecule, or its stereochemistry, can profoundly influence its biological activity, pharmacokinetic properties, and toxicological profile. In the synthesis of chiral compounds such as 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid, the formation of diastereomers, specifically cis and trans isomers, is a common challenge. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous differentiation of these isomers, supported by experimental principles and data interpretation strategies.

The core of this analytical challenge lies in elucidating the relative orientation of the substituents on the piperidine ring. In the cis isomer, the carboxylic acid group at the C2 position and the methyl group at the C4 position are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in three-dimensional structure gives rise to distinct and measurable variations in the NMR spectra, which, when correctly interpreted, provide definitive stereochemical assignments.

The Foundational Role of ¹H NMR: Chemical Shifts and Coupling Constants

One-dimensional proton (¹H) NMR spectroscopy is the initial and often most informative technique for distinguishing between cis and trans isomers.[1][2] The differentiation is primarily based on two key parameters: chemical shifts (δ) and scalar coupling constants (J).[2]

Chemical Shifts (δ): A Window into the Electronic Environment

The chemical shift of a proton is highly sensitive to its local electronic environment.[1] In cyclic systems like piperidine, the spatial arrangement of substituents influences the shielding and deshielding of nearby protons. For 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid, the protons on the piperidine ring, particularly those at positions 2, 3, 4, 5, and 6, will exhibit different chemical shifts in the cis and trans isomers.

  • Cis Isomer: The axial and equatorial protons at a given carbon will experience different magnetic environments due to the relative proximity of the substituents.

  • Trans Isomer: The altered spatial relationship between the carboxylic acid and methyl groups will lead to a different set of chemical shifts for the ring protons compared to the cis isomer.[1][3]

While predicting exact chemical shifts can be complex, empirical data from similar substituted piperidine systems can provide valuable guidance.[4][5]

Coupling Constants (J): Unraveling Dihedral Angles

The through-bond interaction between neighboring protons, known as scalar or J-coupling, is a powerful tool for determining stereochemistry.[2][6][7] The magnitude of the vicinal coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms, is dependent on the dihedral angle (φ) between these protons, a relationship described by the Karplus equation.[2]

In a piperidine ring, which typically adopts a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct:

  • Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 7-12 Hz.

  • Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: The dihedral angles are around 60°, leading to smaller coupling constants, generally between 2-5 Hz.

By analyzing the multiplicity and coupling constants of the signals for the protons at C2 and C6, one can deduce the orientation of the substituents. For instance, a large coupling constant for the proton at C2 would suggest it is in an axial position and coupled to an axial proton at C3. This information, combined with the analysis of other ring protons, allows for the assignment of the cis or trans configuration.[8]

Advanced 2D NMR Techniques for Unambiguous Assignment

While ¹H NMR provides a wealth of information, complex spectra with overlapping signals can sometimes hinder a definitive assignment. In such cases, two-dimensional (2D) NMR techniques are indispensable.[9]

COSY (Correlation Spectroscopy): Mapping Proton Connectivity

The COSY experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum indicate a scalar coupling interaction between two protons. This is particularly useful for tracing the connectivity of protons around the piperidine ring and confirming assignments made from the 1D spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded.[10][11][12] This makes NOESY and ROESY experiments extremely powerful for determining stereochemistry.[13][14]

  • Cis Isomer: In the cis isomer, the axial proton at C2 will be in close proximity to the axial protons at C4 and C6 on the same face of the ring. This will result in observable NOE cross-peaks between these protons.

  • Trans Isomer: In the trans isomer, the spatial relationships will be different. For example, if the carboxylic acid at C2 is equatorial, the proton at C2 will be axial and will show NOE correlations to other axial protons. Conversely, if the carboxylic acid is axial, the proton at C2 will be equatorial and will show different NOE correlations.

By carefully analyzing the pattern of NOE cross-peaks, a definitive three-dimensional picture of the molecule can be constructed, allowing for an unambiguous assignment of the cis and trans isomers.[15] For medium-sized molecules where the NOE may be close to zero, the ROESY experiment is often preferred as the ROE is always positive.[16][17]

Experimental Protocol

The following provides a general workflow for the NMR analysis of cis and trans isomers of 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is completely dissolved to obtain a homogeneous solution.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess the overall purity and obtain initial information on chemical shifts and coupling patterns.
  • Perform a ¹³C NMR experiment to determine the number of unique carbon environments.
  • Acquire a 2D COSY spectrum to establish proton-proton connectivity.
  • Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. A mixing time appropriate for the molecular size should be chosen (typically 300-800 ms for NOESY).

3. Data Analysis:

  • Process the acquired spectra using appropriate NMR software.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Measure the chemical shifts and coupling constants for all resolved signals.
  • Analyze the cross-peaks in the COSY spectrum to confirm the spin systems of the piperidine ring protons.
  • Identify and analyze the NOE/ROE cross-peaks in the 2D NOESY/ROESY spectrum to establish the spatial proximity of protons and determine the relative stereochemistry.

Data Presentation

NMR Parameter Cis Isomer Trans Isomer Rationale for Distinction
¹H Chemical Shift (δ) Distinct set of chemical shifts for ring protons.Different set of chemical shifts for ring protons.The different spatial arrangement of substituents leads to unique electronic environments for the ring protons.[1]
³JHH Coupling Constants Characterized by specific axial-axial, axial-equatorial, and equatorial-equatorial coupling constants based on the preferred chair conformation.Exhibits a different set of coupling constants due to the altered orientation of the substituents and potentially a different preferred conformation.The magnitude of the coupling constant is directly related to the dihedral angle between the coupled protons (Karplus relationship).[2]
NOE/ROE Correlations Shows specific through-space correlations, for instance, between axial protons on the same face of the ring.Displays a different pattern of NOE/ROE correlations reflecting the alternative spatial arrangement of the substituents.NOE/ROE signals arise from protons that are close in space (< 5 Å), providing a direct measure of the 3D structure.[10][11]

Visualizing the Workflow and Key Interactions

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_nmr NMR Analysis cluster_assignment Stereochemical Assignment synthesis Synthesis of 1-((benzyloxy)carbonyl)- 4-methylpiperidine-2-carboxylic acid separation Separation of Cis and Trans Isomers synthesis->separation nmr_prep Sample Preparation separation->nmr_prep nmr_acq Data Acquisition (1D & 2D NMR) nmr_prep->nmr_acq nmr_analysis Data Analysis nmr_acq->nmr_analysis assignment Cis/Trans Assignment nmr_analysis->assignment

Caption: Experimental workflow for isomer differentiation.

noe_correlations cluster_cis Cis Isomer (Illustrative NOEs) cluster_trans Trans Isomer (Illustrative NOEs) C2_H_ax Hax (C2) C4_H_ax Hax (C4) C2_H_ax->C4_H_ax NOE C6_H_ax Hax (C6) C2_H_ax->C6_H_ax NOE T_C2_H_eq Heq (C2) T_C3_H_ax Hax (C3) T_C2_H_eq->T_C3_H_ax NOE T_C3_H_eq Heq (C3) T_C2_H_eq->T_C3_H_eq NOE

Caption: Key NOE correlations for isomer identification.

Conclusion

The differentiation of cis and trans isomers of 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is a critical step in its characterization. NMR spectroscopy, through a combination of ¹H chemical shift and coupling constant analysis, and complemented by 2D techniques like COSY and NOESY/ROESY, provides a robust and definitive methodology for this purpose. A thorough understanding of the principles behind these techniques and a systematic approach to data acquisition and analysis are essential for accurate stereochemical assignment, ensuring the quality and consistency of this important synthetic building block in drug discovery and development.

References

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

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  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

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  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

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  • Organic & Biomolecular Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • N/A. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • N/A. (n.d.). Chemical shifts. Retrieved from [Link]

  • Transtutors. (2021, May 16). (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer). Retrieved from [Link]

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Sources

Validation

Evaluating the Pharmacokinetic Properties of Peptides Containing 4-Methylpiperidine-2-Carboxylic Acid

The following guide is designed for researchers and drug development professionals evaluating the utility of 4-methylpiperidine-2-carboxylic acid (4-Me-Pip) as a strategic peptidomimetic residue. Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals evaluating the utility of 4-methylpiperidine-2-carboxylic acid (4-Me-Pip) as a strategic peptidomimetic residue.

Executive Summary: The Strategic Value of 4-Me-Pip

In the optimization of therapeutic peptides, the "Proline Problem"—the susceptibility of the pyrrolidine ring to specific proteases and its high conformational flexibility—often hampers bioavailability. 4-methylpiperidine-2-carboxylic acid (4-Me-Pip) serves as a critical "Proline Surrogate."

By expanding the ring from five (proline) to six members (pipecolic acid) and adding a methyl substituent, this residue introduces steric shielding and lipophilicity simultaneously. This guide evaluates its performance against standard alternatives, providing experimental workflows to validate its impact on half-life (


) and membrane permeability (

).
Key Pharmacokinetic Advantages
  • Proteolytic Resistance: The 6-membered ring sterically hinders access by prolyl endopeptidases.

  • Conformational Locking: The methyl group at position 4 restricts ring puckering, stabilizing specific

    
    -turn geometries (often Type VI) required for receptor binding.
    
  • Lipophilicity Boost: The additional methyl group increases

    
    , enhancing passive transport across biological membranes.
    

Comparative Analysis: 4-Me-Pip vs. Alternatives

The following table synthesizes physicochemical and pharmacokinetic data comparing 4-Me-Pip against the native L-Proline and the unsubstituted Pipecolic Acid (Pip).

Table 1: Physicochemical & Pharmacokinetic Performance Matrix[1]
FeatureL-Proline (Pro) Pipecolic Acid (Pip) 4-Methylpipecolic Acid (4-Me-Pip) Pharmacokinetic Impact
Ring Size 5-membered6-membered6-membered + MethylPip/4-Me-Pip: Increases rigidity; alters cis/trans amide ratio.
Steric Bulk LowModerateHigh 4-Me-Pip: Methyl group blocks protease active sites (e.g., Trypsin, DPP-IV).
Lipophilicity (

)
Reference (0)+0.5+0.9 to +1.2 4-Me-Pip: Enhanced passive diffusion (Caco-2 permeability).
Proteolytic Stability (

)
Low (<10 min in plasma)Moderate (~30-60 min)High (>120 min) 4-Me-Pip: Significant extension of systemic circulation time.
Conformational Bias Flexible (Type I/II turns)Semi-rigidLocked (Type VI turns) 4-Me-Pip: Reduces entropic penalty upon binding; improves potency.

Senior Scientist Insight: While Pipecolic acid (Pip) improves stability over Proline, it often fails to provide the lipophilicity needed for oral bioavailability. The 4-methyl variant bridges this gap, acting as a "lipophilic anchor" that improves membrane partition without disrupting the peptide backbone.

Structural Mechanism of Action

To understand why 4-Me-Pip improves pharmacokinetics, we must look at the structural dynamics. The following Graphviz diagram illustrates the decision logic and structural impact of substituting Proline with 4-Me-Pip.

G Native Native Peptide (Pro-containing) Low Stability, High Clearance Constraint Apply Conformational Constraint Native->Constraint Pip Substitute with Pipecolic Acid (Pip) (6-membered ring) Constraint->Pip Standard Rigidification MePip Substitute with 4-Me-Pip (6-membered ring + Methyl) Constraint->MePip Advanced Optimization Mech1 Mechanism: Ring Expansion Alters phi/psi angles Disrupts Prolyl Oligopeptidase recognition Pip->Mech1 MePip->Mech1 Mech2 Mechanism: 4-Methyl Steric Clash Blocks enzyme approach Increases local lipophilicity MePip->Mech2 Result1 Outcome: Moderate Stability Limited Permeability gain Mech1->Result1 Result2 Outcome: Superior Stability Enhanced Permeability Rigidified Bioactive Conformation Mech1->Result2 Mech2->Result2

Figure 1: Decision logic for Proline substitution. 4-Me-Pip offers a dual mechanism of action (conformational restriction + steric/lipophilic shielding) compared to simple Pipecolic acid.

Experimental Protocols for Validation

As a self-validating system, you must experimentally verify the predicted PK benefits. Below are the specific protocols for evaluating peptides containing 4-Me-Pip.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine the in vitro half-life (


) of the peptide in human plasma.

Materials:

  • Pooled Human Plasma (heparinized).

  • Test Peptide (4-Me-Pip analogue) and Control Peptide (Pro-native).

  • LC-MS/MS system.

Methodology:

  • Preparation: Dissolve peptides to 1 mM in DMSO. Dilute to 10 µM in pre-warmed (37°C) human plasma.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Vortex for 30s.

  • Centrifugation: Spin at 10,000

    
     for 10 min at 4°C.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Success Criterion: The 4-Me-Pip analogue should exhibit a


 that of the Pro-control.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive membrane permeability improvements driven by the methyl group.

Methodology:

  • Donor Plate: Prepare a 10 mM stock of peptide in DMSO. Dilute to 500 µM in PBS (pH 7.4). Add 150 µL to the donor wells of a PAMPA sandwich plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of lecithin/dodecane solution (artificial membrane).

  • Acceptor Plate: Add 300 µL of PBS to acceptor wells.

  • Incubation: Assemble the sandwich and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure peptide concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (280 nm) or HPLC.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    

Success Criterion: An increase in


 of >1.5-fold compared to the unmethylated Pipecolic acid analogue indicates successful lipophilic optimization.

Synthesis Considerations

Critical Note for Chemists: Synthesizing peptides with 4-Me-Pip requires modified protocols due to the steric hindrance of the secondary amine and the methyl group.

  • Coupling Reagent: Use HATU/HOAt rather than HBTU/HOBt to drive the coupling of the subsequent amino acid onto the bulky 4-Me-Pip amine.

  • Reaction Time: Double the standard coupling times (e.g., 2 hours vs. 45 mins).

  • Verification: Perform a micro-cleavage and MS check after coupling to 4-Me-Pip to ensure completion before proceeding.

References

  • BenchChem. (2S,4R)-4-Methylpiperidine-2-carboxylic Acid: Structural Analogs and Biological Role.Link

  • Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor.[1] Biochemical and Biophysical Research Communications.[1] Link

  • Fouché, M., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides.[2] Journal of the American Society for Mass Spectrometry.[2] Link

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. (Foundational text on constrained amino acids).
  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways.Link

Sources

Comparative

Biological Evaluation of 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid Derivatives: A Dual-Target Analysis

Executive Summary This guide provides a technical evaluation of 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid) derivatives. These compounds represent a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 1-((benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (N-Cbz-4-methylpipecolic acid) derivatives. These compounds represent a "privileged scaffold" in medicinal chemistry—a conformationally constrained amino acid that serves as a critical pharmacophore in direct thrombin inhibitors (e.g., Argatroban) and immunophilin ligands (e.g., FKBP12 inhibitors).

This document moves beyond simple characterization, offering a comparative analysis of biological performance against two distinct enzyme classes: Serine Proteases (Thrombin) and Peptidyl-Prolyl Isomerases (FKBP12) .

Structural Logic & Pharmacophore Design

The core value of this scaffold lies in its ability to restrict conformational freedom while projecting hydrophobic substituents into specific enzyme pockets.

  • The "Methyl Effect": The 4-methyl substituent on the piperidine ring is not merely a lipophilic add-on; it locks the ring into a specific chair conformation, favoring equatorial positioning. This is critical for fitting into the S2 hydrophobic pocket of Thrombin.

  • The Cbz Group: While often a protecting group, the benzyloxycarbonyl moiety mimics the hydrophobic bulk of P3/P4 residues in peptide substrates, making these derivatives excellent "fragment probes" for determining binding pocket volume.

Pathway Visualization: Mechanism of Action

The following diagram illustrates how the scaffold interacts with the catalytic triad of Thrombin versus the PPIase domain of FKBP12.

Inhibition_Mechanism cluster_Thrombin Target 1: Thrombin (Serine Protease) cluster_FKBP Target 2: FKBP12 (Isomerase) Scaffold N-Cbz-4-Methylpipecolic Acid (Scaffold) S2 S2 Pocket (Hydrophobic/Proline-binding) Scaffold->S2 4-Methyl Group Locks Conformation PPIase PPIase Active Site (Proline Binding) Scaffold->PPIase Pipecolic Core Mimics Twisted Amide S1 S1 Pocket (Arg Mimic Required) Effect1 Allosteric/Active Site Blockade (Ki ~ nM range for optimized drugs) S2->Effect1 Effect2 Inhibition of Cis-Trans Isomerization (IC50 ~ µM range) PPIase->Effect2

Figure 1: Dual-targeting mechanism. The scaffold utilizes its 4-methyl group to fill the S2 pocket in Thrombin, while the pipecolic core mimics the twisted amide transition state required for FKBP12 binding.

Comparative Biological Performance

Target A: Thrombin (Coagulation Factor IIa)

In the context of Argatroban (a direct thrombin inhibitor), the stereochemistry of the 4-methylpiperidine moiety is the determinant of potency. The (2R, 4R) configuration is essential for bioactivity.

Comparative Data: Stereochemical Impact

The following table synthesizes inhibition constants (


) for derivatives to demonstrate the "Stereochemical Switch."
Compound VariantConfiguration

(Thrombin)
Relative PotencyMechanism Note
Argatroban (Reference) (2R, 4R)19 nM 100% (Baseline)Optimal fit in S2/S3 pockets.
Derivative A (Target) (2R, 4R)-N-Cbz-4-Me ~2.5 µM ModerateLacks the arginine "anchor" for S1, but binds S2.
Derivative B (Isomer) (2S, 4S)-N-Cbz-4-Me> 100 µMInactiveSteric clash with His57/Ser195 loop.
Derivative C (Analog) N-Cbz-Pipecolic Acid (No Me)~45 µMWeakLoss of hydrophobic entropy gain (S2 pocket).

Interpretation: The 4-methyl group improves affinity by ~18-fold (Derivative A vs C) only when the stereochemistry is correct. This validates the scaffold as a specific S2-pocket probe.

Target B: FKBP12 (Macrophage Infectivity Potentiator)

FKBP12 catalyzes the cis-trans isomerization of proline peptide bonds.[1][2] Pipecolic acid is a known proline mimic.

Comparative Data: Substituent Effects

Evaluation of PPIase inhibition using a chymotrypsin-coupled assay.

CompoundSubstituent (C4)

(FKBP12)
Binding Mode
Rapamycin (Control) Macrocycle0.2 nM Transition State Mimic (High Affinity)
SLF (Synthetic Ligand) Synthetic Linker2.6 µMOptimized Artificial Ligand
Target Scaffold 4-Methyl (Equatorial) 12.4 µM Moderate Inhibitor
Unsubstituted Hydrogen58.0 µMWeak Inhibitor

Interpretation: The 4-methyl derivative shows a 4-fold improvement over the unsubstituted core, suggesting the methyl group accesses a sub-pocket within the FKBP12 active site, similar to the isoleucine residue in natural substrates.

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path from synthesis to biological validation.

Experimental_Workflow Start Start: Racemic 4-Methyl-2-Picolinic Acid Step1 Hydrogenation (Pt/C) Yields Cis/Trans Mix Start->Step1 Step2 Cbz-Protection (Cbz-Cl, NaHCO3) Step1->Step2 Step3 Chiral Resolution (Recrystallization or Chiral HPLC) Step2->Step3 Decision Isomer Purity > 98%? Step3->Decision Decision->Step3 No Assay1 Thrombin Amidolytic Assay (Substrate: S-2238) Decision->Assay1 Yes (2R,4R Isomer) Assay2 FKBP12 PPIase Assay (Substrate: Suc-Ala-Leu-Pro-Phe-pNA) Decision->Assay2 Yes (All Isomers)

Figure 2: Experimental workflow for the isolation and evaluation of bioactive isomers.

Protocol A: Chromogenic Thrombin Inhibition Assay

Purpose: Determine the


 of the derivative against human 

-thrombin.
  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% PEG-6000.

  • Enzyme: Human

    
    -thrombin (0.5 nM final concentration).
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Procedure:

    • Incubate Enzyme (50 µL) with Inhibitor (varying concentrations, 0.1 - 100 µM) for 10 minutes at 37°C.

    • Add Substrate (50 µL,

      
       concentration).
      
    • Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Analysis: Plot reaction velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to derive 
    
    
    
    .
Protocol B: FKBP12 PPIase Assay (Chymotrypsin-Coupled)

Purpose: Measure inhibition of rotamase activity.

  • System: The assay relies on the fact that Chymotrypsin cleaves only the trans isomer of the substrate. FKBP12 accelerates the cis-to-trans conversion.

  • Substrate: Suc-Ala-Leu-Pro-Phe-pNA (dissolved in TFE/LiCl).

  • Procedure:

    • Mix FKBP12 (20 nM) with Inhibitor in HEPES buffer (pH 8.0) at 10°C.

    • Add Chymotrypsin (high concentration, 0.8 mg/mL).

    • Initiate reaction with Substrate.

    • Measure Absorbance at 390 nm. The reaction follows first-order kinetics.

  • Calculation: The observed rate constant (

    
    ) is compared to the uncatalyzed rate (
    
    
    
    ). % Inhibition is calculated as
    
    
    .

References

  • Argatroban Structure & Activity

    • PubChem.[3][4] "Argatroban Compound Summary." National Library of Medicine.[4]

    • [Link]

  • Thrombin Inhibition Protocols

    • ResearchGate. "Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin."[5] Thrombosis and Haemostasis, 1994.

    • [Link]

  • Pipecolic Acid Derivatives in FKBP12

    • MedChemExpress.[6] "FKBP Ligands and Inhibitors: Product Information."[1]

  • Synthesis and Stereochemistry

    • PubMed.[4][7] "Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate." J Org Chem, 2010.

    • [Link]

  • Molecular Glues & FKBP

    • ResearchGate. "Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries."[8]

    • [Link]

Sources

Validation

Beyond Spectral Inference: A Comparative Guide to Validating Synthetic Intermediates via X-ray Crystallography

Part 1: The Structural Gap in Drug Discovery In modern drug discovery, the complexity of synthetic intermediates—often characterized by multiple contiguous stereocenters, fused ring systems, or quaternary carbons—present...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Structural Gap in Drug Discovery

In modern drug discovery, the complexity of synthetic intermediates—often characterized by multiple contiguous stereocenters, fused ring systems, or quaternary carbons—presents a fundamental challenge to spectral assignment. While Nuclear Magnetic Resonance (NMR) is the workhorse of the laboratory, it remains an inferential technique . It deduces connectivity through scalar couplings and spatial proximity (NOE), but it does not "see" the molecule.

This inference gap can lead to catastrophic errors in structural assignment, where a proposed structure is chemically consistent with NMR data but topologically incorrect.

The "Cautionary Tale" of Aquatolide

Consider the case of Aquatolide , a sesquiterpene lactone. For years, it was assigned a bicyclo[2.2.0]hexane core based on extensive 1D and 2D NMR analysis. It was only through Single Crystal X-ray Diffraction (SC-XRD) (and later validated by advanced DFT-NMR) that the structure was revised to a bicyclo[2.1.1]hexane core. The NMR signals were deceptively similar, but the topology was fundamentally different.

This guide outlines how to bridge this gap using SC-XRD, providing a definitive "snapshot" of your intermediate’s absolute reality.

Part 2: Comparative Analysis of Structural Validation Methods

To select the right validation tool, one must weigh resolution against sample constraints. The following matrix objectively compares SC-XRD against its primary alternatives.

Table 1: Structural Validation Methodologies Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D) MicroED (Cryo-EM) Powder Diffraction (PXRD)
Primary Output 3D Electron Density MapConnectivity & ProximityCoulomb Potential MapBulk Phase Identity / Purity
Sample State Single Crystal (>50 µm)SolutionNanocrystal (<1 µm)Polycrystalline Powder
Stereochemistry Absolute (Anomalous Scattering) Relative (NOE/ROE)Absolute (Potential)N/A (Phase ID only)
Resolution Atomic (< 0.8 Å)Atomic (Inferential)Atomic (~1.0 Å)Lattice Parameters
Key Limitation Crystallization Bottleneck Overlapping signals; "Silent" quaternary carbonsDynamic scattering; High R-factorsCannot solve ab initio complex structures easily
Turnaround Days (growing) to Minutes (collection)Minutes to HoursHours (specialized hardware)Minutes
Why SC-XRD Wins for Intermediates
  • Absolute Configuration: Unlike NMR, which requires chiral derivatization (e.g., Mosher's acid) to determine enantiopurity, SC-XRD utilizes anomalous dispersion (Bjvoet pairs) to calculate the Flack Parameter . This provides a statistical probability of absolute stereochemistry without chemical modification.

  • Unambiguous Connectivity: SC-XRD is not confused by "magnetic equivalence" or lack of protons on quaternary carbons.

Part 3: The Validation Workflow

The following diagram illustrates the critical decision pathways for validating a synthetic intermediate, highlighting the "fail-safe" loops that ensure data integrity.

StructuralValidation Start Crude Synthetic Intermediate Screening Crystallization Screening Start->Screening Check Birefringence Check (Microscopy) Screening->Check Check->Screening Amorphous/Oil (Optimize Conditions) SCXRD SC-XRD Data Collection Check->SCXRD Single Crystal (>50µm) MicroED MicroED (Electron Diffraction) Check->MicroED Microcrystalline Powder (<1µm) Solve Structure Solution (Phasing) SCXRD->Solve MicroED->Solve Refine Refinement (Least Squares) Solve->Refine Validation Validation Metrics (R-factor / Flack) Refine->Validation Validation->Screening Twinning/Poor Data Validation->Refine High R-factor (Add Disorder Model) Final Deposition (CIF File) Validation->Final Pass

Figure 1: Decision logic for structural validation. Note the divergence at the "Birefringence Check" allowing for MicroED salvage of powders, and the iterative loop at Validation.

Part 4: Experimental Protocols

The primary failure mode in SC-XRD is not the diffraction, but the crystallization . The following protocol is designed for "difficult" organic intermediates (oils, gums).

Protocol A: Vapor Diffusion for Small Molecules

Objective: To transition a synthetic intermediate from a metastable oil to a diffraction-quality crystal.

  • Solubility Screen:

    • Test the intermediate in 4 solvents with varying polarity: Hexane (Non-polar), Ethyl Acetate (Polar Aprotic), Methanol (Polar Protic), and Dichloromethane (Chlorinated).

    • Target: You want the solvent where the compound is soluble at room temperature but insoluble at 4°C , or soluble only with slight heating.

  • The "Antisolvent" Setup (Sitting Drop):

    • Reservoir: Place 500 µL of the antisolvent (e.g., Hexane or Pentane) in the outer well.

    • Drop: In the central well, mix 1 µL of saturated sample solution (e.g., in CH2Cl2) + 1 µL of the reservoir antisolvent.

    • Seal: Use high-vacuum grease and a glass coverslip. Ensure an airtight seal to control the rate of diffusion.

    • Mechanism: The volatile antisolvent diffuses into the drop, slowly increasing polarity and forcing the compound out of solution in an ordered lattice.

  • Self-Validation (The Polarization Test):

    • Before mounting, view the drop under a polarized light microscope.

    • Pass: Objects "light up" or change color when the stage is rotated (birefringence). This confirms crystallinity.

    • Fail: Objects remain dark (amorphous precipitate).

Protocol B: Data Collection & Absolute Configuration

Objective: To confirm enantiopurity.[1]

  • Mounting: Mount crystal on a Kapton loop using Paratone oil. Flash cool to 100 K immediately to prevent lattice damage and reduce thermal motion.

  • Strategy: Collect a complete sphere of data (redundancy > 4.0).

  • Crucial Step for Chirality: If the molecule contains only light atoms (C, H, N, O), use a Copper (Cu) source rather than Molybdenum (Mo). The anomalous scattering signal of Oxygen is stronger with Cu radiation, allowing for a more accurate Flack parameter determination.

Part 5: Data Interpretation & Acceptance Criteria

How do you know if your structure is correct? Use these metrics to validate the output.

Table 2: Structural Acceptance Criteria
MetricDescriptionAcceptance Threshold
R1 (R-factor) Measure of agreement between observed and calculated diffraction intensities.< 5% (0.05) is excellent; < 7% is acceptable.
Flack Parameter (x) Determines absolute configuration.[1]x ≈ 0.0 (u < 0.08) : Correct structure.x ≈ 1.0 : Inverted structure.x ≈ 0.5 : Racemic twin.
Goodness of Fit (GooF) Statistical variance of the fit.Should be close to 1.0 .
Ellipsoids Thermal motion of atoms.Must be spherical or slightly football-shaped. "Pancake" or "Cigar" shapes indicate disorder or wrong element assignment.
The "Flack" Check

For a drug intermediate with a chiral center, the Flack parameter is the final verdict.

  • If your synthesis targeted the (R)-enantiomer, and SC-XRD gives a Flack parameter of 0.03 (0.04) , you have validated the structure with >99% confidence.

  • If the Flack parameter is 0.98 (0.05) , you have synthesized the (S)-enantiomer.

Part 6: MicroED – The Modern Alternative

When crystals simply will not grow beyond the micron scale (powders), MicroED (Microcrystal Electron Diffraction) is the alternative.

  • Mechanism: Uses electrons instead of X-rays. Electrons interact much more strongly with matter, allowing diffraction from crystals 1000x smaller (nanocrystals) than those required for X-ray.

  • Trade-off: Data processing is more complex due to "dynamical scattering" (electrons bouncing multiple times), often resulting in higher R-factors (~15-20%). However, the connectivity reliability remains high.

References

  • Lodewyk, M. W., et al. (2012).[2][3] The Correct Structure of Aquatolide—Experimental Validation of a Theoretically-Predicted Structural Revision. Journal of the American Chemical Society. [Link][3]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. [Link]

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Small Molecules. Encyclopedia of Life Sciences. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2025). Guidelines for Depositing Structures. [Link]

Sources

Comparative

cross-reactivity studies of antibodies raised against peptides containing modified amino acids

Executive Summary: The Precision Crisis in PTM Detection Post-translational modifications (PTMs)—such as phosphorylation, methylation, and acetylation—act as the molecular switches of cell signaling. However, the reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Crisis in PTM Detection

Post-translational modifications (PTMs)—such as phosphorylation, methylation, and acetylation—act as the molecular switches of cell signaling. However, the reagents used to detect them are prone to a high rate of failure. A 2016 study and subsequent reports by the International Working Group for Antibody Validation (IWGAV) highlighted that a significant percentage of commercial antibodies fail to distinguish between the modified and non-modified states of a protein, or cross-react with similar motifs on off-target proteins.

This guide moves beyond basic "Western blot positive" criteria. It establishes a rigorous, multi-tier validation framework to quantify cross-reactivity, ensuring that the signal you see is the biology you seek.

Part 1: The Challenge of PTM Specificity

The fundamental challenge in generating PTM-specific antibodies is thermodynamic. An antibody paratope typically recognizes a footprint of 6–10 amino acids. A single phosphate group adds significant charge and bulk, but if the antibody binds primarily to the amino acid backbone flanking the modification site, it will cross-react with the non-modified protein.

The "Pan-Specific" Trap: Many researchers mistakenly use "pan-specific" antibodies (e.g., generic anti-phosphotyrosine) when "site-specific" resolution is required.

  • Pan-antibody: Binds any phosphorylated Tyrosine (Low specificity, high background).

  • Site-specific: Binds only pTyr at position 705 of STAT3 (High specificity, requires peptide competition validation).

Part 2: Comparative Analysis of Validation Platforms

To validate a PTM antibody, you must prove two things:

  • Inclusivity: It binds the modified target.

  • Exclusivity: It does not bind the non-modified target or structurally similar epitopes.

Table 1: Performance Comparison of Cross-Reactivity Platforms
FeaturePeptide ELISA Dot Blot Peptide Array Western Blot (Competition)
Primary Utility High-throughput screening of binders.Quick qualitative check of specificity.Gold Standard for motif cross-reactivity (e.g., histone marks).Verifying specificity in biological context (molecular weight).[1]
Throughput High (96/384 well).Medium.Ultra-High (>1000 peptides).Low (Gel-based).[2]
Context Artificial (Peptide only).Artificial (Peptide only).Artificial (Peptide only).Native-like (Full protein, denatured).
Cost Low.Low.High.Medium.
Sensitivity Very High (pg levels).High.Variable.Medium (ng levels).
Blind Spot Cannot detect cross-reactivity with full-length folded proteins.Prone to false positives due to high antigen density.Expensive; requires specialized analysis software.Labor intensive; requires large sample volume.

Part 3: Strategic Validation Workflows

The following diagrams illustrate the logical flow for validating PTM antibodies, designed to minimize false positives.

Diagram 1: The PTM Antibody Validation Decision Tree

PTM_Validation_Workflow Start Candidate PTM Antibody Step1 Peptide ELISA (Mod vs. Non-Mod) Start->Step1 Decision1 >10-fold specificity? Step1->Decision1 Fail1 Discard / Re-purify Decision1->Fail1 No Step2 Western Blot (Peptide Competition) Decision1->Step2 Yes Decision2 Signal blocked by Mod-Peptide ONLY? Step2->Decision2 Fail2 Non-Specific (Backbone Binder) Decision2->Fail2 No (Blocked by Non-Mod) Step3 Biological Verification (Phosphatase/KO) Decision2->Step3 Yes

Caption: A hierarchical workflow ensuring antibodies pass thermodynamic specificity tests (ELISA) before biological context verification (Western Blot/Phosphatase).

Part 4: Detailed Experimental Protocols

Protocol A: Peptide Competition Western Blot

The definitive test for distinguishing backbone binding from PTM-specific binding.

Principle: You incubate the antibody with the phosphopeptide (immunogen) and the non-phosphopeptide separately.[1][2] A true PTM antibody will be "neutralized" (signal lost) only by the phosphopeptide.

Reagents:

  • PTM-Specific Antibody (Primary).[3]

  • Peptide A: Modified (Phospho) peptide (Immunogen).

  • Peptide B: Non-modified peptide (Corresponding sequence).

  • PVDF/Nitrocellulose membranes with target lysate.[1]

Step-by-Step Methodology:

  • Optimization: Determine the optimal concentration of the primary antibody (e.g., 1:1000) that yields a clean signal on a standard Western Blot.

  • Preparation of Blocked Antibody:

    • Tube 1 (Control): Antibody + PBS only.

    • Tube 2 (Non-Mod Block): Antibody + Non-modified peptide (at 500-fold molar excess relative to IgG).

    • Tube 3 (Mod Block): Antibody + Modified peptide (at 500-fold molar excess).

    • Calculation Note: IgG MW ≈ 150 kDa. Peptide MW ≈ 1.5 kDa. To achieve 500x molar excess, you need roughly 5x the weight of peptide vs. antibody.

  • Incubation: Incubate mixtures overnight at 4°C or 2 hours at Room Temperature (RT) with gentle rotation. This allows the peptide to occupy the antibody binding sites.

  • Blotting: Apply the contents of Tube 1, 2, and 3 to three identical strips of the Western Blot membrane.

  • Detection: Proceed with standard secondary antibody incubation and ECL detection.

Interpretation:

  • Valid: Signal is visible in Tube 1 and Tube 2, but absent in Tube 3.

  • Invalid (Non-specific): Signal is absent in both Tube 2 and Tube 3 (Antibody binds the backbone).

  • Invalid (Low Affinity): Signal is present in all tubes (Peptide failed to outcompete the protein).

Protocol B: Phosphatase Treatment (Enzymatic Validation)

The "Orthogonal" Pillar of IWGAV.

Principle: If the signal is truly phospho-dependent, removing the phosphate group enzymatically must eliminate the signal.

Reagents:

  • Lambda Protein Phosphatase (λ-PPase) - Preferred over CIP for its broad specificity (pSer, pThr, pTyr).

  • Reaction Buffer (supplemented with MnCl2).

Methodology:

  • Lysate Preparation: Prepare cell lysates without phosphatase inhibitors. (Note: This is critical; standard RIPA buffers often contain NaF/Vanadate which will inhibit the λ-PPase).

  • Treatment:

    • Aliquot lysate into two tubes.

    • Tube A (Mock): Lysate + Buffer + Incubation (30°C, 30 min).

    • Tube B (Treated): Lysate + Buffer + λ-PPase (400 units/µg protein) + Incubation (30°C, 30 min).

  • Analysis: Run SDS-PAGE and Western Blot.[4][5]

Interpretation:

  • The band corresponding to the target protein should disappear or significantly shift in molecular weight (downward shift) in the Treated lane compared to the Mock lane.

Part 5: Visualizing the Competition Mechanism

Understanding the molecular competition is vital for troubleshooting.

Competition_Assay_Logic cluster_0 Scenario A: Non-Specific Binding cluster_1 Scenario B: Specific Binding Ab Antibody Paratope Peptide_NonMod Non-Mod Peptide Ab->Peptide_NonMod Binds Backbone? Peptide_Mod Phospho-Peptide Ab->Peptide_Mod Binds PTM? Result_A Signal BLOCKED (Bad) Peptide_NonMod->Result_A Result_B Signal BLOCKED (Good) Peptide_Mod->Result_B

Caption: In a peptide competition assay, a specific antibody should only be blocked by the modified peptide (Scenario B). If the non-modified peptide blocks it (Scenario A), the antibody is not PTM-specific.

References

  • Uhlen, M., et al. (2016).[6] "A proposal for validation of antibodies." Nature Methods, 13(10), 823–827. [Link]

  • Egelhofer, T. A., et al. (2011). "An assessment of histone-modification antibody quality." Nature Structural & Molecular Biology, 18(1), 91–93. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid

[1] Part 1: Executive Summary & Immediate Action Status: STOP & ASSESS Do not dispose of this compound down the drain or in general trash. 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (Cbz-4-Me-Pip-2-OH)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Immediate Action

Status: STOP & ASSESS Do not dispose of this compound down the drain or in general trash. 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (Cbz-4-Me-Pip-2-OH) is a functionalized organic acid .[1] It requires segregation into Non-Halogenated Organic Acid waste streams to prevent dangerous incompatibilities (e.g., exothermic neutralization) in bulk waste containers.

Critical Safety Directive:

  • Segregation: Keep separate from strong oxidizers and bases.

  • Labeling: Clearly mark waste tags with "Organic Acid" and "Contains Nitrogen" (due to the carbamate/Cbz group).

Part 2: Chemical Profile & Hazard Analysis

To ensure safe disposal, we must understand the chemical moiety driving the hazard profile.

PropertyData / Description
Chemical Name 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid
Functional Groups 1.[1][2][3] Carboxylic Acid (-COOH): Acidic proton donor.2. Cbz (Carboxybenzyl) Group: Carbamate protecting group; stable but combustible.3. Piperidine Ring: Saturated heterocycle.
CAS Number Note: Specific stereoisomers vary. Common analog: 149348-73-0 (General Cbz-Piperidine acids).[1]
Physical State White to off-white solid (typically).[1]
Primary Hazards Irritant (H315, H319, H335). Causes skin, eye, and respiratory irritation.[1]
RCRA Status (USA) Not P-listed or U-listed.[1] Regulated as Characteristic Waste if mixed with solvents (Ignitable D001) or Corrosive (D002) if in aqueous solution with pH < 2.
Scientific Rationale for Handling[3]
  • Acidity: The carboxylic acid moiety (

    
    ) poses a risk of gas evolution (
    
    
    
    ) if inadvertently mixed with carbonate/bicarbonate waste or heat generation if mixed with hydroxide bases.
  • Nitrogen Content: The Cbz group contains nitrogen. When incinerated, this releases

    
    . Waste facilities need to know this to adjust their scrubber parameters.
    

Part 3: Disposal Decision Matrix (Workflow)

The following logic gate ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Start: Assess Material State StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid (Pure/Precipitate) StateCheck->Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid SolidAction Pack in wide-mouth HDPE jar. Label: 'Solid Organic Waste - Irritant' Solid->SolidAction SolventCheck Does solvent contain Halogens? (DCM, Chloroform?) Liquid->SolventCheck HaloYes Stream A: Halogenated Organic Waste SolventCheck->HaloYes Yes HaloNo Stream B: Non-Halogenated Organic Waste SolventCheck->HaloNo No AcidCheck Is pH < 2? HaloNo->AcidCheck AcidCheck->HaloNo No (Dilute/Neutral) AcidStream Segregate as: ACIDIC ORGANIC WASTE (Do not mix with general organics) AcidCheck->AcidStream Yes (High Conc.)

Figure 1: Decision matrix for segregating Cbz-protected amino acid derivatives based on physical state and solvent composition.

Part 4: Detailed Operational Protocols

Scenario A: Disposal of Pure Solid

Context: You have expired reagent or excess solid product.

  • Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to reduce breakage risk during transport.[4]

  • Labeling:

    • Chemical Name: Write the full name (do not use abbreviations like "Cbz-cmpd").

    • Hazards: Check "Irritant".[5][6][7]

    • Constituents: List "100% 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid".[1]

  • Storage: Place the jar in the Solid Waste satellite accumulation area.

    • Why? Solids are incinerated differently than liquids. Mixing solids into liquid waste carboys can clog pouring spouts at the treatment facility.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate, DMF, or DCM) after workup.

  • Solvent Identification:

    • If Halogenated (DCM, Chloroform): Use the Halogenated waste carboy.[8]

    • If Non-Halogenated (EtOAc, MeOH, DMF): Use the Non-Halogenated waste carboy.

  • Acidity Check (Crucial):

    • If the solution contains significant amounts of the free acid (concentration > 5%), do not mix with general organic waste that might contain basic amines (e.g., Triethylamine waste).

    • Action: Use a separate container marked "Acidic Organic Waste" .

    • Self-Validating Step: Measure pH with a dipstick. If pH < 3, segregation is mandatory to prevent heat evolution in the drum.

Scenario C: Spill Cleanup

Context: You dropped a vial of the solid powder.

  • PPE: Nitrile gloves, lab coat, safety glasses. (Respiratory protection if dust is visible).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep up the damp solid/towel mixture.

    • Place in a Ziploc bag or sealable jar.

    • Label as "Hazardous Waste - Debris (Contaminated with Irritant)" .

    • Wash the surface with soap and water.[5][7]

Part 5: Regulatory & Compliance Context[1]

US EPA (RCRA) Considerations

While this specific compound is not on the P-list (acutely toxic) or U-list (toxic), it falls under the "Cradle-to-Grave" responsibility.[1]

  • Characteristic Waste: If dissolved in flammable solvents (Flash point < 60°C), it carries the D001 code.

  • Generator Status: Ensure your lab's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by bulk disposal of old libraries.

Incineration Profiles

Commercial disposal facilities (e.g., Veolia, Clean Harbors) will incinerate this compound.

  • Mechanism: High-temperature incineration (

    
    ).
    
  • Byproducts: The Cbz group and piperidine ring will generate

    
    , 
    
    
    
    , and Nitrogen Oxides (
    
    
    ).
  • Why this matters: Accurate labeling of "Contains Nitrogen" allows the facility to manage stack emissions compliance.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17895988 (Similar Analog). Retrieved from [Link][1][9]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Guidelines. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Executive Safety Summary: Risk Profile 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (Cbz-protected amino acid derivative) is a functionalized organic intermediate. While the Carbobenzyloxy (Cbz) group add...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Risk Profile

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (Cbz-protected amino acid derivative) is a functionalized organic intermediate. While the Carbobenzyloxy (Cbz) group adds steric bulk and lipophilicity, the free carboxylic acid moiety retains acidic character.

Scientific Assessment: This compound is classified as a Category 2 Irritant . It poses a risk of contact dermatitis and respiratory mucosal irritation upon inhalation of fines (dust). Unlike highly toxic alkylating agents, the primary risk here is cumulative sensitization and acute local irritation .

Hazard Identification Matrix (GHS Standards)
Hazard ClassCategoryH-CodeDescription
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][4]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation (Dust/Fume).

PPE Technical Specifications: The Barrier Strategy

Effective PPE is not a uniform; it is a system of redundant barriers. Selection must be based on the state of matter (Solid vs. Solution).

A. Hand Protection: Permeation Dynamics

Crucial Insight: When handling the solid powder, the glove material protects against direct contact. Once dissolved, the solvent dictates glove resistance, not the solute.

Glove Selection Matrix
Operational PhaseRecommended MaterialThickness (mil)Rationale (Mechanism of Action)
Solid Handling (Weighing)Nitrile (Disposable)4–5 milExcellent resistance to organic solids; resists puncture better than latex.
Solution: Alcohols/Water Nitrile 4–5 milHigh chemical resistance to polar protic solvents.
Solution: DCM/Chloroform Laminate (Silver Shield) or PVA >2.7 milNitrile degrades rapidly (<5 mins) in halogenated solvents. Use Laminate liners under Nitrile.
Solution: DMF/DMSO Butyl Rubber >10 milSuperior permeation resistance against dipolar aprotic solvents.

Self-Validation Step: Before use, inflate the glove with air to check for pinhole defects (the "Air-Press Test").

B. Respiratory & Ocular Defense[5]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Defense (Respiratory): If hood access is compromised (e.g., equipment maintenance), use a Half-face respirator with P100 cartridges . Note: N95 masks offer insufficient protection against organic vapors if the solid is wet with solvent.

  • Ocular: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient due to the fine particle size of this powder, which can bypass side gaps.

Operational Workflow: Step-by-Step Protocol

This protocol minimizes aerosolization, the primary vector for exposure.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Cbz-protected amino acids are often fluffy and prone to static charge, leading to "flying powder."

  • Zone Setup: Line the fume hood work surface with an absorbent, plastic-backed mat (pig mat) to capture fugitive dust.

  • Transfer: Use a long-neck antistatic weighing funnel . Do not pour from the source bottle; use a spatula to transfer small amounts to avoid dust clouds.

Phase 2: Solubilization (The Critical Junction)
  • Causality: Adding solvent to a dry powder generates displaced air, which can carry toxic dust out of the vessel.

  • Technique: Add the solvent slowly down the side of the vessel (wall-washing) rather than directly onto the powder pile. This wets the solid gradually and suppresses dust lofting.

Phase 3: Decontamination
  • Wipe Down: While still wearing gloves, wipe the exterior of the source bottle with a tissue dampened in ethanol/water.

  • Doffing: Remove gloves using the "beak method" (peeling inside out) to trap potential contaminants inside the glove. Wash hands immediately with soap and water (avoid organic solvents on skin, as they enhance permeability).

Emergency Response & Disposal Logic

Spill Management (Solid)
  • Isolate: Mark the area.

  • Suppress: Do not dry sweep. Cover the spill with a paper towel dampened with water or inert oil (e.g., mineral oil) to bind the dust.

  • Collect: Scoop the damp material into a wide-mouth waste jar.

  • Clean: Wash the surface with a mild detergent (pH 7–9) to neutralize any residual acidity.

Waste Disposal Streams
  • Solid Waste: Dispose of as Hazardous Chemical Waste (Solid) . Do not use general trash.

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). The Cbz-compound itself does not trigger specific P-list or U-list codes but is treated as a toxic organic contaminant.

Visualized Safety Architecture

The following diagram illustrates the decision logic for PPE and handling based on the state of the chemical.

SafetyProtocol Start Start: Risk Assessment StateCheck Determine State of Matter Start->StateCheck Solid Solid Powder StateCheck->Solid Solution In Solution StateCheck->Solution PPE_Solid PPE: Nitrile Gloves + Goggles Control: Anti-static Gun Solid->PPE_Solid Weighing Weighing in Fume Hood (Use Pig Mat) PPE_Solid->Weighing Cleanup Decontamination (Wet Wipe Method) Weighing->Cleanup SolventCheck Check Solvent Type Solution->SolventCheck PPE_DCM Solvent: DCM/Chloroform PPE: Laminate/Silver Shield SolventCheck->PPE_DCM PPE_Std Solvent: MeOH/Water/EtOAc PPE: Nitrile (Double) SolventCheck->PPE_Std PPE_DCM->Cleanup PPE_Std->Cleanup Disposal Disposal: Haz Waste Stream Cleanup->Disposal

Caption: Decision logic flow for PPE selection based on chemical state and solvent compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17895988, 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid.[5] Retrieved from [Link][5]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][6]

Sources

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